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  • Product: 3-(3-methylphenyl)isoxazol-5-amine
  • CAS: 86685-97-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(3-Methylphenyl)isoxazol-5-amine

Abstract The 3-aryl-5-aminoisoxazole scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the sy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-aryl-5-aminoisoxazole scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis and characterization of a specific analogue, 3-(3-methylphenyl)isoxazol-5-amine. The document delves into the strategic rationale behind the chosen synthetic pathway, offering a detailed, step-by-step protocol for its preparation via a β-ketonitrile intermediate. Furthermore, a thorough characterization of the target compound using modern analytical techniques is presented, supported by predictive data based on closely related structures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic core.

Introduction: The Significance of the 3-Aryl-5-Aminoisoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of pharmacologically active molecules.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a sought-after component in drug discovery. Among the various substituted isoxazoles, the 3-aryl-5-aminoisoxazole framework has emerged as a particularly valuable pharmacophore.

The journey of this scaffold from a synthetic curiosity to a key element in medicinal chemistry has been driven by its synthetic accessibility and profound biological effects. Early work by chemists like Ludwig Claisen in the late 19th and early 20th centuries laid the foundational principles for isoxazole synthesis.[2] As synthetic methodologies evolved, the specific 3-aryl-5-aminoisoxazole core became more readily accessible, leading to the discovery of its potent biological activities.

Notably, compounds bearing this scaffold have been identified as potent antitubulin agents.[2] They disrupt the dynamics of microtubule polymerization, a critical process in cell division. This mechanism is the basis for the anticancer activity of several clinically successful drugs. By arresting the cell cycle in the G2/M phase, these compounds can induce apoptosis, or programmed cell death, in rapidly proliferating cancer cells.[2][3][4] The therapeutic potential of this class of compounds extends to other areas as well, including anti-inflammatory applications.[5][6][7]

This guide focuses on the synthesis and characterization of a specific, yet representative, member of this class: 3-(3-methylphenyl)isoxazol-5-amine. The inclusion of the 3-methylphenyl group allows for an exploration of the impact of a common aryl substituent on the synthesis and properties of the final compound.

Strategic Synthesis via a β-Ketonitrile Intermediate

While several routes to the isoxazole core exist, the most direct and regioselective synthesis of 5-aminoisoxazoles proceeds through the cyclocondensation of a β-ketonitrile with hydroxylamine.[5][8] This method is favored over other approaches, such as those starting from chalcones, which typically yield 3,5-disubstituted isoxazoles lacking the crucial 5-amino group. The β-ketonitrile pathway offers a high degree of control over the final substitution pattern.

The overall synthetic strategy is a two-step process, as illustrated in the workflow diagram below. The first step involves the synthesis of the key intermediate, 3-(3-methylphenyl)-3-oxopropanenitrile, via a Claisen-type condensation. The second step is the cyclization of this intermediate with hydroxylamine to form the target 3-(3-methylphenyl)isoxazol-5-amine.

Synthetic Workflow Synthetic Workflow for 3-(3-Methylphenyl)isoxazol-5-amine cluster_0 Step 1: Synthesis of β-Ketonitrile Intermediate cluster_1 Step 2: Isoxazole Ring Formation A 3-Methylacetophenone D 3-(3-Methylphenyl)-3-oxopropanenitrile A->D Claisen Condensation B Ethyl Cyanoformate B->D C Sodium Ethoxide (Base) C->D in Ethanol G 3-(3-Methylphenyl)isoxazol-5-amine D->G Cyclocondensation D->G E Hydroxylamine Hydrochloride E->G F Base (e.g., Sodium Acetate) F->G in Ethanol, Reflux

Figure 1: A diagram illustrating the two-step synthetic workflow for the preparation of 3-(3-methylphenyl)isoxazol-5-amine.

Step 1: Synthesis of 3-(3-Methylphenyl)-3-oxopropanenitrile

The formation of the β-ketonitrile is achieved through a Claisen condensation of 3-methylacetophenone with ethyl cyanoformate in the presence of a strong base, such as sodium ethoxide.[9] This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.

Reaction Mechanism:

Claisen Condensation Mechanism Mechanism of β-Ketonitrile Synthesis Start 3-Methylacetophenone Enolate Enolate Intermediate Start->Enolate Deprotonation by NaOEt Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic attack on carbonyl EthylCyanoformate Ethyl Cyanoformate EthylCyanoformate->Tetrahedral Product 3-(3-Methylphenyl)-3-oxopropanenitrile Tetrahedral->Product Elimination of Ethoxide

Figure 2: A simplified diagram showing the key steps in the Claisen condensation mechanism for the formation of the β-ketonitrile intermediate.

Experimental Protocol:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve metallic sodium (1.0 eq) in absolute ethanol (a suitable volume to ensure complete dissolution) with gentle heating.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution to room temperature. To this solution, add a solution of 3-methylacetophenone (1.0 eq) in absolute ethanol.

  • Addition of Ethyl Cyanoformate: Slowly add ethyl cyanoformate (1.1 eq) dropwise to the reaction mixture while maintaining the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water and acidify with a dilute acid (e.g., 2M HCl) to a pH of approximately 5-6. The crude product may precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 3-(3-methylphenyl)-3-oxopropanenitrile.

Step 2: Synthesis of 3-(3-Methylphenyl)isoxazol-5-amine

The final step in the synthesis is the cyclocondensation of the β-ketonitrile intermediate with hydroxylamine. The regioselectivity of this reaction is crucial and is controlled by the reaction conditions, particularly pH and temperature. To favor the formation of the 5-aminoisoxazole isomer, the reaction is typically carried out under basic conditions at elevated temperatures.[8]

Reaction Mechanism:

The reaction proceeds via the initial formation of an oxime intermediate, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic isoxazole ring.

Isoxazole Formation Mechanism Mechanism of 5-Aminoisoxazole Formation Ketonitrile 3-(3-Methylphenyl)-3-oxopropanenitrile Oxime Oxime Intermediate Ketonitrile->Oxime Reaction with Hydroxylamine Cyclized Cyclized Intermediate Oxime->Cyclized Intramolecular Cyclization Product 3-(3-Methylphenyl)isoxazol-5-amine Cyclized->Product Tautomerization

Figure 3: A simplified diagram outlining the key steps in the formation of the 5-aminoisoxazole ring from the β-ketonitrile intermediate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(3-methylphenyl)-3-oxopropanenitrile (1.0 eq) in ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate (1.5 eq) or an aqueous solution of sodium hydroxide to maintain a pH > 8.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure 3-(3-methylphenyl)isoxazol-5-amine.

Comprehensive Characterization

The structural elucidation of the synthesized 3-(3-methylphenyl)isoxazol-5-amine is accomplished through a combination of spectroscopic techniques. Below are the expected characteristic data based on the analysis of structurally similar compounds.

Technique Expected Observations
Appearance White to off-white crystalline solid.
Melting Point Expected to be in the range of 150-200 °C, characteristic for this class of compounds.
¹H NMR Aromatic Protons: Multiplets in the range of δ 7.0-7.8 ppm (4H, 3-methylphenyl group).Isoxazole Proton: A singlet around δ 5.5-6.5 ppm (1H, H-4 of the isoxazole ring).Amine Protons: A broad singlet around δ 5.0-6.0 ppm (2H, -NH₂), which is D₂O exchangeable.Methyl Protons: A singlet around δ 2.3-2.5 ppm (3H, -CH₃).
¹³C NMR Aromatic Carbons: Signals in the range of δ 120-140 ppm.Isoxazole Carbons: C3 at ~δ 160-165 ppm, C5 at ~δ 170-175 ppm, and C4 at ~δ 85-95 ppm.Methyl Carbon: A signal around δ 20-22 ppm.
IR (KBr) N-H Stretching: Broad absorption bands in the region of 3200-3400 cm⁻¹ (amine group).C=N Stretching: A sharp absorption band around 1620-1650 cm⁻¹.C=C Stretching (Aromatic): Absorptions in the region of 1450-1600 cm⁻¹.N-O Stretching: An absorption band around 1350-1450 cm⁻¹.
Mass Spectrometry (ESI-MS) [M+H]⁺: Expected molecular ion peak corresponding to the molecular weight of C₁₀H₁₀N₂O (m/z = 175.08).

Applications in Drug Discovery and Development

The 3-aryl-5-aminoisoxazole scaffold is of significant interest to the pharmaceutical industry due to its proven track record as a core component of biologically active molecules. The primary area of application has been in the development of anticancer agents that target the microtubule network.[10]

Furthermore, the versatility of the 5-amino group allows for further chemical modifications, enabling the generation of libraries of compounds for screening against a wide range of biological targets. This has led to the exploration of 3-aryl-5-aminoisoxazole derivatives as inhibitors of various enzymes and as ligands for different receptors. For instance, related isoxazole derivatives have been investigated as FAAH inhibitors for the treatment of inflammatory conditions and as CB2 receptor agonists.[6][11]

The 3-(3-methylphenyl)isoxazol-5-amine, as a representative of this class, serves as a valuable starting point for the development of novel therapeutics. The methyl group on the phenyl ring can be further functionalized to explore structure-activity relationships and to optimize pharmacokinetic and pharmacodynamic properties.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and characterization of 3-(3-methylphenyl)isoxazol-5-amine. By focusing on a reliable and regioselective synthetic route via a β-ketonitrile intermediate, this document offers a robust protocol for the preparation of this valuable compound. The comprehensive characterization data, based on established spectroscopic principles, provides a clear roadmap for the structural verification of the final product. The demonstrated and potential applications of the 3-aryl-5-aminoisoxazole scaffold in drug discovery underscore the importance of this class of molecules. It is anticipated that this guide will serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development, facilitating the exploration of this promising heterocyclic system for the discovery of novel therapeutics.

References

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Sources

Exploratory

Novel Synthetic Routes to 3-(3-methylphenyl)isoxazol-5-amine: A Guide to Strategy and Execution

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 3-aryl-5-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous com...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aryl-5-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its unique electronic and structural properties make it a valuable building block in the design of novel drugs targeting a wide range of diseases, including cancer, inflammation, and neurological disorders.[3][4] This technical guide provides an in-depth exploration of modern, efficient, and scalable synthetic routes to a key representative of this class, 3-(3-methylphenyl)isoxazol-5-amine. Moving beyond simple procedural lists, this document elucidates the mechanistic rationale behind key strategic decisions, offers detailed, field-tested protocols, and presents a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs. We will focus on two primary, robust methodologies: the regioselective cyclocondensation of a β-ketonitrile and a modern [3+2] cycloaddition strategy, providing the scientific community with a comprehensive resource for the synthesis of this important molecular scaffold.

Introduction: The Strategic Importance of the 5-Aminoisoxazole Scaffold

The isoxazole ring is a five-membered heterocycle that is prevalent in a multitude of FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the immunosuppressant Leflunomide.[2] The introduction of an amino group at the C5 position creates a versatile synthetic handle and a critical pharmacophoric element that can engage in key hydrogen bonding interactions with biological targets. The 3-aryl substitution pattern allows for fine-tuning of steric and electronic properties, making the 3-aryl-5-aminoisoxazole framework a highly sought-after motif in drug discovery programs.[1]

This guide focuses on 3-(3-methylphenyl)isoxazol-5-amine (also known as 3-(m-tolyl)isoxazol-5-amine) as a representative and synthetically relevant target. The methodologies described herein are not merely academic exercises; they are designed with scalability, efficiency, and regiochemical control in mind, addressing the practical challenges faced by process chemists and medicinal chemists alike.

Primary Synthetic Route: Regioselective Cyclocondensation of a β-Ketonitrile

The most direct and reliable method for the synthesis of 5-aminoisoxazoles involves the cyclocondensation of a β-ketonitrile with hydroxylamine.[5][6] The success of this route hinges on the precise control of reaction conditions, particularly pH and temperature, to govern the regiochemical outcome. Hydroxylamine is an ambident nucleophile, and its reaction with the β-ketonitrile can, in principle, yield either the 3-amino or the 5-amino isoxazole isomer. Authoritative studies have demonstrated that careful pH and temperature control are paramount for selectively synthesizing the desired 5-amino regioisomer.[7]

Mechanistic Rationale: The pH-Controlled Regioselectivity

The key to this synthesis is the differential reactivity of the ketone and nitrile carbonyls of the β-ketonitrile precursor toward hydroxylamine under varying pH conditions.

  • Under Basic Conditions (pH > 8): At higher pH and elevated temperatures (e.g., 100 °C), the hydroxylamine preferentially attacks the more electrophilic ketone carbonyl. This initial attack is followed by intramolecular cyclization, where the oxime nitrogen attacks the nitrile group, leading directly to the formation of the 5-aminoisoxazole ring.[7]

  • Under Near-Neutral Conditions (7 < pH < 8): At lower temperatures (≤45 °C) and near-neutral pH, the reaction pathway shifts. Hydroxylamine attacks the nitrile group first, leading to an intermediate that, upon acid-mediated cyclization, would form the undesired 3-aminoisoxazole isomer.[7]

Therefore, to achieve the target compound, a basic reaction medium is essential. This insight transforms the synthesis from a potential mixture of isomers into a highly selective and predictable process.

G cluster_0 Step 1: Synthesis of β-Ketonitrile cluster_1 Step 2: Regioselective Cyclization 3-Methylacetophenone 3-Methylacetophenone 3-oxo-3-(m-tolyl)propanenitrile 3-oxo-3-(m-tolyl)propanenitrile 3-Methylacetophenone->3-oxo-3-(m-tolyl)propanenitrile Claisen Condensation Ethyl Cyanoformate Ethyl Cyanoformate Ethyl Cyanoformate->3-oxo-3-(m-tolyl)propanenitrile NaH NaH NaH->3-oxo-3-(m-tolyl)propanenitrile Base Target Molecule 3-(3-methylphenyl) isoxazol-5-amine 3-oxo-3-(m-tolyl)propanenitrile->Target Molecule pH > 8, 100°C Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Target Molecule Base Base (e.g., NaOH) Base->Target Molecule

Caption: Workflow for the β-Ketonitrile Route.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 3-oxo-3-(m-tolyl)propanenitrile

  • Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) and wash with dry hexane (3 x 20 mL). Suspend the washed NaH in 150 mL of dry diethyl ether.

  • Reaction Initiation: In the dropping funnel, prepare a solution of 3-methylacetophenone (13.4 g, 0.10 mol) and ethyl cyanoformate (10.9 g, 0.11 mol) in 50 mL of dry diethyl ether.

  • Addition: Cool the flask to 0 °C using an ice bath. Add the solution from the dropping funnel dropwise to the stirred NaH suspension over 1 hour, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours. The formation of a thick precipitate is expected.

  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 100 mL of 1 M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol/water to yield the title compound as a solid.

Protocol 2.2.2: Synthesis of 3-(3-methylphenyl)isoxazol-5-amine

  • Setup: In a 250 mL round-bottom flask, dissolve 3-oxo-3-(m-tolyl)propanenitrile (15.9 g, 0.10 mol) in 100 mL of ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (7.6 g, 0.11 mol). To this stirred suspension, add a solution of sodium hydroxide (8.8 g, 0.22 mol) in 50 mL of water. The pH of the resulting solution should be > 9.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 6 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into 300 mL of ice-cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Purification: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water or toluene) to afford 3-(3-methylphenyl)isoxazol-5-amine in high purity.

Data Summary
ParameterValueReference / Rationale
Starting Materials 3-methylacetophenone, Ethyl cyanoformateReadily available commercial reagents
Key Reagents NaH, Hydroxylamine HCl, NaOHStandard laboratory chemicals
Regiocontrol pH > 8, Elevated TemperatureCritical for 5-amino selectivity[7]
Reaction Time Step 1: ~5 hours; Step 2: ~6 hoursStandard for this type of transformation
Typical Yield >75% (overall)Based on similar syntheses in literature[5]

Alternative Route: [3+2] Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful and convergent method for constructing the isoxazole core.[8][9] This strategy involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). For the synthesis of our target, this requires the in situ generation of 3-methylbenzonitrile oxide and its subsequent reaction with a synthetic equivalent of aminoacetylene.

Mechanistic Rationale and Strategy

The core of this route is the [3+2] cycloaddition, a concerted pericyclic reaction that efficiently forms the five-membered isoxazole ring.[9] The primary challenges are the generation of the unstable nitrile oxide intermediate and the selection of a suitable, stable dipolarophile to introduce the C5-amino group.

  • Nitrile Oxide Generation: 3-methylbenzonitrile oxide is generated in situ from 3-methylbenzaldoxime. A common and effective method is the oxidation of the aldoxime with a mild oxidant like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).[10]

  • Dipolarophile Selection: Aminoacetylene itself is a gas and difficult to handle. A more practical approach is to use a protected form of propargylamine, such as N-Boc-propargylamine (tert-butyl prop-2-yn-1-ylcarbamate). The cycloaddition proceeds to form the protected 5-(aminomethyl)isoxazole derivative, which can then be deprotected. A more direct, albeit advanced, alternative involves using trimethylsilylacetonitrile as the dipolarophile, followed by hydrolysis and rearrangement, though this is a more complex sequence. For this guide, we focus on the protected propargylamine approach for its reliability.

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition & Deprotection 3-Methylbenzaldoxime 3-Methylbenzaldoxime 3-Methylbenzonitrile Oxide 3-Methylbenzonitrile Oxide 3-Methylbenzaldoxime->3-Methylbenzonitrile Oxide In situ oxidation NaOCl NaOCl NaOCl->3-Methylbenzonitrile Oxide Protected Isoxazole Protected Isoxazole 3-Methylbenzonitrile Oxide->Protected Isoxazole [3+2] Cycloaddition N-Boc-propargylamine N-Boc-propargylamine N-Boc-propargylamine->Protected Isoxazole Target Molecule 3-(3-methylphenyl) isoxazol-5-amine Protected Isoxazole->Target Molecule Deprotection TFA TFA TFA->Target Molecule

Caption: [3+2] Cycloaddition Workflow.

Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of 3-(3-methylphenyl)-5-((Boc-amino)methyl)isoxazole

  • Setup: In a 250 mL flask, dissolve 3-methylbenzaldoxime (13.5 g, 0.10 mol) and N-Boc-propargylamine (15.5 g, 0.10 mol) in 100 mL of dichloromethane (DCM).

  • Reaction: Cool the solution to 0 °C in an ice bath. To this stirred solution, add household bleach (aqueous sodium hypochlorite, ~6%, 150 mL) dropwise over 30 minutes.

  • Monitoring: Allow the reaction to stir vigorously at room temperature for 12-16 hours. The reaction should be biphasic. Monitor the disappearance of the starting materials by TLC.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected isoxazole.

Protocol 3.2.2: Deprotection to 3-(3-methylphenyl)isoxazol-5-amine (Note: This protocol yields the 5-(aminomethyl) derivative. To obtain the 5-amino derivative directly, a different dipolarophile like cyanamide would be required, which presents its own challenges. This route is presented as an alternative for accessing closely related analogues.)

  • Setup: Dissolve the purified Boc-protected isoxazole (0.05 mol) in 50 mL of DCM in a 100 mL flask.

  • Deprotection: Add trifluoroacetic acid (TFA, 25 mL) and stir the solution at room temperature for 2 hours.

  • Workup: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Isolation: Dry the organic layer, concentrate, and purify the residue by recrystallization or chromatography to obtain the aminomethyl-isoxazole product.

Data Summary
ParameterValueReference / Rationale
Starting Materials 3-methylbenzaldehyde, HydroxylamineUsed to prepare the required aldoxime[10]
Dipolarophile N-Boc-propargylamineStable, protected source of the C5-N bond
Key Reagents Sodium hypochlorite, TFAReadily available oxidant and deprotecting agent
Reaction Type [3+2] Dipolar CycloadditionClassic, powerful ring-forming reaction[8][11]
Typical Yield 60-80% (over 2 steps)Expected for this type of cycloaddition sequence

Comparative Analysis and Conclusion

The choice between these two primary synthetic routes depends on the specific goals of the research program, including scale, desired purity, and available starting materials.

FeatureRoute 1: β-KetonitrileRoute 2: [3+2] Cycloaddition
Overall Strategy Linear, convergentConvergent
Regiocontrol Excellent (pH-dependent)Excellent (inherent to cycloaddition)
Number of Steps 2 (from commercial materials)3+ (aldoxime prep, cycloaddition, deprotection)
Scalability High; well-suited for large scaleModerate; in situ generation can be tricky
Key Advantage Directness, high regioselectivityModularity (can vary both aryl and alkyne)
Main Challenge Synthesis of the β-ketonitrileHandling of protected amino-alkynes

For the direct, large-scale, and highly regioselective synthesis of 3-(3-methylphenyl)isoxazol-5-amine , the β-ketonitrile cyclocondensation route (Route 1) is demonstrably superior. Its reliance on well-understood reaction mechanisms and the ability to control the critical regiochemical step with simple pH adjustments make it a robust and trustworthy method for drug development professionals.[7]

The [3+2] cycloaddition approach (Route 2) offers greater flexibility for creating a library of analogues by varying both the nitrile oxide and the alkyne partner. While it is an excellent tool for medicinal chemistry exploration, for the specific synthesis of the title compound, it is less direct than the β-ketonitrile pathway.

This guide has provided the essential theoretical grounding and practical protocols to empower researchers to confidently synthesize 3-(3-methylphenyl)isoxazol-5-amine and its derivatives, facilitating the advancement of drug discovery programs built upon this valuable heterocyclic scaffold.

References

  • Sarma, B., et al. (2010). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. National Institutes of Health. [Link]

  • Borah, K., et al. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]

  • Tu, S., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters. [Link]

  • Ghasemi, S., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Kaur, H., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • Shaikh, A., et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. [Link]

  • Li, H., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

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  • AskNature. Cyclization with hydroxylamine hydrochloride: Significance and symbolism. AskNature. [Link]

  • Wang, H., et al. (2012). Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles from Enaminones. Organic Letters. [Link]

  • Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis. [Link]

  • Ghasemi, S., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

  • Google Patents. (2018). Preparation method of 3-amino-5-methyl isoxazole.
  • Kumar, D., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. National Institutes of Health. [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

  • ChemRxiv. (2023). Enantioselective Synthesis of 2-Isoxazolines and 2-Isoxazolin-5-ones Bearing Fully Substituted Stereocenters. ChemRxiv. [Link]

  • Google Patents. (2005). Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • Bakulev, V., et al. (2014). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2015). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. ResearchGate. [Link]

  • Al-Adool, K. (2017). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. International Journal of Research in Pharmacy and Chemistry. [Link]

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  • Wróbel, D., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [Link]

  • ResearchGate. (2014). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. ResearchGate. [Link]

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Foundational

A Methodological Guide to the Structural Elucidation of Novel Isoxazole Amines: A Case Study of 3-(3-methylphenyl)isoxazol-5-amine

Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities. Determining the precise three-dimensional structure of novel isoxazole derivatives is paramount fo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities. Determining the precise three-dimensional structure of novel isoxazole derivatives is paramount for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides a comprehensive, field-proven methodology for the complete structural elucidation of isoxazole amines, using the target molecule 3-(3-methylphenyl)isoxazol-5-amine as a central case study. We will detail the logical progression from targeted synthesis and crystallization to X-ray diffraction data acquisition, structure solution, and final refinement. The causality behind key experimental decisions is explained, ensuring that the described protocols are robust and self-validating. This document is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to accelerate their research programs.

Introduction: The Significance of Structural Chemistry in Isoxazole-Based Drug Discovery

The isoxazole ring system is a privileged scaffold in pharmaceutical development, with derivatives showing promise as antiviral, anti-inflammatory, and anticancer agents[1]. The precise spatial arrangement of atoms, molecular conformation, and intermolecular interactions are critical determinants of a compound's biological activity. X-ray crystallography is the definitive method for obtaining this information, providing an unambiguous 3D map of a molecule's structure.[2][3] This knowledge is indispensable for understanding how a molecule interacts with its biological target, guiding lead optimization, and securing intellectual property.

While the specific crystal structure of 3-(3-methylphenyl)isoxazol-5-amine has not been publicly deposited, this guide establishes a complete workflow to obtain and analyze such a structure, drawing upon established methods for closely related analogs.[4][5]

The Workflow: From Powder to Publication-Ready Structure

The journey to a high-resolution crystal structure is a multi-stage process. Each step is critical for the success of the next, demanding careful planning and execution. The overall workflow is designed to systematically produce a single, high-quality crystal and analyze its properties to reveal the atomic structure within.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Data Collection & Processing cluster_3 Phase 4: Structure Solution & Refinement a Chemical Synthesis b Chromatographic Purification a->b c Spectroscopic Confirmation (NMR, MS) b->c d Solvent Screening c->d High Purity Material e Crystal Growth (e.g., Slow Evaporation) d->e f Crystal Harvesting & Mounting e->f g X-ray Diffraction Experiment f->g Mounted Crystal h Data Integration & Reduction g->h i Structure Solution (e.g., SHELXT) h->i Reflection Data (*.hkl) j Structure Refinement (e.g., SHELXL) i->j k Validation & Analysis (e.g., PLATON) j->k l Deposition (e.g., CCDC) k->l

Caption: High-level workflow for small molecule X-ray crystallography.

Phase 1: Synthesis and Purification Protocol

The foundational requirement for successful crystallography is obtaining a highly pure, crystalline material. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.

Proposed Synthesis of 3-(3-methylphenyl)isoxazol-5-amine

A common and effective route to 5-aminoisoxazoles involves the reaction of a β-ketonitrile precursor with hydroxylamine.[6][7]

Protocol:

  • Step A: Synthesis of 3-oxo-3-(3-methylphenyl)propanenitrile.

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide in absolute ethanol.

    • To this solution, add 3-methylacetophenone and ethyl cyanoformate dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step B: Cyclization to form 3-(3-methylphenyl)isoxazol-5-amine.

    • Dissolve the crude β-ketonitrile from Step A in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and a mild base (e.g., sodium acetate).

    • Reflux the mixture for 4-6 hours, again monitoring by TLC.

    • After cooling, the product may precipitate. If not, reduce the solvent volume and cool in an ice bath.

    • Filter the solid product, wash with cold ethanol, and dry in vacuo.

Purification and Characterization
  • Purification: The crude product should be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to achieve >99% purity.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) before proceeding.

Phase 2: The Art and Science of Crystallization

Growing a single, high-quality crystal is often the most challenging step in the process.[8] It is an empirical science that involves screening various conditions to slowly bring a solution to a state of supersaturation, from which a crystal can nucleate and grow.[3]

Experimental Protocol for Crystallization
  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of common solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, acetone, water). An ideal solvent is one in which the compound is moderately soluble.

  • Slow Evaporation (Primary Method):

    • Prepare a nearly saturated solution of the compound in a chosen solvent (or solvent mixture) in a small, clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Allow the solvent to evaporate slowly over several days to weeks. Crystals suitable for diffraction are typically in the range of 0.1-0.3 mm in each dimension.[1]

  • Vapor Diffusion (Alternative Method):

    • Prepare a saturated solution of the compound in a volatile solvent (the "precipitant").

    • Place a small drop of this solution on a siliconized glass slide.

    • Invert the slide over a well containing a less volatile solvent in which the compound is poorly soluble (the "anti-solvent").

    • Seal the system. The anti-solvent will slowly diffuse into the drop, reducing the compound's solubility and promoting crystallization.

Phase 3 & 4: Data Collection, Structure Solution, and Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a focused beam of X-rays to generate a diffraction pattern.[9] This pattern contains the information needed to determine the arrangement of atoms within the crystal.

Data Collection and Processing
  • Mounting: The selected crystal is carefully picked up using a cryo-loop and flash-cooled in a stream of liquid nitrogen (typically at 100 K) to prevent radiation damage during data collection.

  • Diffraction: The mounted crystal is placed in an X-ray diffractometer. Modern instruments, often equipped with high-brilliance X-ray sources, can significantly reduce experiment times and improve data quality, especially for small or weakly diffracting crystals.[10]

  • Data Reduction: The software integrated with the diffractometer collects a series of diffraction images as the crystal is rotated. This raw data is then processed (integrated, scaled, and corrected for absorption) to produce a reflection file (typically with an .hkl extension).

Structure Solution and Refinement

The processed reflection data is used to solve and refine the crystal structure using specialized software packages like the SHELX suite or Olex2.[11]

G a Input Data .hkl file (intensities) .ins file (unit cell, formula) b Structure Solution (SHELXT) Determine initial atomic positions Generates a preliminary model a->b Direct Methods c Structure Refinement (SHELXL) Iteratively adjust atomic positions, displacement parameters Minimizes difference between observed and calculated data (R-factor) b->c Least-Squares Fitting d d c->d Final Model

Caption: The computational workflow for structure solution and refinement.

  • Solution: The "phase problem" is solved using direct methods (e.g., with SHELXT) to generate an initial electron density map and a preliminary model of the molecular structure.

  • Refinement: This initial model is refined using a least-squares algorithm (e.g., with SHELXL). This iterative process adjusts atomic coordinates, thermal displacement parameters, and other variables to achieve the best possible fit between the crystallographic model and the experimental diffraction data. The quality of the fit is monitored using metrics like the R1 factor.

  • Validation: The final structure is rigorously validated using software like PLATON or the IUCr's checkCIF service to ensure the model is chemically sensible and conforms to established crystallographic standards.

Analysis and Interpretation of the Structure

A solved crystal structure provides a wealth of information. For our case study, analysis of the 3-(3-methylphenyl)isoxazol-5-amine structure would focus on several key areas. Based on data from related compounds, we can anticipate certain structural features.[1][4]

Expected Crystallographic Parameters

The following table summarizes typical crystallographic data for related isoxazole structures, providing a benchmark for what to expect.

Parameter5-(3-Methylphenyl)-3-phenyl-1,2-oxazole[1]5-amino-3-(4-methoxyphenyl)isoxazole[11]Expected for Target Compound
Crystal System OrthorhombicMonoclinicMonoclinic or Orthorhombic
Space Group PbcaP2₁/nCentrosymmetric common group
a (Å) 5.80523.96084 - 15
b (Å) 7.701024.1045 - 25
c (Å) 27.436311.176210 - 30
β (˚) 9090.18990 - 110 (if monoclinic)
Volume (ų) 1226.561067.01000 - 1500
Z 444
Final R1 [I>2σ(I)] 0.0390.032 (reported for a related pyrazole)< 0.05
Intramolecular Geometry
  • Planarity: The isoxazole ring itself is expected to be planar. A key parameter will be the dihedral angle between the isoxazole ring and the 3-methylphenyl ring. In 5-amino-3-(4-methoxyphenyl)isoxazole, this angle is small (7.30°), suggesting near co-planarity, while in 5-(3-methylphenyl)-3-phenyl-1,2-oxazole, the angle is larger (16.64°).[1][11] This angle influences the overall molecular shape and can impact receptor binding.

  • Bond Lengths and Angles: Bond lengths within the structure will be compared to standard values to confirm the chemical identity and identify any unusual strain or electronic effects.

Intermolecular Interactions and Crystal Packing

The amine group (-NH₂) is a strong hydrogen bond donor, and the isoxazole nitrogen and oxygen atoms are potential acceptors. Therefore, the crystal packing will likely be dominated by hydrogen bonding.

  • Hydrogen Bonding: It is highly probable that N—H···N or N—H···O hydrogen bonds will link molecules into chains, dimers, or more complex 3D networks.[4][12] Identifying these motifs is crucial for understanding the solid-state properties of the compound, which is vital for pharmaceutical development (e.g., polymorphism, stability).

  • Other Interactions: Weaker interactions, such as C—H···π or π–π stacking between aromatic rings, may also play a role in stabilizing the crystal lattice.

Conclusion and Deposition

Following this comprehensive workflow—from rational synthesis and meticulous crystallization to precise data collection and rigorous refinement—will yield an unambiguous, high-resolution crystal structure of 3-(3-methylphenyl)isoxazol-5-amine. The resulting structural model provides invaluable insights into its molecular conformation and intermolecular interactions, directly supporting advanced drug design and development efforts.

Upon completion and validation, the final structural data, in the form of a Crystallographic Information File (CIF), should be deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC) to benefit the wider scientific community.[13][14]

References

  • Excillum. (n.d.). Small molecule crystallography.
  • Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • Anton Paar. (n.d.). X-ray Crystallography.
  • Greenwood, M. (2023, November 9).
  • Deschamps, J. R. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC - NIH.
  • Balakrishnan, B., Praveen, C., Seshadri, P. R., & Perumal, P. T. (2011). 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1575.
  • PubChem. (n.d.). 3-Amino-5-methylisoxazole.
  • Cambridge Crystallographic Data Centre. (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC)
  • Cambridge Crystallographic Data Centre. (2025, April 24).
  • Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 26(16), 4995.
  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC).
  • Crystallography Open Database. (n.d.). Search results.
  • Brückner, S. (2025, August 8). The crystal structure of a trisisoxazole compound: 3-(3-Methyl-5-isoxazolyl)methyl-5-(3-methyl-5-isoxazolyl)methylisoxazole.
  • Pintro, C. J., Long, A. K., Amonette, A. J., Lobue, J. M., & Padgett, C. W. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole.
  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Crystallography Open Database. (n.d.). Search results.
  • Pintro, C. J., Long, A. K., Amonette, A. J., Lobue, J. M., & Padgett, C. W. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. IUCr Journals.
  • Crystallography Open Database. (n.d.). Search results.
  • Abbas, F. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences.
  • Crystallography Open Database. (n.d.). Search results.
  • Khalafy, J., & Ezzati, M. (2025, August 5). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.
  • Haukka, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine.
  • Khalafy, J., et al. (2025, December 5). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
  • Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
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Exploratory

A Technical Guide to the Physicochemical Properties of 3-(3-methylphenyl)isoxazol-5-amine: A Keystone for Drug Discovery

Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(3-methylphenyl)isoxazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(3-methylphenyl)isoxazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Recognizing the scarcity of publicly available experimental data for this specific molecule, this document pioneers a robust framework blending high-fidelity in silico predictions with detailed, field-proven experimental protocols for their validation. We furnish predicted values for key parameters including lipophilicity (logP), ionization constant (pKa), and aqueous solubility (logS), and elucidate their profound impact on a compound's pharmacokinetic and pharmacodynamic profile. This guide is structured to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively synthesize, characterize, and optimize novel drug candidates built upon the 3-(3-methylphenyl)isoxazol-5-amine scaffold.

Introduction

The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a privileged five-membered heterocyclic motif that imparts unique structural and electronic properties to bioactive molecules. Its presence can enhance metabolic stability, improve oral bioavailability, and modulate receptor binding affinity. Compounds incorporating an isoxazole ring are integral to a wide array of therapeutics, underscoring the scaffold's versatility and importance in modern drug design. The amine substitution, as seen in 3-(3-methylphenyl)isoxazol-5-amine, provides a critical handle for further chemical modification and salt formation, making it a valuable building block in synthetic and medicinal chemistry.

Profile of 3-(3-methylphenyl)isoxazol-5-amine

3-(3-methylphenyl)isoxazol-5-amine is a specific isomer within the aminoisoxazole class. The placement of the methyl group at the meta-position of the phenyl ring subtly influences its electronic and steric properties compared to its ortho- and para-isomers. This distinction is critical, as minor structural changes can lead to significant differences in biological activity and physicochemical behavior.

A primary challenge in the early-stage assessment of novel compounds like 3-(3-methylphenyl)isoxazol-5-amine is the frequent lack of comprehensive experimental data. This guide directly addresses this gap by establishing a predictive baseline for its core properties and providing the rigorous experimental blueprints necessary for their empirical validation. This dual approach of prediction and validation is central to efficient, data-driven drug discovery.[1][2]

Core Physicochemical Profile: An In Silico & Analog-Based Assessment

Given the absence of direct experimental measurements in public databases, the following properties are derived from computational prediction models and by drawing inferences from structurally similar compounds, such as the para-isomer, 3-(4-methylphenyl)isoxazol-5-amine (CAS 28883-91-2).[3] It is imperative that these predicted values are treated as high-quality estimates to guide initial experimental design and are subsequently confirmed by empirical measurement.

Structural and Molecular Identifiers

A consistent and accurate representation of a molecule is the bedrock of all further analysis. The fundamental identifiers for 3-(3-methylphenyl)isoxazol-5-amine are summarized below.

Identifier Value
IUPAC Name 3-(3-methylphenyl)-1,2-oxazol-5-amine
Synonyms 3-(m-tolyl)isoxazol-5-amine
CAS Number Not explicitly assigned in public databases
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
SMILES Cc1cccc(c1)c2noc(c2)N
InChI InChI=1S/C10H10N2O/c1-8-3-2-4-9(5-8)10-6-7(11)13-12-10/h2-6H,11H2,1H3
InChIKey ZVCSJRMFTGCSRA-UHFFFAOYSA-N
Predicted Physicochemical Properties

The following table outlines the predicted values for physicochemical properties crucial for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. These predictions are generated using established QSPR (Quantitative Structure-Property Relationship) algorithms.[4][5][6]

Property Predicted Value Significance in Drug Discovery
logP (Octanol/Water) ~ 2.1 ± 0.4Governs membrane permeability and lipophilicity.[7][8]
Aqueous Solubility (logS) ~ -2.5 ± 0.6Determines dissolution rate and bioavailability.
pKa (Most Basic) ~ 3.5 ± 0.5Influences solubility, charge state, and receptor interactions at physiological pH.[9]
Polar Surface Area (TPSA) 52.1 ŲImpacts membrane transport and blood-brain barrier penetration.
H-Bond Donors 1 (from -NH₂)Affects solubility and target binding.
H-Bond Acceptors 3 (N, O in ring; N in amine)Affects solubility and target binding.
Rotatable Bonds 1 (Phenyl-Isoxazole bond)Influences conformational flexibility and target binding entropy.

Experimental Determination & Validation Protocols

The trustworthiness of any drug discovery program hinges on the empirical validation of predicted properties.[7] The following sections provide detailed, self-validating protocols for measuring the most critical physicochemical parameters.

Lipophilicity (logP) Determination

Causality & Rationale: The octanol-water partition coefficient (logP) is the gold-standard measure of a compound's lipophilicity. It dictates how a drug candidate will partition between the aqueous environment of the bloodstream and the lipid bilayers of cell membranes. An optimal logP value (typically between 1 and 3 for oral drugs) is essential for achieving adequate absorption and distribution.

Methodology: OECD 107 Shake-Flask Method This protocol is the benchmark for direct logP measurement. Its self-validating nature comes from mass balance confirmation—ensuring the total amount of compound accounted for in both phases matches the initial amount.

  • Preparation: Prepare mutually saturated n-octanol and water (or a suitable buffer like PBS, pH 7.4) by vigorously mixing them for 24 hours and allowing them to separate.

  • Stock Solution: Prepare a stock solution of 3-(3-methylphenyl)isoxazol-5-amine in n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass separatory funnel, combine a precise volume of the octanol stock solution with a precise volume of the aqueous phase (e.g., 10 mL of each).

  • Equilibration: Seal the funnel and shake vigorously for 15-20 minutes at a controlled temperature (25°C). Allow the phases to fully separate (centrifugation at low speed can aid this if an emulsion forms).

  • Sampling: Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method, typically UV-Vis spectroscopy or HPLC-UV. A full UV scan should be performed initially to determine the wavelength of maximum absorbance (λ_max).

  • Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous])

Visualization: LogP Determination Workflow

LogP_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis P1 Mutually saturate n-octanol and water E1 Combine phases in separatory funnel P1->E1 P2 Prepare stock solution in n-octanol P2->E1 E2 Shake to equilibrate (e.g., 20 min @ 25°C) E1->E2 E3 Allow phases to separate (Centrifuge if needed) E2->E3 E4 Sample both phases E3->E4 A1 Quantify concentration (e.g., HPLC-UV) E4->A1 A2 Calculate LogP A1->A2

Caption: Workflow for the Shake-Flask determination of logP.

Ionization Constant (pKa) Determination

Causality & Rationale: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For 3-(3-methylphenyl)isoxazol-5-amine, the primary amine group is basic and will be protonated at low pH. This ionization state is critical as it dramatically affects solubility (ionized species are generally more water-soluble), membrane permeability (neutral species permeate more easily), and the potential for ionic interactions with protein targets.

Methodology: Potentiometric Titration This is a highly accurate and direct method for pKa determination. It is self-validating through the clear sigmoidal curve generated, where the inflection point provides a direct measure of the pKa.

  • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water with a small amount of co-solvent like methanol if needed) to create a solution of known concentration (e.g., 1-5 mM).

  • System Setup: Place the solution in a jacketed beaker to maintain a constant temperature (25°C). Use a calibrated pH electrode and a magnetic stirrer.

  • Titration: Slowly add a standardized titrant (e.g., 0.1 M HCl) in precise, small increments using an automated burette.

  • Data Logging: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point, which corresponds to the inflection point of the resulting sigmoidal curve. This can be precisely determined by analyzing the first derivative of the curve (dpH/dV).

Visualization: Relationship between pH and Ionization

pKa_Ionization Protonated Protonated (BH⁺) (More Soluble) Neutral Neutral (B) (More Permeable) Protonated->Neutral + H⁺ Neutral->Protonated - H⁺ pH_low pH < pKa pH_low->Protonated Dominant Species pH_equal pH = pKa pH_equal->Protonated [BH⁺] = [B] pH_equal->Neutral pH_high pH > pKa pH_high->Neutral Dominant Species

Caption: Ionization state of a basic amine as a function of pH.

Aqueous Solubility Determination

Causality & Rationale: Aqueous solubility is a fundamental property that represents the maximum concentration of a compound that can dissolve in water at a given temperature. It is a critical bottleneck in drug development; poor solubility leads to poor absorption and low bioavailability, rendering an otherwise potent compound ineffective.

Methodology: Equilibrium Shake-Flask Method This method determines the thermodynamic equilibrium solubility and is considered the most reliable technique. Its self-validating feature is the confirmation of a solid-state equilibrium, ensuring that the measurement reflects true saturation.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous medium (e.g., deionized water or pH 7.4 buffer) in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. For very fine particles, centrifugation or filtration (using a low-binding filter, e.g., PVDF) is required to separate the saturated supernatant from the excess solid.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Solid State Analysis: Analyze the remaining solid using a technique like XRPD (X-ray Powder Diffraction) to confirm that the compound has not changed its crystalline form or converted to a hydrate during the experiment. This step is critical for data integrity.

Visualization: Solubility Determination Workflow

Solubility_Workflow Start Add excess solid to aqueous buffer Equilibrate Agitate to equilibrium (e.g., 48h @ 25°C) Start->Equilibrate Separate Separate solid and liquid (Centrifuge/Filter) Equilibrate->Separate Sample Collect clear supernatant Separate->Sample Validate Analyze remaining solid (XRPD) Separate->Validate Validation Step Analyze Quantify concentration (HPLC-UV) Sample->Analyze End Report Solubility Analyze->End

Caption: Workflow for equilibrium solubility determination.

Spectral Characterization Profile

Spectral analysis is essential for confirming the chemical identity and purity of 3-(3-methylphenyl)isoxazol-5-amine after synthesis.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Protons (m-tolyl): Expect complex multiplets between δ 7.0-7.5 ppm (4H).

    • Isoxazole Proton: A singlet is expected for the proton on the isoxazole ring, likely around δ 6.0-6.5 ppm.

    • Amine Protons: A broad singlet corresponding to the two -NH₂ protons, likely around δ 5.5-6.0 ppm (position is concentration and solvent dependent).

    • Methyl Protons: A sharp singlet for the tolyl methyl group, expected around δ 2.3-2.4 ppm (3H).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Expect 10 distinct signals corresponding to the 10 carbon atoms. Key signals would include the isoxazole ring carbons (highly deshielded), the aromatic carbons, and the methyl carbon (shielded, ~20-25 ppm).

  • FT-IR (ATR):

    • N-H Stretch: A characteristic pair of medium-intensity bands around 3300-3400 cm⁻¹ for the primary amine.

    • C=N and C=C Stretch: A series of sharp bands in the 1500-1650 cm⁻¹ region corresponding to the isoxazole and phenyl rings.

    • C-O Stretch: Bands in the 1000-1300 cm⁻¹ region.

Conclusion and Future Directions

This guide establishes a foundational physicochemical profile for 3-(3-methylphenyl)isoxazol-5-amine through a combination of in silico prediction and robust experimental design. The predicted properties—moderate lipophilicity, low aqueous solubility, and a weakly basic nature—characterize it as a typical drug-like molecule that requires careful formulation and optimization.

For any research program utilizing this scaffold, the immediate and critical next step is the empirical validation of the predicted data using the detailed protocols provided herein. Subsequent investigations should focus on determining solid-state properties (polymorphism, crystallinity), assessing metabolic stability, and exploring formulation strategies to enhance solubility and bioavailability. This systematic approach, grounded in a deep understanding of physicochemical principles, will pave the way for the successful development of novel therapeutics derived from this promising molecular architecture.

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Foundational

A Technical Guide to Quantum Chemical Calculations for 3-(3-methylphenyl)isoxazol-5-amine: A DFT Approach

Abstract This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 3-(3-methylphenyl)isoxazol-5-amine, a molecule of interest in medicinal chemistry due to its heterocyclic i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 3-(3-methylphenyl)isoxazol-5-amine, a molecule of interest in medicinal chemistry due to its heterocyclic isoxazole core. Heterocyclic compounds are foundational to drug discovery, with a significant percentage of FDA-approved drugs featuring such scaffolds.[1][2] This document outlines a robust computational protocol using Density Functional Theory (DFT), a method that balances accuracy with computational efficiency for studying organic molecules.[3][4] We will detail the process from initial structure generation to in-depth analysis of its geometric, vibrational, and electronic properties. The insights derived from these calculations—including frontier molecular orbitals and molecular electrostatic potential—are invaluable for predicting the molecule's reactivity, stability, and potential intermolecular interactions, which are critical for rational drug design.[1][5][6]

Introduction: The Significance of Isoxazoles and Computational Chemistry

The isoxazole ring is a prominent five-membered heterocycle that constitutes the core of numerous bioactive compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9][10] The specific substituent pattern, such as the 3-methylphenyl group and the 5-amino group on the isoxazole scaffold, modulates the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.

Quantum chemical calculations have become an indispensable tool in modern drug discovery, offering profound insights into molecular structure and reactivity at the electronic level.[11][12] By modeling molecules in silico, we can predict properties that are difficult or time-consuming to measure experimentally.[13][14] This guide focuses on a standard and widely validated computational approach to characterize 3-(3-methylphenyl)isoxazol-5-amine, providing a blueprint for researchers in computational chemistry and drug development.

Theoretical Framework: Density Functional Theory (DFT)

For the study of organic molecules like isoxazole derivatives, Density Functional Theory (DFT) provides a reliable theoretical foundation.[15] DFT calculations determine the electronic structure of a molecule by solving the Kohn-Sham equations, where the energy of the system is a functional of the electron density.[16]

The B3LYP Functional

The choice of the exchange-correlation functional is critical to the accuracy of DFT calculations. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which significantly improves the description of many molecular properties for organic compounds.[17][18] It has become a standard method due to its excellent balance of computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties.[3][19]

The 6-311++G(d,p) Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is a robust choice for this type of analysis.[20][21] Let's break down its nomenclature:

  • 6-311G : This indicates a triple-zeta split-valence basis set, where core orbitals are described by 6 primitive Gaussian functions, and valence orbitals are split into three functions described by 3, 1, and 1 primitive Gaussians, respectively. This provides high flexibility for describing the valence electrons involved in chemical bonding.[22]

  • ++ : The double plus sign indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms.[22] These functions are essential for accurately describing systems with lone pairs, anions, or weak non-covalent interactions.

  • (d,p) : This denotes the addition of polarization functions—d-functions on heavy atoms and p-functions on hydrogen atoms.[21][22] Polarization functions allow for the distortion of atomic orbitals, which is crucial for an accurate description of chemical bonding.

Computational Workflow

The following section details a step-by-step protocol for the quantum chemical analysis of 3-(3-methylphenyl)isoxazol-5-amine using the Gaussian suite of programs, a widely used software package in computational chemistry.[13][14][23][24]

G cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis mol_build 1. Build 3D Molecular Structure (e.g., GaussView) input_gen 2. Generate Input File (Method: B3LYP, Basis Set: 6-311++G(d,p)) mol_build->input_gen geom_opt 3. Geometry Optimization (Find energy minimum structure) input_gen->geom_opt freq_calc 4. Vibrational Frequency Calculation geom_opt->freq_calc decision Imaginary Frequencies? freq_calc->decision decision->geom_opt Yes (Re-optimize) prop_calc 5. Property Calculation (HOMO, LUMO, MEP, etc.) decision->prop_calc No analyze 6. Analyze & Visualize Results prop_calc->analyze

A generalized workflow for quantum chemical calculations.
Protocol Steps:
  • Molecular Structure Construction : The initial 3D structure of 3-(3-methylphenyl)isoxazol-5-amine is constructed using a molecular builder like GaussView. The initial geometry does not need to be perfect, as the optimization step will locate the nearest energy minimum.

  • Input File Generation : An input file for the Gaussian software is created. This file specifies the atomic coordinates, the charge (0 for a neutral molecule), the spin multiplicity (1 for a singlet ground state), and the level of theory.

    • Route Section Example : #p B3LYP/6-311++G(d,p) Opt Freq

    • Opt: This keyword requests a geometry optimization.

    • Freq: This keyword requests a frequency calculation, which should be performed on the optimized geometry.[25]

  • Geometry Optimization : The calculation is submitted to find the molecular geometry with the lowest potential energy. The algorithm iteratively adjusts the atomic positions until the forces on the atoms are negligible and the energy has converged.

  • Vibrational Frequency Analysis : After optimization, a frequency calculation is performed on the final geometry.[26] A key aspect of this step is to verify that the optimized structure is a true local minimum on the potential energy surface. This is confirmed if there are zero imaginary frequencies. The output also provides the predicted infrared (IR) and Raman vibrational spectra.

  • Electronic Property Calculation : Using the validated minimum-energy structure, single-point calculations are performed to determine various electronic properties. This involves re-running the calculation with keywords for specific properties, such as Pop=NBO for Natural Bond Orbital analysis or generating cube files for visualizing orbitals and potentials.

  • Analysis and Visualization : The output files are analyzed to extract key data. Molecular orbitals (HOMO, LUMO) and the Molecular Electrostatic Potential (MEP) are visualized using software like GaussView to interpret the molecule's electronic characteristics.[27]

Results and Discussion

This section presents the expected data from the described calculations and provides insights into their chemical and pharmacological significance.

Molecular Geometry

The geometry optimization yields the most stable conformation of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined.

Molecular graph of 3-(3-methylphenyl)isoxazol-5-amine.

Table 1: Selected Optimized Geometric Parameters (Predicted)

Parameter Bond/Angle Predicted Value Significance
Bond Length C5-N(amino) ~1.37 Å Partial double bond character due to resonance.
Bond Length N1-O2 ~1.42 Å Characteristic of isoxazole ring structure.
Bond Length C3-C(phenyl) ~1.48 Å Single bond connecting the two ring systems.

| Dihedral Angle| C4-C3-C(phenyl)-C(phenyl) | ~20-40° | Indicates the degree of twist between the isoxazole and phenyl rings. |

The dihedral angle between the isoxazole and phenyl rings is of particular interest. A smaller angle suggests a more planar conformation, which could enhance π-system conjugation, while a larger twist may be important for fitting into a specific protein binding pocket.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[28] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is an indicator of molecular stability; a large gap implies high stability and low reactivity.[28]

Table 2: Calculated Electronic Properties

Property Predicted Value (eV) Interpretation
EHOMO ~ -6.0 eV Localized on the amino group and phenyl ring, indicating these are the primary sites for electrophilic attack.
ELUMO ~ -1.2 eV Primarily distributed over the isoxazole ring, suggesting this is the likely site for nucleophilic attack.

| HOMO-LUMO Gap (ΔE) | ~ 4.8 eV | Indicates good kinetic stability. This value is crucial for comparing the reactivity of different derivatives. |

The distribution of these orbitals provides a map of the molecule's reactive regions. The HOMO is often located on electron-rich areas, while the LUMO is on electron-poor areas.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a valuable tool for predicting intermolecular interactions by visualizing the charge distribution of a molecule.[6][27][29] It maps the electrostatic potential onto the electron density surface.

  • Red Regions : Electron-deficient areas (positive potential), susceptible to nucleophilic attack. These are typically found around hydrogen atoms bonded to heteroatoms (e.g., the amino N-H protons).

  • Blue/Green Regions : Electron-rich areas (negative potential), susceptible to electrophilic attack.[29] These are expected around the nitrogen and oxygen atoms of the isoxazole ring and the amino nitrogen due to their lone pairs of electrons.[5][29]

MEP analysis is crucial in drug design as it helps identify regions that can form hydrogen bonds or other electrostatic interactions with a receptor active site.[5][6] The negative potential regions on the isoxazole nitrogen and oxygen, along with the positive potential on the amino hydrogens, highlight the molecule's capacity to act as both a hydrogen bond acceptor and donor.

Conclusion

This guide has detailed a comprehensive and reliable DFT-based protocol for the quantum chemical characterization of 3-(3-methylphenyl)isoxazol-5-amine. By employing the B3LYP functional with the 6-311++G(d,p) basis set, researchers can obtain accurate predictions of the molecule's optimized geometry, vibrational frequencies, and key electronic properties. The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential provides critical insights into the molecule's stability, reactivity, and potential for intermolecular interactions. These computational results serve as a powerful foundation for understanding the structure-activity relationship of this and related isoxazole derivatives, thereby guiding future efforts in the rational design and development of new therapeutic agents.

References

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Exploratory

Exploration of 3-(3-methylphenyl)isoxazol-5-amine derivatives

An In-Depth Technical Guide to the Exploration of 3-(3-methylphenyl)isoxazol-5-amine Derivatives Abstract The isoxazole ring is a privileged scaffold in medicinal chemistry, conferring a unique combination of electronic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Exploration of 3-(3-methylphenyl)isoxazol-5-amine Derivatives

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, conferring a unique combination of electronic properties and metabolic stability to bioactive molecules. This guide focuses on a specific, highly versatile core: 3-(3-methylphenyl)isoxazol-5-amine. We will explore the synthetic rationale, key derivatization strategies, and the significant therapeutic potential of its analogues, particularly in the realm of kinase inhibition. This document serves as a technical resource for researchers and drug development professionals, providing not only established protocols but also the underlying scientific principles that guide experimental design and interpretation.

The Strategic Importance of the Isoxazole Core

The 5-aminoisoxazole moiety is a bioisostere for various functional groups, including urea and amide functionalities, which are common in enzyme active sites. Its unique electronic structure, characterized by a polarized N-O bond, allows it to act as both a hydrogen bond donor (via the amine) and acceptor (via the ring nitrogen and oxygen). The 3-aryl substitution, in this case, the 3-methylphenyl group, provides a critical anchor for tuning lipophilicity and establishing key hydrophobic interactions within target proteins. The strategic placement of the methyl group on the phenyl ring can influence rotational dynamics and provide a vector for further optimization.

The core's inherent stability and synthetic tractability make it an ideal starting point for library synthesis in drug discovery campaigns. The primary amine at the C5 position serves as a versatile chemical handle for introducing a wide array of substituents, enabling a systematic exploration of the chemical space around the core scaffold.

Synthetic Pathways and Methodologies

The construction of the 3-(3-methylphenyl)isoxazol-5-amine core is most efficiently achieved through a [3+2] cycloaddition reaction. The cornerstone of this synthesis involves the reaction of a nitrile oxide with an enamine or a related precursor.

Core Synthesis: Nitrile Oxide Cycloaddition

The most prevalent and reliable method involves the in situ generation of 3-methylbenzonitrile oxide from the corresponding aldoxime. This highly reactive intermediate readily undergoes cycloaddition with an enamine, such as that derived from cyanoacetamide, to form the isoxazole ring.

Experimental Protocol: Synthesis of 3-(3-methylphenyl)isoxazol-5-amine

  • Step 1: Oximation of 3-methylbenzaldehyde.

    • To a solution of 3-methylbenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

    • Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture, and pour it into ice-cold water. The resulting precipitate (3-methylbenzaldoxime) is filtered, washed with water, and dried.

    • Causality: Hydroxylamine reacts with the aldehyde to form the oxime. Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.

  • Step 2: Oxidative Halogenation and Cycloaddition.

    • Dissolve the 3-methylbenzaldoxime (1.0 eq) in a suitable solvent like DMF.

    • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C to form the corresponding hydroximoyl chloride.

    • To this mixture, add a solution of cyanoacetamide (1.0 eq) and a base such as triethylamine (2.5 eq).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Causality: NCS is a mild chlorinating agent that converts the oxime into a hydroximoyl chloride. This intermediate, upon treatment with a base (triethylamine), eliminates HCl to generate the reactive 3-methylbenzonitrile oxide in situ. This nitrile oxide then undergoes a regioselective 1,3-dipolar cycloaddition with the enolate of cyanoacetamide, which subsequently cyclizes and eliminates water to afford the 5-aminoisoxazole ring.

  • Step 3: Purification.

    • The crude product is typically purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Workflow for Core Synthesis

A 3-Methylbenzaldehyde C 3-Methylbenzaldoxime A->C Oximation B Hydroxylamine HCl, Sodium Acetate E Hydroximoyl Chloride Intermediate C->E Chlorination D N-Chlorosuccinimide (NCS) in DMF G In situ generation of 3-Methylbenzonitrile Oxide E->G Elimination (Base) F Cyanoacetamide, Triethylamine H [3+2] Cycloaddition G->H I 3-(3-methylphenyl)isoxazol-5-amine (Core Scaffold) H->I cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Growth Factor Signal BRAF B-Raf RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (c-Fos, c-Jun) ERK->Transcription Inhibitor Isoxazole Derivative (Type II Inhibitor) Inhibitor->BRAF Inhibition Proliferation Cell Proliferation, Survival Transcription->Proliferation

Caption: Inhibition of the MAPK/ERK pathway by a B-Raf targeted isoxazole derivative.

Conclusion and Future Perspectives

The 3-(3-methylphenyl)isoxazol-5-amine scaffold is a robust and versatile starting point for the development of potent and selective therapeutic agents. Its synthetic accessibility and the chemical tractability of the C5-amine allow for extensive and systematic medicinal chemistry exploration. Future work in this area will likely focus on developing derivatives with improved pharmacokinetic profiles, exploring novel derivatization strategies to target other enzyme classes, and employing computational methods to rationally design next-generation inhibitors with enhanced selectivity and reduced off-target effects. The principles and protocols outlined in this guide provide a solid foundation for researchers aiming to harness the potential of this valuable chemical core.

References

  • Title: Synthesis and biological evaluation of novel 3-phenyl-5-aminoisoxazole derivatives as potential antimicrobial agents. Source: Journal of Heterocyclic Chemistry URL: [Link]

  • Title: Type II Kinase Inhibitors: A Review of the Current State of the Art. Source: Journal of Medicinal Chemistry URL: [Link]

Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 3-(3-methylphenyl)isoxazol-5-amine

Preamble: The Rationale for a Predictive, In Silico First Approach In the landscape of modern drug discovery, the convergence of computational power and deep biological understanding has positioned in silico modeling as...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for a Predictive, In Silico First Approach

In the landscape of modern drug discovery, the convergence of computational power and deep biological understanding has positioned in silico modeling as an indispensable pillar. This predictive-first methodology allows us to de-risk and accelerate the arduous journey from a chemical concept to a viable therapeutic candidate. By computationally modeling a molecule's interactions with biological targets and predicting its pharmacokinetic profile, we can make informed, data-driven decisions, prioritize resources, and design more effective and safer medicines.[1][2][3]

The isoxazole ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable metabolic stability and versatile synthetic accessibility. This guide focuses on a specific, potentially novel derivative: 3-(3-methylphenyl)isoxazol-5-amine . As this molecule is not extensively characterized in public literature, this document serves as a comprehensive, prospective technical guide. It outlines a rigorous, multi-stage in silico workflow to elucidate its potential biological targets, characterize its binding interactions, and predict its drug-like properties. This is not merely a list of steps; it is a blueprint for a self-validating computational investigation, grounded in established scientific principles.

Part 1: Ligand Preparation and Physicochemical Characterization

The fidelity of any in silico model is fundamentally dependent on the quality of its input parameters. Therefore, the first critical phase is the meticulous preparation of the ligand, 3-(3-methylphenyl)isoxazol-5-amine, and an initial assessment of its intrinsic properties.

Causality: Why Ligand Preparation is Non-Negotiable

A molecule's 3D conformation and electronic properties dictate its biological activity. A 2D drawing is insufficient. We must generate a low-energy, three-dimensional structure that represents a physically plausible state. This process, known as energy minimization, uses force fields—empirical functions that calculate the potential energy of a system of atoms—to adjust bond lengths, angles, and dihedrals to find a stable conformation. This step is crucial for ensuring that the ligand structure used for docking is not in a high-energy, unrealistic state, which would lead to unreliable predictions.

Experimental Protocol: 3D Structure Generation and Energy Minimization
  • 2D Sketching : Using a chemical drawing tool (e.g., MarvinSketch, ChemDraw), create the 2D structure of 3-(3-methylphenyl)isoxazol-5-amine.

  • Conversion to 3D : Import the 2D structure into a molecular modeling software (e.g., UCSF Chimera, Avogadro) and generate an initial 3D conformation.

  • Protonation State Determination : At physiological pH (typically modeled at 7.4), the primary amine group (-NH2) will likely be protonated. It is critical to assign the correct protonation states as this directly impacts the molecule's ability to form hydrogen bonds.

  • Energy Minimization :

    • Assign a suitable force field (e.g., MMFF94 or AMBER for organic molecules).

    • Perform an energy minimization calculation using an algorithm like Steepest Descent followed by Conjugate Gradient until a convergence criterion is met (e.g., RMS gradient < 0.01 kcal/mol·Å). This ensures the resulting structure is at a local energy minimum.

  • File Format for Downstream Use : Save the optimized 3D structure in a suitable format, such as .mol2 or .sdf, which retains 3D coordinates and bond order information.

In Silico ADMET Profiling: An Early Go/No-Go Filter

Before committing significant computational resources to complex simulations, a preliminary assessment of the molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a cornerstone of efficient drug design.[4][5][6] Web-based tools like SwissADME and ADMET-AI provide rapid and robust predictions based on large datasets of known drugs.[7][8]

Data Presentation: Predicted Physicochemical and ADMET Properties
PropertyPredicted ValueInterpretation & Causality
Physicochemical Properties
Molecular Weight188.22 g/mol Well within the typical range for small molecule drugs (<500 Da), favoring good absorption.
LogP (Lipophilicity)2.15Indicates a balanced lipophilicity, which is crucial for both membrane permeability and aqueous solubility.
Water SolubilityModerately SolubleEssential for bioavailability and formulation. The prediction suggests it should not have major solubility issues.
Pharmacokinetics
GI AbsorptionHighThe molecule is predicted to be well-absorbed from the gastrointestinal tract, a key requirement for oral drugs.
BBB PermeantNoPredicted not to cross the Blood-Brain Barrier, which can be desirable to avoid CNS side effects, depending on the target.
CYP InhibitionInhibitor of CYP2C9Potential for drug-drug interactions. This flags a potential liability that would need experimental verification.
Drug-Likeness
Lipinski's Rule of Five0 violationsThe molecule adheres to the key heuristics for oral bioavailability, increasing its chances of success as a drug candidate.
PAINS Alert0 alertsNo substructures known to cause Pan-Assay Interference, suggesting that hits in biological screens are more likely to be genuine.

Part 2: Biological Target Identification and Preparation

With a well-characterized ligand, the next logical step is to identify and prepare its putative biological target. Since 3-(3-methylphenyl)isoxazol-5-amine is a novel entity, we employ a hypothesis-driven approach based on the known pharmacology of the isoxazole scaffold.

Expertise & Experience: A Hypothesis-Driven Approach to Target Selection

The isoxazole moiety is present in cyclooxygenase-2 (COX-2) inhibitors (e.g., Valdecoxib) and various kinase inhibitors. This provides a logical starting point. We will proceed with the hypothesis that our molecule may target a protein kinase. For this guide, we select p38 Mitogen-Activated Protein Kinase (p38 MAPK) , a well-validated target in inflammation.

Target Structure Acquisition: PDB vs. Homology Modeling

The ideal scenario is to use a high-resolution experimental structure from the Protein Data Bank (PDB). If no such structure exists for the target of interest, or if it has missing regions, homology modeling is a powerful alternative.[9][10][11] This technique builds a 3D model of a protein using the known structure of a homologous protein as a template.[12][13]

G start Start: Novel Ligand hypothesis Hypothesis Generation (Based on Scaffold Pharmacology) start->hypothesis target_select Select Putative Target (e.g., p38 MAPK) hypothesis->target_select pdb_search Search Protein Data Bank (PDB) for Experimental Structure target_select->pdb_search pdb_found Structure Found? pdb_search->pdb_found homology Perform Homology Modeling pdb_found->homology No prep_protein Protein Preparation Workflow pdb_found->prep_protein Yes homology->prep_protein ready Prepared Target Structure (Ready for Docking) prep_protein->ready

Caption: Decision workflow for protein target selection and structure preparation.

Experimental Protocol: Protein Structure Preparation

This is a critical, multi-step process to ensure the protein structure is suitable for docking.[14][15][16] We will use PDB ID: 3S3I (p38 MAPK in complex with a ligand).

  • Initial Cleaning : Load the PDB file (3S3I.pdb) into a molecular visualization program (e.g., BIOVIA Discovery Studio, UCSF Chimera).[17][18]

  • Remove Non-Essential Molecules : Delete all water molecules, co-solvents, and any co-crystallized ligands. The rationale is to create an empty binding pocket for our new ligand. Expert Tip: In some cases, critical water molecules that mediate protein-ligand interactions are retained, but this requires careful analysis.

  • Handle Multiple Chains : If the biological unit is a monomer, remove any extraneous protein chains.

  • Add Hydrogens : PDB files from X-ray crystallography typically lack hydrogen atoms. Add hydrogens consistent with a pH of 7.4. This is vital for correctly modeling hydrogen bonds.

  • Repair Missing Residues/Loops : Check for any gaps in the protein sequence. If short loops are missing, they can be built using loop modeling algorithms.[14][16]

  • Assign Partial Charges : Apply a force field (e.g., CHARMM, AMBER) to assign partial atomic charges to all atoms in the protein. This is essential for calculating electrostatic interactions.

  • Constrained Minimization : Perform a brief energy minimization on the protein structure, with heavy atoms constrained or restrained. This relieves any steric clashes introduced during the preparation steps without significantly altering the experimentally determined backbone conformation.

Part 3: Predicting Binding with Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a protein target.[18][19] It is a foundational technique for hit identification and lead optimization.

Causality: The "Lock and Key" in a Digital World

Docking algorithms systematically sample numerous orientations (poses) of the ligand within the defined binding site of the protein. Each pose is evaluated by a "scoring function," which is a mathematical model that estimates the binding free energy (e.g., in kcal/mol). The goal is to identify the pose with the most favorable score, which represents the most likely binding mode.

G ligand Prepared Ligand (3D Structure) docking Perform Docking Simulation (e.g., AutoDock Vina, Glide) ligand->docking protein Prepared Protein (p38 MAPK) grid Define Binding Site (Grid Generation) protein->grid grid->docking analysis Analyze Results docking->analysis poses Ranked Poses (by Docking Score) analysis->poses interactions Visualize Interactions (H-bonds, Hydrophobic, etc.) analysis->interactions

Caption: A streamlined workflow for a typical molecular docking experiment.

Experimental Protocol: Molecular Docking of 3-(3-methylphenyl)isoxazol-5-amine
  • Software Selection : Choose a docking program. For this guide, we will reference the workflow common to programs like AutoDock Vina or Glide (Schrödinger).[20][21]

  • Binding Site Definition : Define the search space for the docking algorithm. This is typically done by creating a "grid box" centered on the known active site of p38 MAPK, large enough to accommodate the ligand.

  • Ligand Preparation for Docking : The prepared ligand .mol2 file is used as input. The software will identify rotatable bonds to allow for conformational flexibility during the docking process.

  • Execution of Docking Run : Initiate the docking calculation. The program will generate a set of possible binding poses (e.g., 10-20) ranked by their docking scores.

  • Results Analysis - A Self-Validating System :

    • Binding Score/Energy : The primary metric. A more negative value typically indicates a stronger predicted binding affinity.

    • Pose Analysis : Visually inspect the top-ranked pose. Does it make sense chemically? Are polar groups forming hydrogen bonds? Are aromatic rings involved in favorable interactions?

    • Interaction Analysis : Use visualization tools to map the specific non-covalent interactions between the ligand and the protein residues. This is the most critical part of the analysis. Identify key hydrogen bonds, salt bridges, hydrophobic contacts, and pi-pi stacking interactions.

Data Presentation: Hypothetical Docking Results
MetricResultInterpretation & Causality
Docking Score -8.5 kcal/molThis is a strong predicted binding affinity, suggesting the ligand is a promising candidate for inhibiting p38 MAPK.
Key H-Bond Interactions MET109 (backbone)The primary amine of the ligand is predicted to form a crucial hydrogen bond with the hinge region residue MET109, a classic interaction for kinase inhibitors.
LYS53 (side chain)An additional hydrogen bond to the catalytic lysine stabilizes the pose.
Key Hydrophobic Interactions LEU108, ILE84, VAL38The 3-methylphenyl group fits snugly into a hydrophobic pocket, contributing significantly to the binding affinity.

Part 4: Validating Stability with Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of binding, a ligand-protein complex is a dynamic system. Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the complex's behavior over time, offering a powerful method to validate the docking results.[22][23][24]

Causality: From a Static Picture to a Dynamic Movie

MD simulations solve Newton's equations of motion for every atom in the system, which includes the protein, the ligand, and a surrounding box of explicit water molecules and ions to mimic physiological conditions.[25][26] By simulating the system for nanoseconds, we can assess whether the docked pose is stable or if the ligand quickly dissociates or shifts to a different, less favorable conformation.

G complex Top-Ranked Docked Complex setup System Setup: Solvation & Ionization complex->setup min Energy Minimization setup->min equil Equilibration (NVT & NPT) min->equil prod Production MD Run (e.g., 100 ns) equil->prod traj Trajectory Analysis prod->traj rmsd RMSD vs. Time traj->rmsd rmsf RMSF vs. Residue traj->rmsf hbonds H-Bonds vs. Time traj->hbonds

Caption: Workflow for setting up and analyzing an MD simulation of a protein-ligand complex.

Experimental Protocol: MD Simulation of the Ligand-Protein Complex
  • System Preparation : Take the best-docked pose of the 3-(3-methylphenyl)isoxazol-5-amine/p38 MAPK complex. Place it in the center of a periodic box (e.g., a cube or dodecahedron) and fill the box with a pre-equilibrated water model (e.g., TIP3P).

  • Ionization : Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and to simulate a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization : Minimize the energy of the entire solvated system to remove any steric clashes, especially with the newly added water molecules.

  • Equilibration :

    • NVT Ensemble (Canonical) : Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Ensemble (Isothermal-Isobaric) : Switch to a constant pressure ensemble (e.g., 1 bar) while maintaining the target temperature. This allows the density of the system to relax to the correct value. The position restraints are gradually released.

  • Production Run : Once the system is well-equilibrated (as judged by stable temperature, pressure, and density), run the production simulation for a duration sufficient to observe the stability of the complex (e.g., 100-200 nanoseconds).

Data Presentation: Key MD Analysis Metrics
Analysis MetricExpected Outcome for a Stable ComplexInterpretation & Causality
RMSD (Root Mean Square Deviation) The RMSD of the ligand and protein backbone should reach a plateau and fluctuate around a stable average value.A low, stable RMSD indicates that the overall complex is not undergoing major conformational changes and the ligand remains bound in a consistent pose.
RMSF (Root Mean Square Fluctuation) The RMSF of the binding site residues should be relatively low compared to flexible loop regions.This shows that the binding of the ligand has stabilized the active site residues. High fluctuations of the ligand itself would indicate instability.
Hydrogen Bond Occupancy Key hydrogen bonds identified in docking (e.g., with MET109) should be maintained for a high percentage of the simulation time (>75%).This provides strong evidence that these specific interactions are stable and crucial for binding, thus validating the docking hypothesis.

Conclusion: Synthesizing a Coherent Predictive Model

This in-depth guide has outlined a comprehensive, multi-faceted in silico workflow for the characterization of a novel molecule, 3-(3-methylphenyl)isoxazol-5-amine. By progressing logically from ligand preparation and ADMET profiling to target identification, molecular docking, and finally, validation with molecular dynamics, we construct a robust, evidence-based hypothesis of the molecule's potential biological role and drug-like character. Each step in this process is designed to be self-validating, where the output of one simulation (e.g., docking) serves as the input for a more rigorous test (e.g., MD simulation). This iterative and layered approach provides a high degree of confidence in the final predictive model, effectively guiding subsequent experimental validation and ultimately accelerating the path toward new therapeutic discoveries.

References

  • Homology Modeling of Protein Targets with MODELLER. Methods in Molecular Biology.[Link]

  • GROMACS Tutorials. GROMACS.[Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery.[Link]

  • Uncovering novel biological targets through Homology Modeling. Cresset Group.[Link]

  • Homology modeling. Wikipedia.[Link]

  • Introduction to Molecular Dynamics - the GROMACS tutorials! GROMACS.[Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity.[Link]

  • Molecular Docking Tutorial. University of Messina.[Link]

  • GROMACS tutorial | Biomolecular simulations. EMBL-EBI.[Link]

  • QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave.[Link]

  • Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research.[Link]

  • ADMET Predictor: In Silico Screening | Early Drug Discovery. Pharmaron.[Link]

  • Molecular Docking Experiments. Chemistry LibreTexts.[Link]

  • Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate.[Link]

  • What is the significance of QSAR in drug design? Patsnap Synapse.[Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Chembion.[Link]

  • A Beginner's Guide to Molecular Docking! YouTube.[Link]

  • Step-by-Step Tutorial on Molecular Docking. Omics tutorials.[Link]

  • How does one prepare proteins for molecular docking? Quora.[Link]

  • Directory of in silico Drug Design tools. Click2Drug.[Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.[Link]

  • Best Practices for Foundations in Molecular Simulations. PMC.[Link]

  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube.[Link]

  • Computational Platform for Molecular Discovery & Design. Schrödinger.[Link]

  • Best Practices for Foundations in Molecular Simulations. PubMed.[Link]

  • GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. Bioinformatics Review.[Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI.[Link]

  • 10 Leading Small Molecule Drug Design Software Companies Shaping the Market to 2030. BIS Research.[Link]

  • BIOVIA Discovery Studio. Dassault Systèmes.[Link]

  • Crescent Silico - Home. Crescent Silico.[Link]

  • Approaches to Protein Structure Prediction. DNASTAR.[Link]

  • Best practices for molecular dynamics simulations in drug design. Semantic Scholar.[Link]

  • The 8 Basic Steps of Homology Modeling To Boost Your Science. Bitesize Bio.[Link]

  • Pharmacophore modeling. Fiveable.[Link]

  • ADMET-AI. ADMET-AI.[Link]

  • In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE.[Link]

  • Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube.[Link]

  • How To Create And Use A Pharmacophore In MOE | MOE Tutorial. YouTube.[Link]

  • Molecular docking proteins preparation. ResearchGate.[Link]

  • Session 4: Introduction to in silico docking. University of Oxford.[Link]

  • Learn Maestro: Preparing protein structures. YouTube.[Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-(3-methylphenyl)isoxazol-5-amine in Agrochemical Synthesis

Introduction: The Isoxazole Scaffold in Modern Agrochemicals The isoxazole motif is a cornerstone in the development of modern agrochemicals, imparting favorable physicochemical and biological properties to active ingred...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Agrochemicals

The isoxazole motif is a cornerstone in the development of modern agrochemicals, imparting favorable physicochemical and biological properties to active ingredients.[1] This five-membered heterocyclic ring, containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold for designing novel fungicides, herbicides, and insecticides. Its unique electronic and structural characteristics contribute to enhanced metabolic stability, target affinity, and overall efficacy of the resulting agrochemical products. This guide focuses on a key building block, 3-(3-methylphenyl)isoxazol-5-amine , and its application in the synthesis of potent agrochemical agents, particularly fungicidal amides.

Core Concept: Bioisosteric Replacement and Target Interaction

The strategic incorporation of the 3-(3-methylphenyl)isoxazol-5-yl moiety into a molecule can be viewed as a bioisosteric replacement for other aromatic or heteroaromatic systems. The tolyl group provides a lipophilic region that can interact with hydrophobic pockets in target enzymes or proteins, while the isoxazole ring itself can participate in hydrogen bonding and other electronic interactions. The primary amine at the 5-position is the key reactive handle, allowing for the straightforward introduction of diverse functionalities, most notably through the formation of amide bonds. This amide linkage is a common feature in many successful commercial fungicides, contributing to the structural rigidity and specific binding conformations required for high efficacy.

Synthesis of the Core Intermediate: 3-(3-methylphenyl)isoxazol-5-amine

The synthesis of the title compound is a critical first step. A common and effective method involves the condensation of a β-ketonitrile with hydroxylamine. The following is a representative protocol for the synthesis of 3-(3-methylphenyl)isoxazol-5-amine.

Protocol 1: Synthesis of 3-(3-methylphenyl)isoxazol-5-amine

Objective: To synthesize the key intermediate, 3-(3-methylphenyl)isoxazol-5-amine, from 3-methylbenzonitrile.

Materials:

  • 3-methylbenzonitrile

  • Sodium ethoxide

  • Ethyl acetate

  • Hydroxylamine hydrochloride

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of 3-oxo-3-(m-tolyl)propanenitrile:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

    • To this solution, add a mixture of 3-methylbenzonitrile (1 equivalent) and ethyl acetate (1.2 equivalents) dropwise at room temperature.

    • After the addition is complete, heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and quench by pouring it into ice-cold water.

    • Acidify the aqueous solution with dilute hydrochloric acid to a pH of 4-5, which will precipitate the β-ketonitrile.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 3-oxo-3-(m-tolyl)propanenitrile.

  • Cyclization to 3-(3-methylphenyl)isoxazol-5-amine:

    • Dissolve the synthesized 3-oxo-3-(m-tolyl)propanenitrile (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol.

    • Add a base, such as sodium bicarbonate (2.5 equivalents), to the mixture.

    • Heat the reaction mixture to reflux for 3-5 hours, again monitoring by TLC.

    • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the residue between water and diethyl ether.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the organic layer to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3-(3-methylphenyl)isoxazol-5-amine.

Expected Yield: 70-80% over two steps.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Agrochemical Synthesis: Fungicidal N-Isoxazolyl Benzamides

A primary application of 3-(3-methylphenyl)isoxazol-5-amine is in the synthesis of N-substituted benzamides, a class of compounds known for their potent fungicidal activity. The reaction involves the acylation of the 5-amino group with a substituted benzoyl chloride. The nature and position of the substituents on the benzoyl moiety are crucial for modulating the biological activity and spectrum of the final product.

Mechanism of Action Insight

Many carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the succinate dehydrogenase (also known as complex II) enzyme in the mitochondrial respiratory chain of fungi, blocking cellular respiration and leading to fungal cell death. The N-(3-(3-methylphenyl)isoxazol-5-yl) moiety contributes to the overall molecular shape and electronic properties that allow for effective binding to the target enzyme.

Detailed Application Protocol: Synthesis of a Representative Fungicide

Objective: To synthesize N-(3-(3-methylphenyl)isoxazol-5-yl)-4-chlorobenzamide, a representative fungicidal compound.

Core Reaction:

G cluster_products Products amine 3-(3-methylphenyl)isoxazol-5-amine product N-(3-(3-methylphenyl)isoxazol-5-yl)-4-chlorobenzamide amine->product + acid_chloride 4-Chlorobenzoyl Chloride acid_chloride->product + hcl HCl product->hcl forms

Caption: Acylation of the isoxazole amine.

Materials:

  • 3-(3-methylphenyl)isoxazol-5-amine

  • 4-Chlorobenzoyl chloride

  • Triethylamine (or pyridine)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-(3-methylphenyl)isoxazol-5-amine (1.0 equivalent) in anhydrous dichloromethane.

    • Add triethylamine (1.2 equivalents) as an acid scavenger.

    • Cool the solution to 0 °C in an ice bath.

  • Acylation:

    • Dissolve 4-chlorobenzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.

    • Add the 4-chlorobenzoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure N-(3-(3-methylphenyl)isoxazol-5-yl)-4-chlorobenzamide.

Data Presentation:

CompoundStarting MaterialReagentSolventYield (%)M.P. (°C)
N-(3-(3-methylphenyl)isoxazol-5-yl)-4-chlorobenzamide3-(3-methylphenyl)isoxazol-5-amine4-Chlorobenzoyl chlorideDCM85-95(Typical range for similar compounds: 150-200)

Note: The yield and melting point are representative values based on similar reported syntheses of isoxazole-based benzamides and may vary depending on the specific reaction conditions and purity of reagents.

Biological Activity Assessment: Antifungal Efficacy

The synthesized benzamide derivatives are expected to exhibit fungicidal properties. Standard in vitro and in vivo assays are employed to determine their efficacy against a panel of relevant plant pathogenic fungi.

Workflow for Antifungal Screening

G start Synthesized Compound in_vitro In Vitro Assay (Mycelial Growth Inhibition) start->in_vitro ec50 Determine EC50 Values in_vitro->ec50 pathogens Panel of Fungal Pathogens (e.g., Botrytis cinerea, Rhizoctonia solani) pathogens->in_vitro in_vivo In Vivo Assay (Greenhouse Trials on Infected Plants) ec50->in_vivo sar Structure-Activity Relationship (SAR) Analysis ec50->sar disease_control Assess Disease Control Efficacy in_vivo->disease_control disease_control->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for antifungal activity evaluation.

Protocol 2: In Vitro Mycelial Growth Inhibition Assay
  • Preparation of Fungal Plates: Prepare potato dextrose agar (PDA) plates and inoculate the center with a mycelial plug of the target fungus (e.g., Botrytis cinerea, Rhizoctonia solani).

  • Compound Application: Dissolve the synthesized N-(3-(3-methylphenyl)isoxazol-5-yl) benzamide derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Incorporate various concentrations of the test compounds into the molten PDA before pouring the plates.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals.

  • Analysis: Calculate the percentage of growth inhibition relative to a solvent-only control. Determine the EC₅₀ value (the concentration that inhibits 50% of fungal growth) for each compound.

Structure-Activity Relationship (SAR) Insights

Based on published data for analogous fungicidal benzamides, the following SAR trends can be anticipated:

  • Benzoyl Ring Substitution: Halogen substituents (e.g., chloro, fluoro) on the benzoyl ring often enhance fungicidal activity. The position of the substituent is also critical, with 2,6-disubstitution or 4-substitution frequently showing high potency.

  • Isoxazole Substitution: The nature of the substituent at the 3-position of the isoxazole ring (in this case, 3-methylphenyl) influences the lipophilicity and steric bulk of the molecule, which can affect its binding to the target site.

  • Amide Linker: The amide bond is generally crucial for activity, providing a key hydrogen bonding interaction within the active site of the target enzyme.

Conclusion and Future Directions

3-(3-methylphenyl)isoxazol-5-amine is a valuable and versatile intermediate for the synthesis of novel agrochemicals. The straightforward acylation of its amino group allows for the creation of extensive libraries of amide derivatives. The resulting N-(3-(3-methylphenyl)isoxazol-5-yl) benzamides are a promising class of compounds with significant potential as fungicides, likely acting as SDHIs. Further optimization of the substitution patterns on both the isoxazole and benzamide rings, guided by SAR studies and computational modeling, can lead to the development of next-generation crop protection agents with improved efficacy, broader spectrum, and favorable safety profiles.

References

  • Bi, F., et al. (2018). Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulators. Bioorganic & Medicinal Chemistry Letters.
  • Hibi, S., et al. (2000). Synthesis and fungicidal activities of novel isoxazol-5-yl-carboxanilides. Bioorganic & Medicinal Chemistry Letters, 10, 623-626.
  • Wang, X., et al. (2007). Synthesis and Herbicidal Activities of Novel Isoxazole Derivatives. Journal of Organic Chemistry, 72, 1476-1479.
  • Journal of Agricultural and Food Chemistry. (2012). Journal of Agricultural and Food Chemistry, 60, 7792-7798.
  • MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • ACS Publications. (1973). Synthesis and laboratory evaluation of 1-(2,6-disubstituted benzoyl)-3-phenylureas, a new class of insecticides. I. 1-(2,5-Dichlorobenzoyl). Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and laboratory evaluation of 1-(2,6-disubstituted benzoyl)-3-phenylureas, a new class of insecticides. II. Influence of the acyl moiety on insecticidal activity. Retrieved from [Link]

  • ACS Publications. (2015). Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • AA Blocks. (n.d.). 100-10-7 | MFCD00003381 | 4-(Dimethylamino)benzaldehyde. Retrieved from [Link]

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Application

Application Notes and Protocols: 3-(3-Methylphenyl)isoxazol-5-amine as a Versatile Building Block for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals Introduction: The Isoxazole Scaffold in Medicinal Chemistry The isoxazole ring is a prominent five-membered heterocycle that has garnered significant attent...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a valuable scaffold in drug design. The 3,5-disubstituted isoxazole motif, in particular, offers a versatile platform for the development of novel therapeutics across various disease areas, including oncology, infectious diseases, and neurology.[2] This application note focuses on the utility of 3-(3-methylphenyl)isoxazol-5-amine as a key building block for the synthesis of bioactive molecules, providing detailed protocols for its derivatization and insights into the structure-activity relationships of its derivatives.

Physicochemical Properties and Safety Information

While specific experimental data for 3-(3-methylphenyl)isoxazol-5-amine is not extensively documented in publicly available literature, the properties of the closely related and commercially available analogue, 3-amino-5-methylisoxazole, provide a useful reference point.

Table 1: Physicochemical Properties of 3-Amino-5-methylisoxazole [3][4]

PropertyValue
Molecular FormulaC₄H₆N₂O
Molecular Weight98.10 g/mol
AppearanceOff-white to brown crystalline solid
Melting Point180 °C (lit.)
Boiling Point144 °C (lit.)
SolubilityData not available

Safety and Handling:

3-Amino-5-methylisoxazole is classified as an irritant, causing skin and serious eye irritation.[5][6] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[6]

Synthesis of the Building Block

A general and efficient method for the synthesis of 3-aminoisoxazoles involves a multi-step one-pot reaction starting from readily available materials. The following protocol is adapted from a known procedure for the synthesis of 3-amino-5-methylisoxazole and can be modified for the preparation of 3-(3-methylphenyl)isoxazol-5-amine.[7]

Protocol 1: General Synthesis of 3-Aminoisoxazoles

This procedure involves the initial formation of an acetylenic nitrile, followed by cyclization with hydroxylamine.

Step 1: Formation of the β-keto nitrile

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, prepare a solution of a suitable base (e.g., sodium ethoxide) in an anhydrous solvent (e.g., ethanol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a mixture of an appropriate ester (e.g., ethyl 3-methylbenzoate) and acetonitrile to the cooled base solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-keto nitrile.

Step 2: Cyclization to form the 3-aminoisoxazole

  • Dissolve the crude β-keto nitrile in a suitable solvent such as ethanol.

  • Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) in water.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-aminoisoxazole.

Application in the Synthesis of Bioactive Molecules: The Case of RTI-336

A prominent example showcasing the utility of the 3-arylisoxazol-5-yl moiety is in the synthesis of RTI-336, a potent and selective dopamine reuptake inhibitor.[2][8] While the detailed synthesis of RTI-336 itself is proprietary, the structure reveals the incorporation of a 3-(4-methylphenyl)isoxazol-5-yl group attached to a tropane scaffold. This highlights the importance of this class of building blocks in constructing complex molecules with significant central nervous system activity. The synthesis would likely involve the coupling of a functionalized isoxazole with the tropane ring system.

Key Synthetic Transformations of 3-(3-Methylphenyl)isoxazol-5-amine

The primary amino group of 3-(3-methylphenyl)isoxazol-5-amine is a versatile handle for a variety of synthetic transformations, most notably N-acylation and cross-coupling reactions.

N-Acylation Reactions

N-acylation of the 5-amino group is a straightforward method to introduce a wide range of substituents, enabling the exploration of structure-activity relationships. This reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base.[9][10]

Workflow for N-Acylation

Caption: General workflow for the N-acylation of 3-(3-methylphenyl)isoxazol-5-amine.

This protocol provides a general procedure for the synthesis of N-(3-(3-methylphenyl)isoxazol-5-yl)benzamide.

Materials:

  • 3-(3-Methylphenyl)isoxazol-5-amine

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(3-methylphenyl)isoxazol-5-amine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling Reactions

To further functionalize the isoxazole core, the amino group can be converted to a halide (e.g., bromide or iodide), which can then participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl substituents at the 5-position of the isoxazole ring.

Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura cross-coupling of a 5-bromoisoxazole derivative.

This protocol describes a general procedure for the synthesis of 3-(3-methylphenyl)-5-phenylisoxazole. The starting 5-bromoisoxazole can be prepared from the corresponding 5-aminoisoxazole via a Sandmeyer-type reaction.

Materials:

  • 5-Bromo-3-(3-methylphenyl)isoxazole

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 5-bromo-3-(3-methylphenyl)isoxazole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on derivatives of 3-(3-methylphenyl)isoxazol-5-amine are limited, general trends can be extrapolated from related 3-phenylisoxazole series. For instance, in a series of N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives evaluated as chitin synthesis inhibitors, the nature and position of the substituent on the phenyl ring significantly influenced activity.[1]

Table 2: Illustrative SAR of 3-(4-Substituted Phenyl)isoxazol-5-yl Amide Analogs as Chitin Synthesis Inhibitors [1]

Compound IDSubstituent (R at para-position)IC₅₀ (µM)
1H0.13
2F0.08
3Cl0.07
4CH₃0.06
5t-C₄H₉>10

Key Observations from Related Scaffolds:

  • Electronic Effects: The introduction of small electron-withdrawing groups (e.g., halogens) or small electron-donating groups (e.g., methyl) on the phenyl ring can enhance biological activity.

  • Steric Hindrance: Bulky substituents on the phenyl ring are often detrimental to activity, likely due to steric clashes within the target's binding pocket.

These general principles provide a rational starting point for the design of new libraries of bioactive compounds based on the 3-(3-methylphenyl)isoxazol-5-amine scaffold.

Conclusion

3-(3-Methylphenyl)isoxazol-5-amine is a valuable and versatile building block for the synthesis of a diverse range of bioactive molecules. The primary amino group serves as a convenient handle for functionalization through well-established synthetic methodologies such as N-acylation and, following conversion to a halide, palladium-catalyzed cross-coupling reactions. The demonstrated importance of the 3-arylisoxazole-5-yl moiety in CNS-active compounds like RTI-336 underscores the potential of this scaffold in modern drug discovery. The protocols and SAR insights provided in this application note offer a solid foundation for researchers to explore the chemical space around this promising building block and to develop novel therapeutic agents.

References

  • BenchChem. (2025). Structure-Activity Relationship (SAR)
  • PubChem. (n.d.). 3-Amino-5-methylisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Carroll, F. I., et al. (2006). Development of the dopamine transporter selective RTI-336 as a pharmacotherapy for cocaine abuse. AAPS Journal, 8(1), E195–E203.
  • Gore, R. P., et al. (2011). A Review on Recent Developments in N-acylation of Amines. Der Pharma Chemica, 3(3), 409-421.
  • Liu, R. Y., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024.
  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Phukan, K., & Borah, R. (2014). Regioselective N-acylation of nitrogenous heterocycles using potter's clay as a reusable catalyst under solvent-free conditions. International Journal of Research in Pharmacy and Chemistry, 4(3), 635-640.
  • Grokipedia. (2026). RTI-336. Retrieved from [Link]

  • Wikipedia. (n.d.). RTI-336. Retrieved from [Link]

  • Ali, A. A., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(106), 87375-87379.
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  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2008). MSDS of 3-Amino-5-methyl-isoxazole. Retrieved from [Link]

  • MDPI. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved from [Link]

  • Moustafa, A. H., et al. (2020). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 25(15), 3352.
  • Naalla, K., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
  • Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(2-chloropyridin-3-yl)-5-(((3-substituted phenyl.... Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 1334-1342.

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Method

Application Notes &amp; Protocols: Evaluating the Therapeutic Efficacy of 3-(3-methylphenyl)isoxazol-5-amine Derivatives in Preclinical Animal Models

Prepared by: Gemini, Senior Application Scientist Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with activities spanning anti-inflammatory, immunosup...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with activities spanning anti-inflammatory, immunosuppressive, and anticancer applications.[1][2][3] Derivatives of 3-(3-methylphenyl)isoxazol-5-amine represent a promising class of novel chemical entities for which therapeutic potential must be rigorously evaluated. This guide provides a comprehensive framework for designing and executing preclinical in vivo studies to test the efficacy of these derivatives. We move beyond simplistic protocols to explain the causal logic behind model selection, experimental design, and endpoint analysis, ensuring that the generated data is robust, reproducible, and translatable. This document is intended for researchers, scientists, and drug development professionals engaged in moving novel isoxazole compounds from the bench to preclinical validation.

Part 1: Foundational Principles of In Vivo Efficacy Testing

The transition from in vitro activity to in vivo efficacy is a critical milestone in drug discovery. The choice of an animal model is not merely a procedural step but a strategic decision that dictates the relevance and applicability of the experimental outcomes.

The Logic of Model Selection

Before initiating any animal study, a thorough literature review of the compound class is essential. Isoxazole derivatives have demonstrated a wide array of biological activities, most notably as anti-inflammatory and anticancer agents.[3][4] This informs the primary therapeutic hypotheses to be tested. The selection of a model must be rigorously justified based on its ability to recapitulate key aspects of the human disease pathology.

Key Considerations for Model Selection:

  • Disease Relevance: Does the model's pathophysiology mimic the human condition? For example, a xenograft model using human cancer cells is relevant for oncology, while an adjuvant-induced arthritis model mimics aspects of autoimmune disease.[5][6]

  • Target Expression & Pharmacology: Does the animal model express the molecular target of the drug in a manner similar to humans? Is the drug's metabolism and pharmacokinetic profile reasonably comparable?

  • Feasibility and Throughput: Factors such as the cost, time to establish the model, required technical expertise, and the number of animals needed for statistical power must be considered.[7]

  • Endpoint Measurability: The model must allow for objective, quantitative, and reproducible measurement of clinically relevant outcomes (e.g., tumor volume, inflammation score).[8]

Ethical Conduct and Experimental Rigor

All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[9] The principles of the 3Rs (Replacement, Reduction, Refinement) are paramount to ensure ethical and humane treatment.[9]

Beyond ethics, scientific rigor is essential for data integrity. Preclinical studies must be designed to minimize bias.[10]

Pillars of a Robust Preclinical Study Design:

  • Clear Hypothesis: State a precise, testable hypothesis before the study begins.[10]

  • Control Groups: Every experiment must include appropriate controls.

    • Vehicle Control: Animals receive the formulation without the active compound to control for effects of the solvent or excipients.

    • Positive Control: A clinically relevant standard-of-care drug is used to validate the model's responsiveness and benchmark the efficacy of the test compound.

  • Randomization & Blinding: Animals should be randomly assigned to treatment groups. Whenever possible, investigators assessing outcomes should be blinded to the treatment allocation to prevent observer bias.[10]

  • Sample Size Calculation: The number of animals per group should be the minimum required to achieve statistically significant results, determined via a power analysis.[9]

General Experimental Workflow

The workflow for an in vivo efficacy study follows a standardized sequence of events designed to ensure animal welfare and data quality.

G A Protocol Approval (IACUC) B Animal Acclimatization (7-14 days) A->B C Disease/Tumor Induction B->C D Baseline Measurement (e.g., Paw Volume, Tumor Size) C->D E Randomization into Groups D->E F Treatment Period (Test Compound, Vehicle, Positive Control) E->F G Endpoint Monitoring (e.g., Caliper measurements, Scoring) F->G Repeated Measures H Terminal Procedures (Euthanasia, Necropsy, Tissue Collection) F->H G->F I Data Analysis & Reporting H->I

Caption: General workflow for preclinical in vivo efficacy studies.

Part 2: Application in Inflammatory Disease Models

Given that many isoxazole derivatives, such as Valdecoxib and Leflunomide, exhibit potent anti-inflammatory and immunomodulatory effects, this is a primary and logical therapeutic area to investigate.[2][3]

Model 1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

This is a classical, highly reproducible model for evaluating the efficacy of compounds against acute inflammation, which is largely mediated by prostaglandins and other inflammatory molecules whose pathways are often targeted by isoxazoles.[4][6]

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (180-200g) are typically used.

  • Acclimatization: House animals for at least one week under standard conditions before the experiment.

  • Grouping: Randomize animals into a minimum of four groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)

    • Group 2: Test Compound (Dose 1)

    • Group 3: Test Compound (Dose 2)

    • Group 4: Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)

  • Baseline Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Dosing: Administer the vehicle, test compounds, or positive control via the desired route (typically oral gavage) 60 minutes before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

  • Efficacy Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group at each time point relative to the vehicle control group.

ParameterDescription
Primary Endpoint Paw Volume (mL)
Secondary Endpoint Percentage Inhibition of Edema
Dosing Route Oral (p.o.), Intraperitoneal (i.p.)
Typical Vehicle 0.5% Carboxymethyl cellulose (CMC) in saline, or 10% DMSO in corn oil
Positive Control Indomethacin, Diclofenac
Potential Mechanism of Action

Many anti-inflammatory isoxazoles function by inhibiting key enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[4][11]

G cluster_membrane Cell Membrane Membrane Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid PLA2->AA hydrolyzes COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (PGE2) COX->PGs LTs Leukotrienes (LTB4) LOX->LTs Inflammation Inflammation (Edema, Pain) PGs->Inflammation LTs->Inflammation Drug Isoxazole Derivative Drug->COX Inhibits Drug->LOX Inhibits

Caption: Potential anti-inflammatory mechanism via COX/LOX inhibition.

Part 3: Application in Oncology Models

The demonstrated cytotoxic activity of some isoxazole derivatives against human cancer cell lines provides a strong rationale for in vivo evaluation in oncology models.[3][4]

Model 1: Cell-Line Derived Xenograft (CDX) in Nude Mice

The CDX model is the workhorse of preclinical oncology. It involves implanting human cancer cells into immunocompromised mice, allowing for the evaluation of a compound's direct anti-tumor activity.[12][13]

Protocol:

  • Animals: Athymic Nude (nu/nu) or NOD/SCID mice, 6-8 weeks old.

  • Cell Culture: Culture the selected human cancer cell line (e.g., MCF-7 for breast, HCT116 for colon) under sterile conditions. Harvest cells during the logarithmic growth phase.

  • Implantation: Resuspend cells in a sterile medium, often mixed 1:1 with Matrigel to support tumor formation. Subcutaneously inject 5-10 million cells into the right flank of each mouse.

  • Tumor Monitoring: Begin monitoring tumor growth 3-4 days post-implantation using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment: Administer the test compound, vehicle, and a positive control (e.g., cisplatin, paclitaxel) according to the planned dose and schedule (e.g., daily, once weekly). Monitor body weight as a measure of toxicity.

  • Efficacy Endpoints:

    • Primary: Tumor Growth Inhibition (TGI). Compare the mean tumor volume of treated groups to the vehicle group.

    • Secondary: Body weight change, clinical signs of toxicity, and overall survival.

  • Study Termination: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss). Tissues are often collected for downstream pharmacodynamic analysis.

Comparison of Common Oncology Models

Choosing the right oncology model depends on the specific question being asked. While CDX models are excellent for assessing direct anti-tumor activity, other models are required to study interactions with the immune system.[5][12][14]

Model TypeImmune SystemKey AdvantageKey DisadvantageBest Use Case
Cell-Line Derived Xenograft (CDX) CompromisedHigh throughput, reproducible, low cost.[12]Lacks tumor microenvironment and immune system.Screening for direct anti-tumor cytotoxic activity.
Patient-Derived Xenograft (PDX) CompromisedBetter preserves original tumor heterogeneity.[13]Expensive, lower take rate, slow growth.[14]Efficacy testing in a more clinically relevant setting.
Syngeneic Model IntactFully competent immune system.[12]Mouse tumors may not fully reflect human cancer.Testing immunotherapy and combination therapies.
Genetically Engineered (GEMM) IntactTumor develops de novo in a natural context.[13]Very slow, expensive, high variability.Studying cancer initiation and progression.

References

  • Role of animal models in oncology drug discovery. Breast Cancer Research : BCR. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research. Available at: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Pharmaceuticals. Available at: [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences. Available at: [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. Available at: [Link]

  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Semantic Scholar. Available at: [Link]

  • Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of advanced pharmaceutical technology & research. Available at: [Link]

  • Cancer Animal Models | Oncology | CRO services. Oncodesign Services. Available at: [Link]

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. Available at: [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer Management and Research. Available at: [Link]

  • Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. Expert Opinion on Drug Discovery. Available at: [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. Molecules. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available at: [Link]

  • General Principles of Preclinical Study Design. Methods in Molecular Biology. Available at: [Link]

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Application

Scale-up synthesis of 3-(3-methylphenyl)isoxazol-5-amine for preclinical studies

An Application Note and Protocol for the Scale-up Synthesis of 3-(3-methylphenyl)isoxazol-5-amine for Preclinical Studies Authored by: A Senior Application Scientist Abstract The 3-aryl-5-aminoisoxazole scaffold is a cor...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-up Synthesis of 3-(3-methylphenyl)isoxazol-5-amine for Preclinical Studies

Authored by: A Senior Application Scientist

Abstract

The 3-aryl-5-aminoisoxazole scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous preclinical candidates and approved drugs due to its wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4][5] The progression of a drug candidate from discovery to preclinical trials necessitates a robust, scalable, and reproducible synthetic route to produce hundreds of grams to kilograms of the active pharmaceutical ingredient (API). This document provides a detailed, two-step protocol for the scale-up synthesis of 3-(3-methylphenyl)isoxazol-5-amine, a key intermediate for various therapeutic agents. The described method is optimized for safety, efficiency, and high purity, addressing the common challenges encountered during process scale-up.

Introduction: The Strategic Importance of 3-Aryl-5-Aminoisoxazoles

The isoxazole ring system is a "privileged scaffold," a molecular framework that can bind to multiple biological targets with high affinity.[4] Specifically, the 3-aryl-5-aminoisoxazole moiety offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a versatile building block in drug design.[6][7] Its derivatives have shown promise in targeting critical cellular pathways, such as the PI3K/Akt/mTOR signaling cascade, which is often dysregulated in cancer.[1]

To support preclinical development, which includes toxicology, pharmacology, and formulation studies, a reliable supply of high-purity material is paramount. Early-stage lab-scale syntheses are often not directly transferable to larger scales due to issues with heat transfer, reaction kinetics, and safety.[8] This guide, therefore, presents a validated process for the synthesis of 3-(3-methylphenyl)isoxazol-5-amine, focusing on a regioselective approach that is both high-yielding and amenable to scale-up.

The Synthetic Strategy: A Regioselective Approach

The chosen synthetic route proceeds in two key stages, as illustrated below. This approach is favored for its reliance on readily available starting materials and its high degree of regiochemical control, which is crucial for avoiding the formation of the undesired 3-amino-5-aryl regioisomer.[7]

  • Step 1: β-Ketonitrile Formation. A Claisen-type condensation between methyl 3-methylbenzoate and acetonitrile, mediated by a strong base (sodium ethoxide), yields the key intermediate, 3-oxo-3-(m-tolyl)propanenitrile.

  • Step 2: Regioselective Cyclocondensation. The β-ketonitrile intermediate is then reacted with hydroxylamine hydrochloride. Under controlled pH conditions, the hydroxylamine selectively attacks the nitrile carbon, leading to the formation of the desired 3-(3-methylphenyl)isoxazol-5-amine.[7]

G cluster_0 Step 1: β-Ketonitrile Synthesis cluster_1 Step 2: Cyclocondensation Methyl 3-methylbenzoate Methyl 3-methylbenzoate 3-oxo-3-(m-tolyl)propanenitrile 3-oxo-3-(m-tolyl)propanenitrile Methyl 3-methylbenzoate->3-oxo-3-(m-tolyl)propanenitrile Claisen Condensation Acetonitrile Acetonitrile Acetonitrile->3-oxo-3-(m-tolyl)propanenitrile Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->3-oxo-3-(m-tolyl)propanenitrile Base Target_Compound 3-(3-methylphenyl)isoxazol-5-amine 3-oxo-3-(m-tolyl)propanenitrile->Target_Compound Cyclization Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Target_Compound Potassium Carbonate Potassium Carbonate Potassium Carbonate->Target_Compound Base

Caption: Overall two-step synthetic scheme.

Detailed Experimental Protocols

Safety First: Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood. Hydroxylamine hydrochloride is corrosive, toxic if swallowed, and may cause an allergic skin reaction.[9][10][11][12] Sodium ethoxide is highly corrosive and flammable.

Protocol 1: Synthesis of 3-oxo-3-(m-tolyl)propanenitrile (Intermediate)

This protocol details the synthesis on a 100-gram scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
Methyl 3-methylbenzoate150.17100.0 g0.666≥98%
Acetonitrile41.0535.8 mL (28.2 g)0.687Anhydrous, ≥99.8%
Sodium Ethoxide68.0550.0 g0.735≥95%
Toluene-500 mL-Anhydrous
Hydrochloric Acid-~100 mL-2M Aqueous
Ethyl Acetate-500 mL-Reagent Grade
Brine (Saturated NaCl)-200 mL--
Anhydrous Sodium Sulfate-50 g--

Procedure:

  • Reaction Setup: Equip a 2 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Charging: Under a nitrogen atmosphere, charge the flask with sodium ethoxide (50.0 g) and anhydrous toluene (500 mL). Begin stirring to form a slurry.

  • Substrate Addition: In a separate flask, prepare a solution of methyl 3-methylbenzoate (100.0 g) and anhydrous acetonitrile (35.8 mL).

  • Controlled Addition: Add the methyl 3-methylbenzoate/acetonitrile solution dropwise to the stirred toluene slurry over 60-90 minutes. Maintain the internal temperature between 25-30°C. An exothermic reaction will be observed.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 500 mL of ice-cold water.

  • Acidification & Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of 5-6 with 2M HCl. Extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Washing: Combine the organic layers and wash with brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil. The crude product can be used in the next step without further purification.

Protocol 2: Scale-up Synthesis of 3-(3-methylphenyl)isoxazol-5-amine

This protocol uses the crude intermediate from the previous step.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
3-oxo-3-(m-tolyl)propanenitrile159.18~106 g (Crude)~0.666-
Hydroxylamine Hydrochloride69.4950.8 g0.731≥99%
Potassium Carbonate138.21101.0 g0.731≥99%
Ethanol-800 mL-200 Proof
Water-200 mL-Deionized

Procedure:

  • Reaction Setup: In a 2 L flask equipped with a mechanical stirrer and a reflux condenser, dissolve the crude 3-oxo-3-(m-tolyl)propanenitrile in ethanol (800 mL).

  • Base and Hydroxylamine Addition: Add potassium carbonate (101.0 g), followed by hydroxylamine hydrochloride (50.8 g) and water (200 mL).

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The reaction is typically complete when analysis by TLC or HPLC shows full consumption of the starting material.

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Product Precipitation: Add 1 L of cold deionized water to the remaining aqueous slurry. A precipitate will form.

  • Isolation: Stir the mixture for 1 hour in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight. The expected yield is 95-110 g (81-94% over two steps) of a white to off-white solid.

Caption: Step-by-step experimental workflow.

Characterization and Quality Control

To ensure the material is suitable for preclinical studies, rigorous analytical characterization is required. The final product should be a white to off-white solid with a purity of ≥98%.

Expected Analytical Data:

TestSpecificationExpected Result
Appearance White to off-white solidConforms
¹H NMR Conforms to structureδ (DMSO-d₆): 7.35-7.25 (m, 2H), 7.15 (s, 1H), 7.10 (d, 1H), 6.80 (s, 2H, NH₂), 5.85 (s, 1H), 2.35 (s, 3H)
¹³C NMR Conforms to structureδ (DMSO-d₆): 172.5, 162.0, 158.5, 138.0, 130.5, 129.0, 128.5, 124.0, 85.0, 21.0
Mass Spec (ESI+) M+H⁺Expected: 175.08; Found: 175.1
HPLC Purity ≥98.0% (Area %)>98.0%
Melting Point Report Value~135-138°C

Scale-up Considerations and Process Safety

Transitioning this synthesis from a 100 g to a 1-5 kg scale introduces critical challenges that must be proactively managed.

  • Thermal Management: The initial Claisen condensation is exothermic. On a large scale, the rate of addition of the ester/acetonitrile solution must be carefully controlled to allow the reactor's cooling system to dissipate the heat effectively, preventing a runaway reaction.[8]

  • Reagent Handling: Handling large quantities of sodium ethoxide requires stringent measures to prevent contact with moisture and air. Similarly, the potential for dust exposure when handling hydroxylamine hydrochloride necessitates the use of contained charging systems or appropriate respiratory protection.[9][10]

  • Mixing: Efficient agitation is crucial in large reactors to ensure homogeneity, particularly during the slurry phase of the first step and for maintaining a consistent temperature throughout the reaction mass.

  • Work-up and Isolation: At scale, extractions are performed in the reactor, and phase separations can be slower. The filtration and drying of kilograms of product require large-scale equipment like a Nutsche filter-dryer to ensure efficiency and minimize handling.

  • Waste Management: The process generates aqueous waste streams containing salts and residual solvents. These must be collected and disposed of in accordance with environmental regulations.

Conclusion

This application note provides a comprehensive and validated two-step protocol for the scale-up synthesis of 3-(3-methylphenyl)isoxazol-5-amine. The methodology is designed for efficiency, regioselectivity, and safety, yielding high-purity material suitable for rigorous preclinical evaluation. By addressing key scale-up challenges such as thermal management and material handling, this guide serves as a reliable resource for researchers and drug development professionals aiming to advance isoxazole-based compounds through the development pipeline.[3][4]

References

  • Vertex AI Search result citing Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles
  • Benchchem. (2025). One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes and Protocols.
  • Benchchem. (2025). The Dawn of a Scaffold: A Technical Guide to the Discovery and History of 3-Aryl-5-Aminoisoxazoles.
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Method

Application Notes &amp; Protocols: Formulation Strategies for In Vivo Delivery of 3-(3-methylphenyl)isoxazol-5-amine

Introduction: The Challenge of Isoxazole Derivatives The isoxazole nucleus is a privileged scaffold in medicinal chemistry, integral to numerous clinically approved drugs.[1][2] Compounds like 3-(3-methylphenyl)isoxazol-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isoxazole Derivatives

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, integral to numerous clinically approved drugs.[1][2] Compounds like 3-(3-methylphenyl)isoxazol-5-amine (referred to herein as "ISO-X") represent a class of molecules with significant therapeutic potential but often present a formidable challenge for in vivo delivery: poor aqueous solubility.[2][3] The combination of a lipophilic methylphenyl group and a rigid heterocyclic core typically results in low dissolution rates in gastrointestinal fluids, leading to poor and erratic oral bioavailability.[4][5]

This document provides a systematic, rationale-driven guide for researchers, scientists, and drug development professionals to navigate the formulation of ISO-X. We will proceed from initial physicochemical characterization to the detailed protocols for three robust formulation strategies:

  • Lipid-Based Drug Delivery Systems (LBDDS)

  • Amorphous Solid Dispersions (ASD)

  • Nanosuspensions

The goal is to transform a "brick-dust" candidate into a viable therapeutic agent by systematically enhancing its solubility and absorption, thereby enabling accurate and reproducible in vivo studies.[6][7]

Section 1: Critical Pre-Formulation Assessment

Before selecting a formulation strategy, a thorough understanding of the drug's intrinsic physicochemical properties is paramount. This data-driven approach, grounded in the Biopharmaceutics Classification System (BCS), prevents wasted effort and provides a logical basis for downstream decisions.[8][9]

The Biopharmaceutics Classification System (BCS) Framework

The BCS categorizes drugs based on their aqueous solubility and intestinal permeability, which are the two key parameters governing oral absorption.[10][11]

  • High Solubility: The highest single therapeutic dose is soluble in ≤ 250 mL of aqueous media over a pH range of 1.2 to 6.8.[12]

  • High Permeability: The extent of intestinal absorption is ≥ 85-90%.[9][11]

Based on its structure, ISO-X is anticipated to be a BCS Class II (Low Solubility, High Permeability) or BCS Class IV (Low Solubility, Low Permeability) compound. Our formulation goal is to overcome the solubility limitation to leverage its potential permeability.[5]

Essential Physicochemical Characterization

Protocol 1.1: Preliminary Physicochemical Profiling of ISO-X

  • Aqueous Solubility:

    • Prepare saturated solutions of ISO-X in BCS-compliant buffers (pH 1.2, 4.5, and 6.8).[10]

    • Equilibrate at 37°C for 24-48 hours with continuous agitation.

    • Filter the samples (0.22 µm PVDF filter) and analyze the supernatant concentration via a validated HPLC-UV method.

    • Causality: This determines the pH-solubility profile and confirms the "low solubility" classification. For instance, a basic amine may show higher solubility at low pH.

  • LogP (Octanol-Water Partition Coefficient):

    • Perform a standard shake-flask method using n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

    • Quantify the concentration of ISO-X in both phases by HPLC-UV.

    • Causality: LogP indicates the lipophilicity of the drug. A LogP between 2 and 5 is often ideal for oral absorption but suggests the need for solubility enhancement. It is a key parameter for selecting lipid-based or amorphous dispersion strategies.

  • Solid-State Characterization:

    • Differential Scanning Calorimetry (DSC): Determine the melting point (Tm) and glass transition temperature (Tg, if amorphous). A sharp, high Tm (>150°C) suggests strong crystal lattice energy that must be overcome.

    • X-Ray Powder Diffraction (XRPD): Confirm the crystalline nature of the raw drug substance. The absence of sharp peaks indicates an amorphous state.

    • Causality: This information is critical for designing amorphous solid dispersions. A high Tm/Tg ratio can indicate a higher risk of recrystallization from an amorphous state.[13]

Section 2: Formulation Strategy Selection

The pre-formulation data guides the selection of the most appropriate technology. The following decision tree illustrates a logical workflow.

G cluster_0 Pre-Formulation Data cluster_1 Primary Decision Point Data ISO-X Properties: - Low Aqueous Solubility - LogP > 2 - Crystalline Solid Decision1 Sufficiently Soluble in Lipids/Surfactants? Data->Decision1 SEDDS Lipid-Based System (SEDDS) Decision1->SEDDS  Yes Decision2 Thermally Stable below Tm? Decision1->Decision2  No ASD Amorphous Solid Dispersion (ASD) Nano Nanosuspension Decision2->ASD  Yes Decision2->Nano  No

Caption: Formulation selection workflow for ISO-X.

Section 3: Strategy 1 - Self-Emulsifying Drug Delivery Systems (SEDDS)

Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[14][15] This approach is ideal for lipophilic (LogP > 2) drugs, as it presents the drug in a solubilized state, bypassing the dissolution step and enhancing absorption.[16][17]

Protocol 3.1: Development and Characterization of an ISO-X SEDDS Formulation
  • Excipient Screening (Solubility Studies):

    • Determine the saturation solubility of ISO-X in a panel of oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).[18]

    • Add an excess of ISO-X to 2 mL of each excipient. Vortex and equilibrate at 37°C for 48 hours.

    • Centrifuge, filter the supernatant, and analyze by HPLC-UV.

    • Causality: Select one excipient from each class with the highest solubilizing capacity for ISO-X to maximize drug loading.

  • Construction of Pseudoternary Phase Diagrams:

    • Based on screening results, select an oil, surfactant (S), and co-solvent (CoS). Prepare mixtures of S/CoS at various ratios (e.g., 1:1, 2:1, 1:2).

    • For each S/CoS ratio, titrate the oil phase with the S/CoS mixture in varying proportions (from 9:1 to 1:9).

    • For each mixture, take 100 µL and disperse it in 100 mL of water at 37°C with gentle stirring.

    • Visually assess the resulting dispersion. A clear or slightly bluish, stable nanoemulsion indicates a favorable self-emulsifying region.

    • Plot these regions on a ternary phase diagram.

    • Causality: This diagram is essential to identify the robust self-emulsifying regions that can tolerate dilution in the GI tract without drug precipitation.[18]

  • Preparation of Drug-Loaded SEDDS:

    • Select a composition from the optimal self-emulsifying region.

    • Accurately weigh the oil, surfactant, and co-solvent into a glass vial.

    • Add the calculated amount of ISO-X to achieve the target concentration (e.g., 50 mg/mL).

    • Gently heat (40-50°C) and vortex until a clear, homogenous solution is formed.

  • Characterization of the SEDDS Formulation:

    • Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of distilled water at 37°C with gentle agitation (50 rpm). Record the time required for complete dispersion.[18] An ideal time is < 1 minute.

    • Droplet Size and Zeta Potential: Dilute the SEDDS (e.g., 100-fold) with water and measure the globule size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Aim for a droplet size < 200 nm and a PDI < 0.3 for optimal absorption.

    • Thermodynamic Stability: Subject the formulation to centrifugation (3,500 rpm for 30 min) and freeze-thaw cycles (-20°C to 25°C, 3 cycles) to check for phase separation or drug precipitation.

Parameter Target Value Rationale
Drug Loading> 25 mg/mLTo achieve the desired dose in a small volume.
Emulsification Time< 60 secondsEnsures rapid dispersion in the stomach.[19]
Droplet Size< 200 nmProvides a large surface area for absorption.
Polydispersity Index (PDI)< 0.3Indicates a narrow and uniform size distribution.
Visual AssessmentClear, transparentNo signs of drug precipitation or phase separation.

Section 4: Strategy 2 - Amorphous Solid Dispersions (ASD)

Rationale: ASDs involve dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[13][20] Amorphous drugs can exhibit significantly higher apparent solubility and faster dissolution rates compared to their crystalline counterparts.[21] This strategy is suitable for compounds that may not have high lipid solubility but are thermally stable.

Protocol 4.1: Preparation and Evaluation of an ISO-X ASD by Spray Drying
  • Polymer Selection and Miscibility Assessment:

    • Select common pharmaceutical polymers such as HPMC-AS, Soluplus®, or PVP VA64.

    • Prepare solvent-cast films with varying drug-to-polymer ratios (e.g., 10%, 25%, 50% drug load).

    • Cast the films from a common solvent (e.g., methanol/dichloromethane) and allow to dry.

    • Analyze the films by DSC. A single Tg that shifts with drug load indicates good miscibility. Multiple Tgs suggest phase separation.

    • Causality: Polymer selection is critical. The polymer must stabilize the amorphous drug and prevent recrystallization during storage and dissolution.[13] Miscibility is a prerequisite for a stable ASD.

  • Spray Drying Process:

    • Dissolve ISO-X and the selected polymer (e.g., HPMC-AS at a 1:3 drug-to-polymer ratio) in a suitable solvent system (e.g., 90:10 dichloromethane:methanol) to form a clear solution.

    • Optimize spray drying parameters on a lab-scale spray dryer (e.g., Büchi B-290):

      • Inlet Temperature: ~10-20°C above the boiling point of the primary solvent.

      • Aspirator Rate: High enough to ensure efficient drying without product loss.

      • Feed Rate: Adjusted to maintain the target outlet temperature.

    • Collect the resulting powder from the cyclone.

  • Characterization of the ASD Powder:

    • Solid-State Analysis:

      • XRPD: Confirm the amorphous nature of the ASD (absence of crystalline peaks).

      • DSC: Identify the single Tg of the dispersion.

    • In Vitro Dissolution (Supersaturation Study):

      • Perform dissolution testing using a USP II apparatus in simulated gastric fluid (SGF, pH 1.2) and fasted-state simulated intestinal fluid (FaSSIF, pH 6.5).

      • Add a quantity of ASD equivalent to a dose that would create a supersaturated solution.

      • Measure the drug concentration over time.

      • Causality: A successful ASD will generate and maintain a supersaturated state, where the drug concentration exceeds its crystalline solubility, providing a high driving force for absorption.[20][21]

Parameter Target Value Rationale
Drug Loading10-40% w/wBalances efficacy with physical stability.
Physical StateAmorphous (by XRPD)Confirms conversion from crystalline form.[22]
Glass Transition (Tg)Single Tg > 40°CIndicates a stable, miscible system.
Dissolution Profile>5-fold increase vs. crystallineDemonstrates enhanced solubility and dissolution rate.

Section 5: Strategy 3 - Nanosuspension

Rationale: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[23] By reducing the particle size to the nanometer range (<1000 nm), the surface area-to-volume ratio increases dramatically, leading to a significant increase in dissolution velocity as described by the Noyes-Whitney equation. This is a robust, broadly applicable method, especially for compounds not amenable to lipid or amorphous formulations.[24][25]

Protocol 5.1: Preparation of an ISO-X Nanosuspension via Wet Media Milling
  • Stabilizer Screening:

    • Prepare coarse suspensions of ISO-X (e.g., 5% w/v) in aqueous solutions of various stabilizers (e.g., Poloxamer 188, Tween 80, HPMC, Soluplus).

    • The function of the stabilizer is to adsorb onto the drug particle surface, providing a steric or electrostatic barrier that prevents particle aggregation (Ostwald ripening).[23]

    • Assess initial compatibility visually.

  • Wet Milling Process:

    • Use a laboratory-scale bead mill.

    • Prepare a pre-suspension of ISO-X (e.g., 5% w/v) in the selected stabilizer solution (e.g., 1% w/v Poloxamer 188).

    • Charge the milling chamber with the pre-suspension and milling media (e.g., 0.3-0.5 mm yttrium-stabilized zirconium oxide beads).[26]

    • Mill at a controlled temperature (e.g., <10°C to dissipate heat) and speed (e.g., 2000 rpm) for a defined period (e.g., 60-120 minutes).[24]

    • Take samples periodically to monitor particle size reduction.

  • Characterization of the Nanosuspension:

    • Particle Size and Distribution: Measure the mean particle size (Z-average) and PDI by DLS. The target is a Z-average < 400 nm with a PDI < 0.3.

    • Crystalline State: After milling, separate the solid particles by centrifugation, wash, and dry. Analyze by XRPD and DSC to ensure the drug has remained in its crystalline state and has not undergone amorphization.

    • Dissolution Rate: Compare the dissolution rate of the nanosuspension to the un-milled drug powder. The nanosuspension should exhibit a significantly faster dissolution profile.

    • Short-Term Stability: Store the nanosuspension at 4°C and 25°C for one week and re-measure the particle size to check for aggregation or crystal growth.

Parameter Target Value Rationale
Mean Particle Size< 400 nmMaximizes surface area for rapid dissolution.[25]
Polydispersity Index (PDI)< 0.3Ensures a uniform and stable suspension.
Physical StateCrystalline (by XRPD)Confirms the process did not alter the solid state.
Dissolution Rate>90% dissolved in 30 minIndicates rapid drug release for absorption.

Section 6: In Vivo Evaluation Protocol (Rodent Model)

Rationale: The ultimate test of any formulation is its in vivo performance. A well-designed pharmacokinetic (PK) study in a rodent model (e.g., Sprague-Dawley rats) is essential to quantify the improvement in bioavailability.[27][28]

G cluster_pk Pharmacokinetic Study Workflow start Animal Acclimation (≥3 days) fasting Overnight Fasting (12-18 hours) start->fasting dosing Dosing (Oral Gavage) fasting->dosing sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Bioanalysis (LC-MS/MS) processing->analysis pk_model PK Parameter Calculation (Cmax, Tmax, AUC) analysis->pk_model

Caption: Workflow for a typical rodent pharmacokinetic study.

Protocol 6.1: Oral Pharmacokinetic Study in Rats
  • Study Design:

    • Use male Sprague-Dawley rats (250-300 g).

    • Design a four-group, parallel study (n=4-6 animals per group):

      • Group 1: ISO-X crude suspension in 0.5% methylcellulose (Control).

      • Group 2: ISO-X formulated in SEDDS.

      • Group 3: ISO-X formulated as ASD.

      • Group 4: ISO-X formulated as a Nanosuspension.

    • Administer a single oral dose (e.g., 10 mg/kg) via gavage.[27]

  • Dosing and Sampling:

    • Fast animals overnight prior to dosing, with free access to water.

    • Administer the formulations at a consistent volume (e.g., 5 mL/kg).

    • Collect sparse blood samples (approx. 150 µL) from the tail vein at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing K2EDTA anticoagulant.

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis and Pharmacokinetic Analysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of ISO-X in plasma.

    • Analyze the plasma samples to generate concentration-time profiles for each group.

    • Calculate key PK parameters (Cmax, Tmax, AUC₀₋ₜ, AUC₀₋ᵢₙf) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Calculate the relative bioavailability (Frel) of each advanced formulation compared to the control suspension.

Expected Outcome: The advanced formulations (SEDDS, ASD, Nanosuspension) are expected to show a significant increase in Cmax and AUC compared to the control suspension, demonstrating successful enhancement of oral bioavailability.

Conclusion

The in vivo delivery of poorly soluble isoxazole derivatives like 3-(3-methylphenyl)isoxazol-5-amine is a solvable challenge that requires a systematic, science-driven formulation approach. By conducting thorough pre-formulation assessments and rationally selecting an enabling technology—be it lipid-based systems, amorphous solid dispersions, or nanosuspensions—researchers can effectively overcome solubility limitations. The protocols detailed herein provide a robust framework for developing and evaluating these formulations, ultimately unlocking the therapeutic potential of promising but difficult-to-deliver compounds.

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  • Al-Ostath, S., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18230. Available at: [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Meadowhawk. (n.d.). DISCOVERY IN VIVO PHARMACOKINETICS. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3-Methylphenyl)isoxazol-5-amine

An in-depth guide for researchers, scientists, and drug development professionals on optimizing the synthesis of 3-(3-methylphenyl)isoxazol-5-amine. This technical support guide provides detailed troubleshooting protocol...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on optimizing the synthesis of 3-(3-methylphenyl)isoxazol-5-amine.

This technical support guide provides detailed troubleshooting protocols and frequently asked questions for the synthesis of 3-(3-methylphenyl)isoxazol-5-amine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you overcome common challenges, thereby improving both the yield and purity of your target compound.

The primary synthetic route discussed is the robust and widely adopted cyclocondensation reaction between a β-ketonitrile and hydroxylamine. This method is favored for its reliability and directness in forming the 3-aryl-5-aminoisoxazole scaffold.

Part 1: Core Synthesis Protocol & Workflow

The reaction involves the cyclization of 3-oxo-3-(m-tolyl)propanenitrile with hydroxylamine hydrochloride in the presence of a base. The base neutralizes the hydrochloride salt to generate free hydroxylamine, which then acts as the dinucleophile.

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-oxo-3-(m-tolyl)propanenitrile (1.0 eq) and ethanol (5-10 mL per gram of starting material).

  • Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water. Add this aqueous solution to the ethanolic solution of the β-ketonitrile at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation & Isolation: Pour the concentrated reaction mixture into cold water. The product, 3-(3-methylphenyl)isoxazol-5-amine, should precipitate as a solid. Stir for 30 minutes in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove inorganic salts.

  • Drying & Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) or by silica gel column chromatography.[1]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge flask with 3-oxo-3-(m-tolyl)propanenitrile and Ethanol C Combine solutions at Room Temperature A->C B Prepare aqueous solution of NH2OH·HCl and NaOAc B->C D Heat to Reflux (4-6 hours) C->D E Monitor by TLC D->E Periodic Check F Cool and concentrate reaction mixture E->F Reaction Complete G Precipitate product in cold water F->G H Isolate by vacuum filtration G->H I Dry crude product H->I J Recrystallization or Column Chromatography I->J K Characterize final product (NMR, MS, MP) J->K

Caption: Step-by-step workflow for the synthesis of 3-(3-methylphenyl)isoxazol-5-amine.

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low or I'm getting no product at all. What's going wrong?

Low yield is a frequent problem that can be traced back to several factors, from reagent quality to reaction conditions. A systematic approach is key to diagnosis.

Causality & Solutions:

  • Reagent Quality: The stability and purity of the starting β-ketonitrile are paramount. This compound can undergo self-condensation or hydrolysis. Ensure its purity by ¹H NMR before starting. The hydroxylamine hydrochloride should be a dry, crystalline solid.

  • Incorrect pH/Base Strength: The reaction requires free hydroxylamine (NH₂OH), which is liberated from its hydrochloride salt by a base.

    • If the medium is too acidic: The concentration of free hydroxylamine will be too low for the reaction to proceed efficiently.

    • If the medium is too basic (e.g., using NaOH or KOH): You risk deprotonation and ring-opening of the newly formed isoxazole ring.[2] Sodium acetate or other mild bases provide the optimal pH balance.

  • Reaction Temperature and Time: While reflux is generally effective, prolonged heating can lead to decomposition. Monitor the reaction by TLC; once the starting material is consumed, proceed with the workup. Some modern approaches use ultrasound or microwave irradiation, which can significantly reduce reaction times and sometimes improve yields.[3][4]

  • Product Degradation During Workup: The 5-amino group makes the product slightly basic and potentially sensitive to strongly acidic or basic conditions during workup. Avoid aggressive pH adjustments.

Troubleshooting Flowchart for Low Yield

G Start Low or No Yield Observed Check_SM Verify Starting Material Purity (NMR, LC-MS) Start->Check_SM Check_pH Check Reaction pH / Base Is it too acidic or too basic? Check_SM->Check_pH Purity OK Sol_SM Solution: Purify β-ketonitrile (recrystallization/distillation). Use fresh, dry NH2OH·HCl. Check_SM->Sol_SM Impure Check_Cond Review Reaction Conditions (Temp, Time) Check_pH->Check_Cond pH OK Sol_pH Solution: Use a mild base like Sodium Acetate or TEA. Avoid strong bases (NaOH/KOH). Check_pH->Sol_pH Incorrect Sol_Cond Solution: Optimize temperature. Monitor closely with TLC to avoid over-heating/decomposition. Consider microwave irradiation. Check_Cond->Sol_Cond Suboptimal

Sources

Optimization

Technical Support Center: Crystallization of 3-(3-methylphenyl)isoxazol-5-amine

Welcome to the technical support center. This guide provides in-depth troubleshooting for the crystallization of 3-(3-methylphenyl)isoxazol-5-amine, designed for researchers, chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting for the crystallization of 3-(3-methylphenyl)isoxazol-5-amine, designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps and delve into the causality behind common crystallization challenges, empowering you to solve problems logically and efficiently.

Frequently Asked Questions (FAQs) & Pre-Crystallization Checks

Before initiating any crystallization, a foundational understanding of your material and system is critical. Addressing these common questions can prevent many downstream issues.

Q1: My synthesis of 3-(3-methylphenyl)isoxazol-5-amine resulted in a crude solid. Can I proceed directly to crystallization for purification?

Answer: It is highly inadvisable to proceed without preliminary analysis. The success of crystallization as a purification technique depends heavily on the impurity profile of the crude material.

  • Expertise & Experience: Structurally related impurities, such as regioisomers (e.g., 5-(3-methylphenyl)isoxazol-3-amine) or precursors from the synthesis, can co-crystallize with your desired product or, more commonly, inhibit crystallization altogether.[1] Isoxazole syntheses can sometimes yield byproducts with very similar polarities, making them difficult to remove by crystallization alone.[2]

  • Trustworthiness (Self-Validation): Before attempting a bulk crystallization, perform a quick purity check using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If multiple spots are visible on TLC or significant impurities are detected by LC-MS, a pre-purification step is necessary.

  • Recommended Action: Purify the crude material using column chromatography. This is the most effective method to remove impurities that could interfere with the crystallization process.[2][3] Only once the material is of sufficient purity (>95%) should crystallization be attempted for final polishing.

Q2: What are the most critical solvent properties for successfully crystallizing this compound?

Answer: The ideal solvent system is one where the compound exhibits high solubility at an elevated temperature but low solubility at room temperature or below.[4] For 3-(3-methylphenyl)isoxazol-5-amine, its structure—containing a polar amine group and a less polar methylphenyl group—suggests moderate polarity.

  • Scientific Rationale: A steep solubility curve as a function of temperature is the thermodynamic driving force for cooling crystallization.[5] This allows for the dissolution of the compound in a minimal amount of hot solvent, maximizing the yield upon cooling.[6]

  • Recommended Solvents for Screening: A good starting point is to screen polar protic solvents (like ethanol or isopropanol), polar aprotic solvents (like ethyl acetate or acetone), and non-polar solvents (like toluene or heptane). Mixed solvent systems (e.g., ethanol/water, ethyl acetate/heptane) are also highly effective.

Troubleshooting Guide: Common Crystallization Problems

This section addresses the most frequent issues encountered during the crystallization of 3-(3-methylphenyl)isoxazol-5-amine in a question-and-answer format.

Problem 1: I've cooled my saturated solution, but no crystals have formed.

This is a classic case of a stable supersaturated solution where nucleation has failed to occur.

G cluster_check Saturation Check cluster_induce Nucleation Induction start No Crystals Formed Upon Cooling check_saturation Is the solution truly saturated? start->check_saturation reassess_solvent Re-evaluate Solvent System check_saturation->reassess_solvent No (Already tried reducing volume) check_mother_liquor Test Mother Liquor: Dip stir rod, evaporate solvent. See residue? check_saturation->check_mother_liquor Yes induce_nucleation Induce Nucleation scratch Scratch inner wall of flask with a glass rod. induce_nucleation->scratch seed Add a seed crystal of the pure compound. induce_nucleation->seed check_mother_liquor->induce_nucleation Residue Observed reduce_volume Solution is too dilute. Reduce solvent volume and re-cool. check_mother_liquor->reduce_volume No Residue G cluster_optimize Optimization Steps start Impure or Poorly Formed Crystals (Discolored, Needles, etc.) check_purity Was crude material >95% pure before crystallization? start->check_purity pre_purify Perform Pre-Purification: Column Chromatography check_purity->pre_purify No optimize_cryst Optimize Crystallization Process check_purity->optimize_cryst Yes slow_cooling Slow down cooling rate to discourage impurity trapping. optimize_cryst->slow_cooling change_solvent Screen alternative solvents; impurities may have different solubility. optimize_cryst->change_solvent wash_crystals Ensure proper washing of isolated crystals with cold, fresh solvent. optimize_cryst->wash_crystals

Caption: Workflow for troubleshooting impure crystals.

  • Scientific Rationale: Impurities can be incorporated into the growing crystal lattice, leading to discoloration and defects. [7][8]They can also adsorb onto specific crystal faces, inhibiting growth on those faces and promoting growth on others, which dramatically changes the crystal's final shape (e.g., from prisms to needles). [1]* Solutions:

    • Charcoal Treatment: If the discoloration is due to highly colored, non-polar impurities, you can add a small amount of activated charcoal to the hot solution, let it stir for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.

    • Solvent Selection: Impurities have their own solubility profiles. Choosing a solvent system where the impurity is highly soluble even at low temperatures can help it remain in the mother liquor.

    • Slower Crystallization: Rapid crystal growth is more likely to trap impurities. [9]Slowing down the cooling process allows for more selective crystallization of the desired compound. [10] 4. Washing: Once the crystals are filtered, it is crucial to wash them with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities. [7]Using warm solvent will dissolve some of your product, reducing the yield.

Key Experimental Protocols

Protocol 1: Optimized Cooling Crystallization

This method is the standard approach for compounds with temperature-dependent solubility.

  • Dissolution: Place the crude 3-(3-methylphenyl)isoxazol-5-amine in an Erlenmeyer flask. Add a suitable solvent (e.g., isopropanol) portion-wise while heating the mixture (e.g., on a hot plate) until the solid just dissolves.

  • Cooling (Slow): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the flask inside a beaker of warm water.

  • Nucleation: If crystals do not form, induce nucleation by scratching the inside of the flask with a glass rod.

  • Crystal Growth: Once nucleation begins, let the flask stand undisturbed for at least 30-60 minutes to allow for complete crystal growth.

  • Secondary Cooling: Cool the flask further in an ice-water bath for 15-20 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Anti-Solvent Crystallization

This technique is useful when a suitable single solvent with a steep solubility curve cannot be found. [9]

  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., acetone or ethanol).

  • Anti-Solvent Addition: While stirring the solution at room temperature, slowly add a "poor" solvent (the anti-solvent, e.g., water or heptane) in which the compound is insoluble. [11][12]Add the anti-solvent dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly equilibrates. If needed, gentle cooling in an ice bath can be applied.

  • Isolation & Drying: Follow steps 6-8 from the Cooling Crystallization protocol, using a mixture of the two solvents (in the final ratio) for washing if necessary.

References

  • Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work.
  • Sathee Jee. (n.d.). Chemistry Crystallization.
  • McPherson, A., & Malkin, A. J. (n.d.). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. PMC - NIH.
  • Al-Zoubi, M., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing). DOI:10.1039/D1CE01721G.
  • Chemistry For Everyone. (2025, August 29). How Do Impurities Affect Crystal Structures? [Video]. YouTube.
  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization | Request PDF.
  • University of York. (2006, January 8). Crystallisation Techniques.
  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • Myande Group. (n.d.). Cooling/Freezing Crystallization.
  • RM@Schools. (n.d.). Antisolvent Crystallization.
  • ANDRITZ GROUP. (n.d.). Crystallization process guide | industrial use.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Isoxazole Formation.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

Sources

Troubleshooting

Side-reaction analysis in the synthesis of 3-(3-methylphenyl)isoxazol-5-amine

Welcome to the technical support center for the synthesis of 3-(3-methylphenyl)isoxazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of 5...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-methylphenyl)isoxazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of 5-aminoisoxazole scaffolds. As a privileged structure in medicinal chemistry, the successful and efficient synthesis of this moiety is critical.[1][2] This document moves beyond simple protocols to provide in-depth, field-proven insights into potential side-reactions, troubleshooting, and optimization strategies, ensuring your synthesis is both robust and reproducible.

The most common and accessible route to this class of compounds involves the cyclocondensation of a β-ketonitrile precursor with hydroxylamine.[3] This guide will focus on the challenges inherent to this specific pathway.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 3-(3-methylphenyl)isoxazol-5-amine, presented in a practical question-and-answer format.

Issue 1: Poor Yield and Presence of an Unexpected Isomer in Final Product

Question: My final product shows a low yield of the desired 3-(3-methylphenyl)isoxazol-5-amine and a significant amount of an isomeric impurity, which I suspect is 5-(3-methylphenyl)isoxazol-3-amine. How can I improve the regioselectivity of my reaction?

Answer: This is the most common challenge in the synthesis of asymmetrically substituted isoxazoles from 1,3-dicarbonyl compounds or their equivalents. The formation of two regioisomers stems from the two electrophilic carbonyl carbons in your precursor, both of which can be attacked by the nucleophilic nitrogen of hydroxylamine.

The Chemistry Behind the Problem

The cyclocondensation reaction between a β-dicarbonyl equivalent (like 3-oxo-3-(3-methylphenyl)propanenitrile) and hydroxylamine can proceed via two competing pathways, leading to either the desired 5-aminoisoxazole or the undesired 3-aminoisoxazole. The regiochemical outcome is highly dependent on the reaction conditions, particularly the pH, which dictates the site of initial nucleophilic attack.[4][5]

  • Pathway A (Favored under basic conditions): Leads to the desired 5-aminoisoxazole. The enolate of the β-ketonitrile is the reactive species. Hydroxylamine's nitrogen atom attacks the ketone carbonyl, which is more electrophilic.

  • Pathway B (Can occur under neutral or acidic conditions): Leads to the undesired 3-aminoisoxazole (which may tautomerize). Hydroxylamine can attack the nitrile carbon.

Visualizing the Competing Pathways

G cluster_0 Precursor: 3-oxo-3-(m-tolyl)propanenitrile + NH2OH cluster_1 Pathway A (Basic Conditions) cluster_2 Pathway B (Acidic/Neutral Conditions) Start Reaction Mixture A1 Initial attack on Ketone Carbon Start->A1 KOH or NaOEt B1 Initial attack on Nitrile Carbon Start->B1 Neutral pH or Trace Acid A2 Cyclization A1->A2 A3 Dehydration A2->A3 A_Product Product: 3-(3-methylphenyl)isoxazol-5-amine (DESIRED) A3->A_Product B2 Cyclization B1->B2 B3 Dehydration B2->B3 B_Product Side-Product: 5-(3-methylphenyl)isoxazol-3-amine (UNDESIRED) B3->B_Product G Start Incomplete Reaction/ Multiple Spots on TLC Q1 Is Hydroxylamine Reagent Fresh? Start->Q1 Q2 Is Base Stoichiometry Correct? (>=1.0 eq. to NH2OH.HCl) Q1->Q2 Yes Sol1 Use Fresh, Dry Hydroxylamine Hydrochloride Q1->Sol1 No Q3 Is Temperature Optimal? Q2->Q3 Yes Sol2 Ensure >=1.0 eq. of Base (e.g., NaOAc, KOH) Q2->Sol2 No Sol3 Increase Temperature to Reflux and Monitor by TLC Q3->Sol3 No Final Reaction Should Proceed to Completion Q3->Final Yes Sol1->Q2 Sol2->Q3 Sol3->Final

Sources

Optimization

Technical Support Center: Optimization of Purification Techniques for 3-(3-methylphenyl)isoxazol-5-amine

Document ID: TSS-ISOX-PUR-48A Last Updated: January 17, 2026 Introduction Welcome to the technical support center for the purification of 3-(3-methylphenyl)isoxazol-5-amine. This guide is designed for researchers, medici...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-ISOX-PUR-48A Last Updated: January 17, 2026

Introduction

Welcome to the technical support center for the purification of 3-(3-methylphenyl)isoxazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally similar isoxazole derivatives. The unique structure of this molecule, featuring a basic 5-amino group and a non-polar 3-(3-methylphenyl) substituent, presents specific challenges in achieving high purity. Common issues include poor chromatographic resolution, product instability, and difficulties in crystallization.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the practical issues encountered during purification. Our goal is to equip you with the scientific rationale and actionable protocols needed to overcome these challenges efficiently.

Section 1: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing detailed explanations and solutions.

Question 1: My compound is exhibiting severe tailing (streaking) during silica gel column chromatography, leading to poor separation and mixed fractions. What is causing this, and how can I fix it?

Answer: Severe tailing of 3-(3-methylphenyl)isoxazol-5-amine on a standard silica gel column is a classic problem encountered with basic compounds. The root cause is the strong interaction between the basic amino group of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction is non-uniform, causing a portion of the molecules to "stick" to the stationary phase and elute more slowly, resulting in a tailed peak.

Causality: The lone pair of electrons on the amine's nitrogen atom forms a strong hydrogen bond or an acid-base interaction with the acidic protons of the silanol groups. This leads to non-ideal chromatographic behavior.

Solutions:

  • Mobile Phase Modification (Base Additive): The most common and effective solution is to add a small amount of a volatile base to your mobile phase.[1][2]

    • Method: Add 0.5-2% triethylamine (TEA) or 0.1-1% ammonium hydroxide to the eluent system (e.g., Ethyl Acetate/Hexane).

    • Mechanism: The added base is more volatile and will preferentially interact with the acidic sites on the silica gel, effectively "masking" them. This prevents your target compound from binding strongly, resulting in a more symmetrical (Gaussian) peak shape and improved separation.[3]

  • Dry Loading: Instead of loading your sample dissolved in a strong solvent, adsorb it onto a small amount of silica gel or Celite®.

    • Method: Dissolve your crude product in a suitable solvent (like dichloromethane or methanol), add a few grams of silica gel, and evaporate the solvent under reduced pressure until you have a free-flowing powder. Carefully load this powder onto the top of your packed column.

    • Mechanism: This technique ensures that the compound is introduced to the column in a narrow band, minimizing band broadening that can exacerbate tailing.

  • Alternative Stationary Phases: If base additives are not compatible with your compound or downstream applications, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative for purifying basic compounds. Basic alumina will have minimal acidic sites, thus reducing tailing.

    • Amine-functionalized silica: This specialized stationary phase has propyl-amine groups bonded to the silica surface, creating a "base shield" that minimizes interaction with residual silanol groups and can be used for HILIC-type separations.[4]

Question 2: My compound is "oiling out" during recrystallization instead of forming crystals. What steps can I take to induce crystallization?

Answer: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase (the oil) before the solution reaches the supersaturation point required for crystal nucleation. This is common when the compound's melting point is lower than the boiling point of the chosen solvent or when the solution is too concentrated.[2]

Solutions:

  • Reduce the Cooling Rate: Rapid cooling is a primary cause of oiling out.

    • Method: After dissolving the compound in the hot solvent, allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Insulating the flask with glass wool can further slow the cooling process. Only after it has reached room temperature should you transfer it to an ice bath or refrigerator.

    • Mechanism: Slow cooling provides a larger window of time for the molecules to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.

  • Use a More Dilute Solution: The concentration of your compound might be too high.

    • Method: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until everything dissolves. Then, proceed with slow cooling.

    • Mechanism: Lowering the concentration raises the temperature at which the solution becomes saturated, potentially moving it above the temperature where the compound exists as a liquid.

  • Change the Solvent System: The chosen solvent may not be ideal.

    • Method: Switch to a solvent with a lower boiling point. Alternatively, use a binary solvent system.[2][5] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., methanol or ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble, e.g., water or hexanes) dropwise until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then cool slowly.

    • Mechanism: A binary system allows for fine-tuning of the solvent polarity and solubility characteristics to find the optimal conditions for crystallization.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[2]

    • Seeding: If you have a few crystals of the pure compound, add one or two to the cooled, supersaturated solution. These seed crystals will act as templates for further crystal growth.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general approach for developing a purification method for 3-(3-methylphenyl)isoxazol-5-amine?

A1: A systematic approach is always best. Start with Thin-Layer Chromatography (TLC) to scout for an appropriate column chromatography solvent system. Given the compound's polarity, begin with a moderately polar system like 30-50% Ethyl Acetate in Hexane.[6] Remember to add ~1% triethylamine to the TLC solvent jar to mimic the conditions of a preparative column and get a more accurate Rf value. Aim for an Rf of 0.25-0.35 for the best separation on a flash column. If chromatography provides material that is >95% pure, a final polishing step via recrystallization is recommended to obtain material of the highest purity.

Q2: How do I choose an appropriate recrystallization solvent?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] A good rule of thumb is "like dissolves like"; however, given the mixed polarity of your molecule, a binary solvent system is often most effective.[7][8] You can screen for suitable solvents by placing a small amount of your crude material in several test tubes and adding a few drops of different solvents (e.g., ethanol, ethyl acetate, toluene, hexane, water) to observe solubility in the cold and upon heating.

Q3: My purified compound turns from a white solid to a yellow or brown powder upon storage. What is causing this degradation, and how can it be prevented?

A3: Aromatic amines are susceptible to air oxidation, which often results in the formation of highly colored impurities. This process can be accelerated by exposure to light and trace acid. To prevent this:

  • Store under an inert atmosphere: Store the purified solid in a sealed vial under nitrogen or argon.

  • Protect from light: Use an amber-colored vial or store the vial in a dark place.

  • Ensure no residual acid: If you used an acidic mobile phase modifier during chromatography, ensure it is completely removed. It may be beneficial to wash the combined organic fractions with a dilute sodium bicarbonate solution before drying and concentrating.

Q4: Can I use reversed-phase chromatography for this compound?

A4: Yes, reversed-phase flash chromatography (using a C18-functionalized silica stationary phase) can be an excellent alternative, especially if you are struggling with tailing on normal-phase silica.

  • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile or methanol.

  • Modifier: To ensure good peak shape for the basic amine, it is crucial to add a modifier to the mobile phase.[2] Common choices include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to protonate the amine, or 0.1% ammonium hydroxide to run under basic conditions. Acidic modifiers are generally more common and often provide sharper peaks.

Section 3: Protocols & Methodologies

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to mitigate tailing and improve the separation of 3-(3-methylphenyl)isoxazol-5-amine.

  • Solvent System Selection:

    • Perform TLC analysis using Ethyl Acetate (EtOAc) / Hexanes as the mobile phase.

    • Prepare a TLC chamber with 90:10 Hexanes:EtOAc + 1% Triethylamine (TEA). Run a plate.

    • Continue increasing the polarity (e.g., 80:20, 70:30) until the target compound has an Rf value of approximately 0.3. This will be your starting elution solvent.

  • Column Packing:

    • Select a column size appropriate for your sample amount (e.g., 40 g silica for 1 g crude material).

    • Pack the column as a slurry using the least polar solvent (e.g., 95:5 Hexanes:EtOAc). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude 3-(3-methylphenyl)isoxazol-5-amine in a minimal amount of Dichloromethane (DCM) or Methanol (MeOH).

    • Add silica gel (approx. 2-3 times the mass of your crude product).

    • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add the powder to the top of the packed column bed. Gently tap the column to settle the powder.

    • Add a thin layer of sand on top to prevent disturbance of the sample layer.

  • Elution and Fraction Collection:

    • Begin elution with a slightly less polar solvent than your target TLC solvent (e.g., if Rf was 0.3 in 70:30 Hex:EtOAc, start with 85:15 Hex:EtOAc). Always include 1% TEA in your eluent.

    • Run a gradient elution, gradually increasing the percentage of ethyl acetate.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Work-up:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual triethylamine, co-evaporate with a solvent like DCM or toluene two to three times.

Protocol 2: Systematic Recrystallization Solvent Screening

This protocol uses a small amount of material to efficiently identify a suitable single or binary solvent system.

  • Preparation: Place ~10-20 mg of your semi-purified material into several small test tubes.

  • Single Solvent Screening (Room Temp): Add a solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexanes) dropwise to each tube at room temperature, vortexing after each drop.

    • Result A (Insoluble): If the compound does not dissolve after adding ~1 mL, this solvent could be a good "poor" solvent for a binary system. Proceed to step 3.

    • Result B (Soluble): If the compound dissolves readily, this solvent is a "good" solvent but unsuitable for single-solvent recrystallization. It can be used as the "good" solvent in a binary system (Step 4).

  • Single Solvent Screening (Heated):

    • Take the tubes from Result A (insoluble at room temp) and heat them gently in a sand bath or with a heat gun.

    • Result C (Soluble when Hot): If the compound dissolves completely upon heating, this is a potentially excellent single recrystallization solvent. Remove the tube from the heat and allow it to cool slowly to see if crystals form.

    • Result D (Insoluble when Hot): The compound is not soluble enough in this solvent. Discard.

  • Binary Solvent System Screening:

    • Take a tube with a known "good" solvent (from Result B). Add ~10-20 mg of your compound and dissolve it in a minimal amount of this solvent (e.g., 5-10 drops of hot ethanol).

    • While hot, add a "poor" solvent (from Result A, e.g., water or hexanes) dropwise until you see persistent cloudiness (turbidity).

    • Add one or two drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the tube to cool slowly to room temperature, followed by cooling in an ice bath. Observe for crystal formation.

Section 4: Data Presentation

Table 1: Recommended Starting Solvent Systems for Flash Chromatography

TLC Rf in 70:30 Hex/EtOAc + 1% TEARecommended Starting EluentGradient Elution ScheduleNotes
> 0.690:10 Hex/EtOAc + 1% TEA10% -> 30% EtOAc over 10 column volumesCompound is relatively non-polar.
0.3 - 0.680:20 Hex/EtOAc + 1% TEA20% -> 40% EtOAc over 10 column volumesIdeal starting range.
0.1 - 0.360:40 Hex/EtOAc + 1% TEA40% -> 60% EtOAc over 10 column volumesCompound is quite polar.
< 0.15% MeOH in DCM + 1% TEA0% -> 10% MeOH over 10 column volumesSwitch to a more polar solvent system.[3]

Table 2: Common Recrystallization Solvent Pairs for Aromatic Amines

"Good" Solvent (High Solubility)"Poor" Solvent (Low Solubility)Typical Application Notes
Ethanol / MethanolWaterGood for moderately polar compounds. Water acts as an effective anti-solvent.
Ethyl AcetateHexanes / HeptaneA classic, versatile system for compounds of intermediate polarity.
Dichloromethane (DCM)Hexanes / PentaneUseful for less polar compounds, but DCM's volatility can be a challenge.
TolueneHexanes / HeptaneGood for aromatic compounds; high boiling point allows for dissolution of stubborn solids.

Section 5: Visualization & Workflows

Diagram 1: Purification Strategy Decision Tree

Purification_Strategy start Crude Product Analysis (TLC, LCMS, 1H NMR) purity_check Purity > 90%? start->purity_check recrystallization Attempt Recrystallization purity_check->recrystallization Yes chromatography Perform Flash Chromatography purity_check->chromatography No impurity_profile Impurities Profiled? baseline_impurity Baseline Impurities? impurity_profile->baseline_impurity Yes recrystallization->chromatography Failure / Oiling Out success Pure Product (>99%) recrystallization->success Success chromatography->impurity_profile failure Purification Failed Re-evaluate Strategy polar_impurity Polar Impurities? baseline_impurity->polar_impurity Yes normal_phase Normal Phase (Silica) + Base Additive baseline_impurity->normal_phase No polar_impurity->normal_phase No / Non-polar reverse_phase Reversed-Phase (C18) + Acid Additive polar_impurity->reverse_phase Yes normal_phase->success normal_phase->failure reverse_phase->success reverse_phase->failure

Caption: Decision tree for selecting an initial purification strategy.

Diagram 2: Troubleshooting Workflow for Poor Chromatographic Separation

Chromatography_Troubleshooting start Problem: Tailing or Co-elution on Silica Column check_base Is 1-2% TEA in Eluent? start->check_base add_base Add 1-2% TEA to Mobile Phase check_base->add_base No check_rf Is TLC Rf ~0.3? check_base->check_rf Yes re_evaluate Problem Solved? add_base->re_evaluate change_solvent Change Solvent System (e.g., DCM/MeOH) check_rf->change_solvent No change_stationary Change Stationary Phase check_rf->change_stationary Yes, Still Poor Sep. optimize_gradient Optimize Solvent Polarity (Shallower Gradient) optimize_gradient->re_evaluate change_solvent->optimize_gradient alumina Try Alumina (Neutral or Basic) change_stationary->alumina reverse_phase Try Reversed-Phase (C18) change_stationary->reverse_phase alumina->re_evaluate reverse_phase->re_evaluate re_evaluate->change_stationary No end Pure Fractions Obtained re_evaluate->end Yes

Caption: Workflow for troubleshooting common column chromatography issues.

Section 6: References

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Reddit. r/chemistry - What's the best solvent to remove these crystals and recrystallize it?. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • The Chronicle of Higher Education. Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]

Sources

Troubleshooting

Strategies to minimize toxicity of isoxazole-based compounds

A Guide to Minimizing Compound-Associated Toxicity for Researchers and Drug Development Professionals Welcome to the technical support guide for isoxazole-based compounds. This resource is designed to provide researchers...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Compound-Associated Toxicity for Researchers and Drug Development Professionals

Welcome to the technical support guide for isoxazole-based compounds. This resource is designed to provide researchers, medicinal chemists, and drug development professionals with actionable insights and troubleshooting strategies to understand and mitigate toxicity associated with this important heterocyclic scaffold. The isoxazole ring is a valuable component in many biologically active molecules, but its metabolic liabilities can present significant challenges.[1][2] This guide follows a question-and-answer format to directly address common issues encountered during discovery and development.

Section 1: FAQ - Understanding Isoxazole Toxicity

This section addresses the fundamental mechanisms that can lead to isoxazole-associated toxicity.

Q1: What are the primary mechanisms driving the toxicity of isoxazole-based compounds?

The toxicity of isoxazole-containing molecules is not inherent to the ring itself but is often a consequence of its metabolic processing in the body, primarily in the liver.[3] The core issue is metabolic activation , where enzymes transform the parent compound into chemically reactive species.

The principal mechanism involves the cleavage of the N-O bond within the isoxazole ring.[4] This cleavage can lead to the formation of highly reactive, electrophilic intermediates. While isoxazole metabolism resulting in toxicity is relatively rare, certain substituents can increase this risk.[5] These reactive metabolites, such as enimines or cyanoacroleins, can covalently bind to essential biological macromolecules like proteins and DNA.[5][6] This binding can disrupt cellular function, trigger an immune response, induce oxidative stress, and ultimately lead to cellular necrosis or apoptosis, manifesting as organ toxicity (e.g., drug-induced liver injury, DILI).[5][7][8]

Q2: Which metabolic enzymes are typically involved in isoxazole bioactivation?

The Cytochrome P450 (CYP450) superfamily of enzymes, located predominantly in the liver, are the primary drivers of Phase I metabolism for a vast number of xenobiotics, including isoxazole-based drugs.[9][10] Specific isozymes within the CYP1, CYP2, and CYP3 families are most commonly implicated.[10] For example, studies on various azole-containing drugs have shown metabolism by CYP3A4, CYP2C9, and CYP2C19.[11] These enzymes catalyze oxidative reactions that can initiate the isoxazole ring-opening process, leading to the formation of reactive species.[3][5] Genetic polymorphisms in CYP enzymes can lead to significant inter-individual differences in metabolism, affecting a compound's safety profile.[12]

Q3: Are there specific isoxazole substitution patterns known to be associated with higher toxicity?

Yes, the nature and position of substituents on the isoxazole ring and adjacent moieties play a critical role in its metabolic fate and toxicity profile. While a universally predictive model is elusive, several structure-activity relationship (SAR) trends have been observed.

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents can influence the stability of the N-O bond. Structure-activity relationship studies have shown that the presence of certain electron-withdrawing groups like nitro or chlorine at the C-3 phenyl ring, or methoxy and bromo groups at the C-5 phenyl ring, can modulate biological activity, which may also impact the toxicity profile.[1]

  • Metabolic "Soft Spots": Unsubstituted or sterically unhindered positions on the isoxazole ring or adjacent aromatic rings can be susceptible to CYP450-mediated oxidation. This initial oxidation can be the first step toward forming a reactive metabolite.[6]

  • Overall Lipophilicity: Highly lipophilic compounds tend to have greater partitioning into hepatocytes and may be more readily metabolized by CYP enzymes, potentially increasing the risk of toxicity.

Below is a conceptual diagram illustrating the metabolic bioactivation pathway.

Isoxazole Bioactivation cluster_0 Phase I Metabolism (Liver) cluster_1 Cellular Damage Parent Parent Isoxazole Compound CYP450 CYP450 Enzymes (e.g., CYP3A4, 2C9) Parent->CYP450 Oxidation Intermediate Metabolic Intermediate (Ring Cleavage) CYP450->Intermediate Reactive Reactive Electrophilic Metabolite (e.g., Enimine) Intermediate->Reactive Rearrangement Macro Cellular Macromolecules (Proteins, DNA) Reactive->Macro Covalent Binding Adduct Covalent Adducts Macro->Adduct Toxicity Cell Stress & Toxicity (e.g., Hepatotoxicity) Adduct->Toxicity

Caption: Metabolic bioactivation of an isoxazole compound.

Section 2: Troubleshooting Guide - Mitigation Strategies

This section provides a logical workflow for addressing toxicity issues when they arise during your research.

Q4: My lead isoxazole compound shows significant cytotoxicity. What are my immediate next steps to diagnose the problem?

Observing cytotoxicity is a critical decision point. A systematic approach is necessary to determine the cause and guide the next steps for your project. The goal is to differentiate between on-target toxicity (related to the intended pharmacology) and off-target toxicity (often due to metabolic activation or other factors).

Toxicity Troubleshooting Workflow Start High Cytotoxicity Observed in Lead Compound Step1 Step 1: Confirm On-Target vs. Off-Target Effect Start->Step1 Action1 Synthesize Analogs with Reduced Target Affinity. Do they show less toxicity? Step1->Action1 Decision Redesign Strategy: - Attenuate Potency - Find New Scaffold Step1->Decision If toxicity is on-target Step2 Step 2: Assess Potential for Metabolic Bioactivation Action2 Perform Reactive Metabolite Assay (e.g., GSH Trapping). Are adducts formed? Step2->Action2 Step3 Step 3: Analyze Structure- Toxicity Relationships (STR) Action3 Synthesize Analogs to Block Metabolic Hotspots or Modify Isoxazole Ring. Step3->Action3 Action1->Step2 Action2->Step3 Action2->Decision If RM formation is high and cannot be mitigated Proceed Proceed with Optimized Analogs Action3->Proceed

Caption: Decision workflow for troubleshooting a toxic compound.

Q5: How can I modify the chemical structure of my isoxazole compound to reduce its toxicity while preserving efficacy?

Structural modification is a cornerstone of medicinal chemistry used to enhance efficacy and reduce toxicity.[13] Key strategies include:

  • Blocking Metabolic Hotspots: Introduce substituents (e.g., a fluorine atom or a methyl group) at positions identified or predicted to be susceptible to CYP450 oxidation.[13] Fluorination, for instance, can significantly alter the metabolic profile of a molecule.[13] This strategy can prevent the initial step of metabolic activation.

  • Modulating Electronic Properties: Alter the substituents on the isoxazole or adjacent rings to increase the stability of the N-O bond. This can be achieved by strategically adding or removing electron-withdrawing or electron-donating groups.[14]

  • Reducing Lipophilicity: Introduce polar functional groups (e.g., hydroxyl, amide) to decrease the compound's overall lipophilicity. This can reduce partitioning into the liver and decrease the rate of metabolism, potentially lowering the "body burden" of the drug and its metabolites.[15]

  • Isomeric Rearrangement: Synthesizing isomeric forms of the isoxazole (e.g., swapping substituent positions) can sometimes lead to dramatic changes in metabolic stability and toxicity profiles without negatively impacting target engagement.[15]

The following table summarizes some general structure-toxicity relationships.

Modification StrategyRationalePotential Outcome on ToxicityReference
Introduce Steric Hindrance Block access of metabolic enzymes (CYPs) to the isoxazole ring or adjacent "soft spots".Decrease [6]
Add Electron-Withdrawing Groups Stabilize the N-O bond, making ring cleavage less favorable.Decrease [5][14]
Replace with Isomer Alter the geometry and electronic profile to find a more metabolically stable arrangement.Variable [15][16]
Introduce Polar Groups Decrease lipophilicity, potentially reducing metabolic turnover and hepatocyte exposure.Decrease [17]
Q6: What are common bioisosteric replacements for the isoxazole ring that can mitigate toxicity?

Bioisosteric replacement is a powerful strategy where a functional group is replaced by another with similar physical or chemical properties to improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.[17] If the isoxazole ring itself is determined to be the primary source of toxicity, replacing it entirely may be necessary.

Common bioisosteres for the isoxazole ring include:

  • Pyrazole: This isomer can sometimes offer a more stable metabolic profile.

  • 1,2,3-Triazole: The triazole ring is often considered a metabolically robust replacement for other five-membered heterocycles.[18]

  • Oxadiazole Isomers (1,2,4- or 1,3,4-): These rings can replicate the hydrogen bonding and steric profile of the isoxazole while offering different metabolic stability.[19]

  • Pyridine: In some contexts, a six-membered aromatic ring like pyridine can serve as a suitable replacement.[19]

The choice of a bioisostere is highly context-dependent and must be evaluated on a case-by-case basis to ensure that the desired biological activity is retained.[18]

Section 3: Experimental Protocols & Data Interpretation

Accurate and reliable data are crucial for making informed decisions. This section provides high-level protocols for key assays.

Q7: How do I perform a Glutathione (GSH) Trapping Assay to detect reactive metabolite formation?

This assay is a gold-standard method for identifying if a compound is metabolized into an electrophilic, reactive species.[20] The principle is that the reactive metabolite will form a covalent adduct with the nucleophilic scavenger glutathione (GSH), and this adduct can be detected by mass spectrometry (LC-MS/MS).

Experimental Protocol: In Vitro GSH Trapping Assay

  • Preparation:

    • Prepare stock solutions of your test compound, positive control (e.g., acetaminophen), and negative control.

    • Prepare a reaction mixture containing a liver microsome source (human, rat, etc.), a buffer (e.g., potassium phosphate), and glutathione (GSH).

    • Prepare a cofactor solution containing an NADPH-regenerating system.

  • Incubation:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding the cofactor solution.

    • Incubate for a set time period (e.g., 60 minutes) at 37°C with gentle shaking.

    • Include a parallel incubation without the NADPH cofactor as a control; adducts formed here are not CYP-dependent.

  • Termination and Sample Processing:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated protein.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a high-resolution mass spectrometer.

    • Search for the predicted mass of the [Parent Compound + GSH - H] adduct. The GSH moiety has a mass of 307.08 Da.

    • Use tandem MS (MS/MS) to fragment the potential adduct peak and confirm its structure by identifying characteristic GSH fragment ions.

  • Data Interpretation:

    • Positive Result: A peak corresponding to the GSH adduct mass, which is present in the +NADPH sample but absent or significantly reduced in the -NADPH sample, strongly suggests the formation of a CYP-mediated reactive metabolite.

    • Negative Result: Absence of a detectable GSH adduct suggests a low potential for this specific type of bioactivation under the tested conditions.

Q8: What is a standard protocol for assessing in vitro cytotoxicity using an MTT assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[21][22]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Plate cells (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of your isoxazole compound in cell culture media. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).

    • Remove the old media from the cells and add the media containing the various concentrations of your compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a sterile MTT solution (e.g., 5 mg/mL in PBS).

    • Add a small volume of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the media containing MTT.

    • Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution and a homogenous purple solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration (on a log scale) and use a non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

References

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI.
  • Patel, R., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Journal of Population Therapeutics and Clinical Pharmacology. (n.d.). A review of isoxazole biological activity and present synthetic techniques. jptcp.com.
  • Valdivia, M., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules.
  • RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • ResearchGate. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate.
  • Sepe, V., et al. (n.d.). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. ACS Medicinal Chemistry Letters.
  • Malik, A., et al. (2024). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. European Journal of Medicinal Chemistry.
  • BMC. (n.d.). The roles of carboxylesterase and CYP isozymes on the in vitro metabolism of T-2 toxin. BMC.
  • PubMed. (n.d.). Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. PubMed.
  • NIH. (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. NIH.
  • ResearchGate. (2025). (PDF) Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. ResearchGate.
  • ResearchGate. (n.d.). Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles. ResearchGate.
  • PMC. (n.d.). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC.
  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • MDPI. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
  • PMC. (n.d.). Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study. PMC.
  • ResearchGate. (n.d.). Structure–activity relationship of isoxazole derivatives.. ResearchGate.
  • IRIS Unimore. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore.
  • PMC. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. PMC.
  • Frontiers. (2022). Antifungal Drugs and Drug-Induced Liver Injury: A Real-World Study Leveraging the FDA Adverse Event Reporting System Database. Frontiers.
  • ResearchGate. (n.d.). Isoxazole compounds: unveiling the synthetic strategy, In-silico SAR & Toxicity studies and future perspective as PARP inhibitor in cancer therapy | Request PDF. ResearchGate.
  • Frontiers. (2018). The Role of Cytochromes P450 in Infection. Frontiers.
  • PubMed. (n.d.). Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. PubMed.
  • MDPI. (2023). Molecular Mechanisms of Hepatotoxicity. MDPI.
  • Creative Biolabs. (n.d.). Reactive Metabolite Screening Service. Creative Biolabs.
  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • SciSpace. (2019). Drug-induced liver injury. SciSpace.

Sources

Optimization

Improving the regioselectivity of 3-(3-methylphenyl)isoxazol-5-amine reactions

Technical Support Center: 3-(3-methylphenyl)isoxazol-5-amine Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-(3-methylphenyl)isoxazol-5-amine. This...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(3-methylphenyl)isoxazol-5-amine

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-(3-methylphenyl)isoxazol-5-amine. This guide is designed to provide in-depth, field-proven insights into controlling the regioselectivity of reactions involving this versatile heterocyclic amine. My objective is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and optimize your synthetic strategies effectively.

The core challenge in the chemistry of 3-(3-methylphenyl)isoxazol-5-amine and related 5-aminoisoxazoles lies in their ambident nucleophilic nature. The molecule presents multiple reactive sites, primarily the exocyclic amino group (-NH₂) and the electron-rich C4 position of the isoxazole ring.[1] This dual reactivity can lead to mixtures of regioisomers, complicating synthesis and purification. This guide provides solutions to these common regioselectivity challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor Regioselectivity in Electrophilic Substitution Reactions

Q: My electrophilic substitution reaction (e.g., halogenation, nitration) on 3-(3-methylphenyl)isoxazol-5-amine is yielding a mixture of N-substituted and C4-substituted products. Why is this happening and how can I control the outcome?

A: This is a classic regioselectivity problem arising from the competing nucleophilic centers. The exocyclic amino group is a potent nucleophile, readily reacting with electrophiles to form N-substituted products. Simultaneously, this amino group is a strong activating group, increasing the electron density of the isoxazole ring, particularly at the C4 position, making it susceptible to electrophilic attack (C4-substitution).[1]

The reaction outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions. To gain control, you must selectively enhance the reactivity of one site while diminishing the other.

Solutions to Favor C4-Substitution:

  • Protect the Amino Group: The most reliable strategy is to temporarily protect the exocyclic amino group. Converting it to a less nucleophilic amide (e.g., an acetamide) neutralizes its reactivity and directs electrophiles exclusively to the activated C4 position. The protecting group can be easily removed post-reaction. See Protocol 1 for a detailed workflow.

  • Solvent and Temperature Optimization: The choice of solvent can significantly influence the reaction pathway.

    • Protic Solvents (e.g., ethanol, acetic acid): These solvents can solvate the amino group, potentially reducing its nucleophilicity slightly and may favor C4-substitution in some cases.

    • Aprotic Solvents (e.g., THF, Dichloromethane): In these solvents, the amino group is more "free" and nucleophilic, often leading to a higher proportion of N-substitution.

    • Low Temperatures: Running reactions at lower temperatures (e.g., 0 °C to -78 °C) can increase selectivity by favoring the pathway with the lower activation energy, which is often the desired C4-substitution.

Solutions to Favor N-Substitution:

  • Use of a Non-Nucleophilic Base: For reactions like N-acylation or N-alkylation, deprotonating the amine with a strong, non-nucleophilic base (e.g., NaH) in an aprotic solvent like THF will generate the highly nucleophilic amide anion, which will overwhelmingly react with the electrophile.

  • Reaction Conditions: N-acylation is typically straightforward and high-yielding when using acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine at room temperature.[1]

Issue 2: Failed or Low-Yielding Diazotization Reactions

Q: I am trying to convert the 5-amino group to other functionalities via a diazonium salt (e.g., Sandmeyer reaction), but the reaction is failing or providing very low yields. What is causing this?

A: The diazotization of 5-aminoisoxazoles is notoriously more challenging than that of typical anilines.[1] The electron-withdrawing nature of the isoxazole ring reduces the basicity of the exocyclic amino group, making the initial formation of the N-nitrosamine intermediate less favorable. Furthermore, the resulting isoxazole-5-diazonium salt can be highly unstable and prone to decomposition. Attempts to isolate these salts are often unsuccessful.[1]

Solutions for Successful Diazotization:

  • Choice of Nitrosating Agent: Standard conditions using NaNO₂ in aqueous HCl are often ineffective. Stronger nitrosating agents and non-aqueous conditions are required. The use of sodium nitrite in concentrated sulfuric acid or pre-formed nitrosylsulfuric acid at low temperatures is the method of choice.

  • Strict Temperature Control: The reaction must be maintained at a low temperature (typically 0-5 °C) at all times to prevent the premature decomposition of the unstable diazonium salt.

  • Immediate Use: The diazonium salt should be generated in situ and used immediately in the subsequent reaction (e.g., addition to the copper(I) salt solution for a Sandmeyer reaction). Do not attempt to store or isolate the intermediate.

See Protocol 2 for a robust procedure for the diazotization and subsequent Sandmeyer reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 3-(3-methylphenyl)isoxazol-5-amine for directing synthesis?

A1: There are three primary sites to consider, each with distinct reactivity that can be exploited for regioselective synthesis.

  • Exocyclic Amino Group (N-substitution): This is the most nucleophilic site, readily undergoing acylation, alkylation, and condensation reactions.[1]

  • C4-Position (C-substitution): This carbon is activated by the electron-donating amino group, making it the primary site for electrophilic aromatic substitution.[1]

  • Ring Nitrogen (N2): While less reactive, the lone pair on the ring nitrogen can act as a Lewis base, coordinating to metals or protons. This interaction can influence the electronics of the ring system.

Caption: Key nucleophilic and coordination sites on 3-(3-methylphenyl)isoxazol-5-amine.

Q2: How can I reliably distinguish between N-substituted and C4-substituted regioisomers using analytical techniques?

A2: Differentiating these isomers is critical and can be achieved definitively using modern spectroscopic methods.

  • ¹H NMR Spectroscopy: This is often the most straightforward method. The parent molecule has a characteristic singlet for the proton at the C4 position (typically δ 5.5-6.5 ppm).

    • C4-Substitution: This singlet will be absent in the spectrum of the C4-substituted product.

    • N-Substitution: This singlet will remain , although its chemical shift may be slightly altered. You will also observe changes associated with the new substituent on the nitrogen (e.g., the disappearance of the broad -NH₂ signal and the appearance of an -NH- signal).

  • ¹³C NMR Spectroscopy: The chemical shifts of the ring carbons, particularly C4 and C5, are sensitive to the substitution pattern. Comparing the spectra of the product mixture to the starting material can help identify the new species.[2]

  • 2D NMR (HSQC/HMBC): For complex structures, HMBC (Heteronuclear Multiple Bond Correlation) experiments can provide unambiguous proof. For an N-substituted product, you would expect to see correlations from the protons on the new substituent to the C5 carbon, whereas for a C4-substituted product, correlations would be seen to C3 and C5.

  • X-Ray Crystallography: If you can grow a suitable single crystal, this method provides absolute structural confirmation.

Q3: Can computational chemistry predict the regioselectivity for my specific reaction?

A3: Yes, computational methods are powerful predictive tools. Using Density Functional Theory (DFT), you can model the 3-(3-methylphenyl)isoxazol-5-amine molecule and calculate properties that correlate with reactivity.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) indicates the most electron-rich regions susceptible to electrophilic attack. In 5-aminoisoxazoles, the HOMO density is typically highest on the exocyclic nitrogen and the C4 carbon, confirming the dual nucleophilicity. The specific distribution can help predict the favored site.

  • Calculated Atomic Charges: Mapping the electrostatic potential or calculating atomic charges (e.g., Mulliken or NBO charges) can identify the most nucleophilic atoms.

  • Transition State Modeling: For more advanced analysis, you can model the transition states for both N- and C4-attack. The pathway with the lower activation energy will be the kinetically favored product, providing a quantitative prediction of the regioisomeric ratio.[3]

Validated Experimental Protocols

These protocols are designed to be self-validating, with clear steps and expected outcomes for achieving high regioselectivity.

Protocol 1: Regioselective C4-Bromination via N-Acetylation

This three-step workflow ensures bromination occurs specifically at the C4 position by temporarily protecting the amino group.

G start Start: 3-(3-methylphenyl)isoxazol-5-amine step1 Step 1: N-Protection (Acetylation) start->step1 reagent1 Reagents: Acetic Anhydride, Pyridine step1->reagent1 intermediate Intermediate: N-(3-(3-methylphenyl)isoxazol-5-yl)acetamide step1->intermediate step2 Step 2: C4-Bromination intermediate->step2 reagent2 Reagents: N-Bromosuccinimide (NBS), Acetonitrile step2->reagent2 intermediate2 Intermediate: N-(4-bromo-3-(3-methylphenyl)isoxazol-5-yl)acetamide step2->intermediate2 step3 Step 3: Deprotection (Hydrolysis) intermediate2->step3 reagent3 Reagents: Aq. HCl, Ethanol, Reflux step3->reagent3 end Final Product: 4-bromo-3-(3-methylphenyl)isoxazol-5-amine step3->end

Caption: Workflow for regioselective C4-bromination.

Step 1: N-Protection (Acetylation)

  • Dissolve 3-(3-methylphenyl)isoxazol-5-amine (1.0 eq) in pyridine (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product, which can often be used directly in the next step.

Step 2: C4-Bromination

  • Dissolve the N-acetylated intermediate (1.0 eq) in acetonitrile or DMF (10 volumes).

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Stir the mixture for 1-3 hours. Monitor by TLC for the disappearance of the starting material.

  • Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated sodium thiosulfate solution and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 4-bromo, N-acetylated product.

Step 3: Deprotection (Acidic Hydrolysis)

  • Suspend the crude 4-bromo, N-acetylated intermediate in a mixture of ethanol (5 volumes) and 6M HCl (5 volumes).

  • Heat the mixture to reflux (approx. 80-90 °C) for 4-8 hours, until TLC analysis indicates complete removal of the acetyl group.

  • Cool the reaction to room temperature and neutralize carefully with a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to obtain pure 4-bromo-3-(3-methylphenyl)isoxazol-5-amine.

Protocol 2: Optimized Diazotization and Sandmeyer Reaction

This protocol describes the conversion of the 5-amino group to a 5-chloro group, a versatile handle for further cross-coupling reactions.

Step 1: Preparation of Copper(I) Chloride Solution

  • In a three-neck flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl (5 volumes).

  • Cool the solution to 0 °C in an ice-salt bath and maintain this temperature.

Step 2: In Situ Formation of Diazonium Salt

  • In a separate flask, add 3-(3-methylphenyl)isoxazol-5-amine (1.0 eq) to concentrated sulfuric acid (3 volumes) at 0 °C. Stir until a homogeneous solution is formed.

  • In another beaker, dissolve sodium nitrite (1.1 eq) in concentrated sulfuric acid (2 volumes) at 0 °C to form nitrosylsulfuric acid.

  • Add the nitrosylsulfuric acid solution dropwise to the amine solution, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting mixture at 0-5 °C for 30 minutes.

Step 3: Sandmeyer Reaction

  • Slowly add the cold diazonium salt solution from Step 2 to the vigorously stirred copper(I) chloride solution from Step 1, maintaining the temperature below 10 °C.

  • Observe for nitrogen gas evolution.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with aqueous NaOH or ammonia.

  • Extract with diethyl ether or dichloromethane. Dry the organic phase over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 5-chloro-3-(3-methylphenyl)isoxazole.

Data Summary Table

The following table summarizes how experimental variables can be adjusted to control the regioselectivity of electrophilic bromination, a common synthetic transformation.

EntryProtecting GroupBrominating AgentSolventTemperature (°C)Product Ratio (C4-Br : N-Br)
1NoneBr₂CH₂Cl₂030 : 70
2NoneNBSAcOH2555 : 45
3Acetyl (Ac)NBSMeCN25>98 : <2
4BocBr₂THF-78>95 : <5

Data are illustrative and based on general principles of 5-aminoisoxazole reactivity.

References

  • Khalafy, J., Akbari Dilmaghani, K., Soltani, L., & Poursattar-Marjani, A. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 907-912. [Link]

  • Chebanov, V. A., Desenko, S. M., & Orlov, V. D. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 52(11), 866–886. [Link]

  • Das, B., & Majumder, A. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213–8243. [Link]

  • Chylewska, A., Golec, B., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649. [Link]

  • Corona-Armenta, D., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(1), 223-233. [Link]

  • Li, J., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(12), 2824. [Link]

  • Utekhin, D. A., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. International Journal of Molecular Sciences, 24(22), 16183. [Link]

  • Shaabani, A., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 12(10), 1109. [Link]

  • Tsvirkun, D. V., et al. (2020). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journal of Organic Chemistry, 16, 2556-2566. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-(3-Methylphenyl)isoxazol-5-amine and Its Regioisomers: Synthesis, Physicochemical Properties, and Biological Implications

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The specific arrangement...

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The specific arrangement of substituents on the isoxazole ring—its isomerism—plays a pivotal role in defining the pharmacological and physicochemical profile of these compounds. This guide provides a detailed comparative analysis of 3-(3-methylphenyl)isoxazol-5-amine and its key isomers, offering experimental insights and methodologies for researchers in drug discovery and development.

The Critical Role of Isomerism in Substituted Isoxazoles

The biological activity and drug-like properties of a molecule are intrinsically linked to its three-dimensional structure and electronic distribution. For 3-(3-methylphenyl)isoxazol-5-amine, several isomers are of key interest for comparative analysis:

  • Regioisomers of the Isoxazole Core:

    • 5-(3-Methylphenyl)isoxazol-3-amine: The positions of the aryl and amine groups on the isoxazole ring are swapped. This fundamentally alters the molecule's electronic properties and hydrogen bonding capabilities.

  • Positional Isomers on the Phenyl Ring:

    • 3-(2-Methylphenyl)isoxazol-5-amine: The methyl group is in the ortho position.

    • 3-(4-Methylphenyl)isoxazol-5-amine: The methyl group is in the para position. These changes can introduce steric effects and modify electronic interactions with biological targets.

The subtle shifts in substituent placement can dramatically influence factors like protein-ligand binding, metabolic stability, and solubility.

Caption: Key isomers of 3-(3-methylphenyl)isoxazol-5-amine.

Comparative Synthesis Strategies: The Path to Regioselectivity

The synthesis of substituted isoxazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine.[4] However, achieving regioselectivity, particularly when synthesizing 3,5-disubstituted isoxazoles, is a critical challenge that dictates the synthetic strategy.

Causality in Synthetic Choice: The primary method for synthesizing 3-aryl-5-aminoisoxazoles involves the reaction of a β-ketonitrile with hydroxylamine. The regiochemical outcome is governed by the differential reactivity of the ketone and nitrile carbonyls toward hydroxylamine. To ensure the desired 3,5-disubstitution pattern, reaction conditions must be carefully controlled. The use of a copper(I) catalyst, for instance, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[5][6] Alternative strategies, such as those involving β-enamino diketones, can be tuned by varying solvents and Lewis acids to favor specific regioisomers.[7][8]

SynthesisWorkflow cluster_3_5 Synthesis of 3,5-Disubstituted Isoxazole cluster_5_3 Synthesis of 5,3-Disubstituted Isoxazole start1 3-Methylbenzoylacetonitrile + Hydroxylamine HCl cond1 Base (e.g., NaOAc) Solvent (e.g., EtOH) Reflux start1->cond1 prod1 3-(3-Methylphenyl)isoxazol-5-amine cond1->prod1 start2 3-Amino-3-(3-methylphenyl)acrylonitrile + Hydroxylamine HCl cond2 Controlled pH Specific Catalyst Reflux start2->cond2 prod2 5-(3-Methylphenyl)isoxazol-3-amine cond2->prod2

Caption: General synthetic workflows for isoxazole regioisomers.

Physicochemical Characterization: A Quantitative Comparison

Key physicochemical properties such as lipophilicity (logP) and acidity/basicity (pKa) are determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Isomeric changes directly impact these values.

Lipophilicity (logP): This parameter, defined as the logarithm of the partition coefficient between an organic and aqueous phase, indicates how a compound will distribute in biological systems.[9] A negative logP value suggests hydrophilicity, while a positive value indicates lipophilicity.[9]

Acidity/Basicity (pKa): The pKa value influences the ionization state of a molecule at a given pH, which affects its solubility, permeability, and interaction with targets. The amino group on the isoxazole ring is the primary basic center.

IsomerPredicted clogPPredicted pKa (Basic)Rationale for Differences
3-(3-Methylphenyl)isoxazol-5-amine 2.154.2Baseline for comparison.
5-(3-Methylphenyl)isoxazol-3-amine 2.252.8The 3-amino group is less basic due to the electron-withdrawing effect of the adjacent ring nitrogen.
3-(2-Methylphenyl)isoxazol-5-amine 2.104.3The ortho-methyl group may introduce steric hindrance, slightly altering conformation and solvation, leading to minor pKa and logP shifts.
3-(4-Methylphenyl)isoxazol-5-amine 2.204.5The para-methyl group is electron-donating, slightly increasing the basicity of the distant 5-amino group.

Note: clogP and pKa values are predicted using computational models (e.g., ACD/Labs, ChemAxon) and serve as a comparative guide. Experimental validation is required for definitive values.

Comparative Biological Activity: The Impact of Isomerism on Kinase Inhibition

Derivatives of 3,5-disubstituted isoxazoles are known to exhibit a range of biological activities, including the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and cancer.[10] The 3-aryl-5-amino-isoxazole scaffold is also a known pharmacophore for kinase inhibition, a critical target in oncology.

Hypothetical Case Study: Inhibition of a Target Kinase

To illustrate the impact of isomerism, let's consider a hypothetical in vitro kinase assay to evaluate the inhibitory potential of our isoxazole isomers against a representative tyrosine kinase.

IsomerIC₅₀ (nM)Rationale for Activity Difference
3-(3-Methylphenyl)isoxazol-5-amine 50The 5-amino group acts as a key hydrogen bond donor, and the 3-aryl group occupies a hydrophobic pocket.
5-(3-Methylphenyl)isoxazol-3-amine >1000The altered position of the amino group (now at C3) disrupts the critical hydrogen bond interaction with the kinase hinge region, leading to a significant loss of activity.
3-(2-Methylphenyl)isoxazol-5-amine 250The ortho-methyl group introduces steric clash with residues at the entrance of the hydrophobic pocket, weakening the binding affinity.
3-(4-Methylphenyl)isoxazol-5-amine 35The para-methyl group extends deeper into a specific sub-pocket, forming favorable hydrophobic interactions and enhancing potency.

Mechanistic Insight: The superior activity of the 3-(4-methylphenyl) isomer highlights the importance of substituent positioning for optimal interaction with the target's binding site. The 5-amino group is crucial for anchoring the molecule in the ATP-binding site via hydrogen bonds to the kinase hinge region, a common binding motif for kinase inhibitors.

KinaseBinding cluster_binding Hypothetical Kinase ATP-Binding Site cluster_ligand 3-(4-Methylphenyl)isoxazol-5-amine Hinge Hinge Region (e.g., NH of Ala) HydrophobicPocket Hydrophobic Pocket SubPocket Sub-Pocket Amino 5-NH2 Amino->Hinge H-Bond Aryl 3-Phenyl Aryl->HydrophobicPocket Hydrophobic Interaction Methyl 4-Methyl Methyl->SubPocket Hydrophobic Interaction

Caption: Hypothetical binding mode of the most active isomer.

Experimental Protocols

Protocol 1: General Synthesis of 3-(Aryl)isoxazol-5-amine

Rationale: This protocol utilizes the common cyclocondensation reaction between a β-ketonitrile and hydroxylamine, a reliable method for generating the 3,5-disubstituted isoxazole core. Ethanol is chosen as a solvent for its ability to dissolve both reactants and the sodium acetate base.

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted benzoylacetonitrile (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in absolute ethanol (10 mL per mmol of nitrile).

  • Base Addition: Add anhydrous sodium acetate (1.5 eq) to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-cold water (50 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 3-(aryl)isoxazol-5-amine.

Protocol 2: Determination of Lipophilicity (logP) by Shake-Flask Method

Rationale: The shake-flask method is the gold standard for logP determination, providing a direct measurement of the partition coefficient.[11] n-Octanol is used to mimic the lipid bilayer of cell membranes.

  • Phase Preparation: Prepare a mutually saturated system by vigorously shaking equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the isoxazole isomer in the n-octanol phase (approx. 1 mg/mL).

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the PBS phase in a separatory funnel.

  • Equilibration: Shake the funnel for 1 hour to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the layers to separate completely. Carefully collect aliquots from both the n-octanol and the aqueous phase.

  • Quantification: Determine the concentration of the compound in each phase using UV-Vis spectrophotometry or HPLC.[11][12]

  • Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous]).

Protocol 3: In Vitro Kinase Inhibition Assay

Rationale: This protocol describes a common method to assess the inhibitory activity of a compound against a specific protein kinase by measuring the phosphorylation of a substrate.[13][14][15]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

    • Prepare a stock solution of the purified target kinase in kinase buffer.

    • Prepare a stock solution of a suitable substrate (e.g., a generic peptide substrate) and ATP.

    • Prepare serial dilutions of the isoxazole isomer compounds in DMSO.

  • Assay Reaction:

    • In a 96-well plate, add the kinase buffer.

    • Add the test compound (isoxazole isomer) at various concentrations.

    • Add the kinase and substrate solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.[13]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiolabeling with ³²P-ATP followed by autoradiography, or more commonly, using luminescence-based assays (e.g., ADP-Glo™) that measure ADP production.[16]

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

References

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 1(9), 1735-1742. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]

  • In vitro NLK Kinase Assay. (n.d.). National Center for Biotechnology Information. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Bulletin of the Chemical Society of Ethiopia, 34(2), 319-328. [Link]

  • Kozlov, A. S., Galkina, I. V., & Galkin, V. I. (2017). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 15(3), 548-557. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Daina, A., & Zoete, V. (2022). Methods for Determination of Lipophilicity. Encyclopedia. [Link]

  • Ionescu, M., & Ghica, M. (2017). Experimental determination of the logP using the spectrophotometric method. Farmacia, 65(1), 125-128. [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

  • Tsyganov, D. V., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry, 73, 112-125. [Link]

  • Li, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58650. [Link]

  • The Physico‐Chemical Properties of Isoxazole and its Derivatives. (n.d.). ResearchGate. [Link]

  • Ghasemi, S., et al. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 11(11), 1361. [Link]

  • Kedar, R. M., et al. (2004). Synthesis and Biological Activity of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles. Indian Journal of Pharmaceutical Sciences, 66(5), 655-659. [Link]

  • Kumar, M., Kumar, V., & Sharma, P. (2022). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 9(3), 133-140. [Link]

  • Synthesis and Biological Activity of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles. (n.d.). ResearchGate. [Link]

  • Kumar, M., Kumar, V., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. (n.d.).
  • Kumar, M., Kumar, V., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]

  • Nayak, S. K., et al. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation, 39(1), 269-279. [Link]

  • Balaji, K., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 12(35), 22934-22946. [Link]

  • Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. (n.d.).
  • Ghasemi, S., et al. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

  • Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [Link]

  • Singh, P., & Singh, P. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1435. [Link]

  • Reported 3,5-disubstituted isoxazoles. (n.d.). ResearchGate. [Link]

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  • 3-Amino-5-methylisoxazole. (n.d.). PubChem. [Link]

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Comparative

A Comparative Analysis of the Biological Efficacy of 3-(3-methylphenyl)isoxazol-5-amine and its 4-methylphenyl Isomer as Potential Anticancer Agents

Introduction The isoxazole ring is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including anticancer, anti-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole ring is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The arrangement and nature of substituents on the isoxazole core can profoundly influence its interaction with biological targets, leading to variations in efficacy and mechanism of action. This guide provides a comparative analysis of the biological activity of two positional isomers: 3-(3-methylphenyl)isoxazol-5-amine and 3-(4-methylphenyl)isoxazol-5-amine.

Positional isomerism, the differential placement of a functional group on a core structure, can dramatically alter a molecule's steric and electronic properties, thereby affecting its binding affinity to target proteins and its overall biological activity. This investigation focuses on elucidating the potential differences in the anticancer effects of these two isomers by proposing a head-to-head comparison of their cytotoxicity and their ability to induce apoptosis in a human cancer cell line. The experimental framework described herein is designed to provide a clear, quantitative comparison and to probe the underlying mechanisms of action.

Experimental Design: A Head-to-Head Comparison

To objectively assess the differential biological activity of the meta- and para-isomers, a systematic experimental workflow is proposed. This workflow encompasses the chemical synthesis of both compounds, followed by a series of in vitro assays to determine their cytotoxic and pro-apoptotic effects on a selected cancer cell line.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Comparison syn_meta Synthesis of 3-(3-methylphenyl) isoxazol-5-amine char Structural Characterization (NMR, FT-IR, MS) syn_meta->char syn_para Synthesis of 3-(4-methylphenyl) isoxazol-5-amine syn_para->char treatment Treatment with Isomers char->treatment cell_culture HeLa Cell Culture cell_culture->treatment mtt MTT Assay for Cytotoxicity (IC50) data_analysis Quantitative Analysis & SAR Conclusion mtt->data_analysis treatment->mtt protein_ext Protein Extraction & Quantification (BCA Assay) treatment->protein_ext wb Western Blot for Apoptosis Markers (Caspase-3, PARP, Bcl-2) protein_ext->wb wb->data_analysis

Caption: Experimental workflow for the comparative analysis of isoxazole isomers.

Synthetic Protocols

The synthesis of both isomers can be achieved via a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydroxylamine hydrochloride.[3][4][5]

Protocol 1: Synthesis of Chalcone Intermediates

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate methylacetophenone (3-methylacetophenone or 4-methylacetophenone) (1.0 eq.) and a suitable aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 eq.) in ethanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).

  • Isolation: Collect the precipitated chalcone by filtration, wash with cold water, and dry. Recrystallize from ethanol to obtain the purified chalcone.

Protocol 2: Synthesis of 3-(Methylphenyl)isoxazol-5-amines

  • Reaction Setup: Reflux a mixture of the synthesized chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.

  • Base Addition: Add a solution of potassium hydroxide (KOH) in ethanol to the mixture.[4]

  • Reaction Monitoring: Continue refluxing for 6-12 hours, monitoring the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the final 3-(3-methylphenyl)isoxazol-5-amine or 3-(4-methylphenyl)isoxazol-5-amine.

  • Characterization: Confirm the structure of the synthesized compounds using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Comparative Biological Evaluation: Anticancer Activity

Based on the known anticancer potential of isoxazole derivatives, a comparative study of the two isomers against a human cervical cancer cell line (HeLa) is proposed.[6][7]

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol 3: MTT Assay

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of 3-(3-methylphenyl)isoxazol-5-amine and 3-(4-methylphenyl)isoxazol-5-amine (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value for each isomer by plotting a dose-response curve.

Quantitative Comparison of Cytotoxicity

The following table presents hypothetical IC₅₀ values to illustrate a potential outcome where the 4-methylphenyl isomer exhibits greater potency.

CompoundIC₅₀ (µM) on HeLa cells (48h)
3-(3-methylphenyl)isoxazol-5-amine45.2 ± 3.1
3-(4-methylphenyl)isoxazol-5-amine21.8 ± 2.5
Doxorubicin (Positive Control)0.8 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Mechanism of Action: Apoptosis Induction

To investigate whether the observed cytotoxicity is due to the induction of apoptosis, Western blot analysis of key apoptotic markers will be performed.[8][9]

Protocol 4: Protein Extraction and Quantification (BCA Assay)

  • Cell Lysis: Treat HeLa cells with the IC₅₀ concentration of each isomer for 48 hours. Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using the Bicinchoninic Acid (BCA) assay to ensure equal protein loading for Western blotting.[10][11]

    • Prepare a series of bovine serum albumin (BSA) standards.

    • Mix a small volume of each cell lysate and standard with the BCA working reagent.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 562 nm and determine the protein concentration from the standard curve.

Protocol 5: Western Blot Analysis

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against cleaved Caspase-3, cleaved PARP, Bcl-2, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to the loading control to compare the expression levels of the apoptotic markers between the treated and untreated cells.

Potential Signaling Pathway Involvement

The induction of apoptosis by many anticancer agents involves the modulation of key signaling pathways. The MAPK/ERK pathway is a critical regulator of cell proliferation, survival, and apoptosis.[12][13][14] The differential effects of the two isomers could be mediated through their distinct interactions with components of this pathway, ultimately influencing the balance between pro-apoptotic and anti-apoptotic proteins like the Bcl-2 family.

G compound_meta 3-(3-methylphenyl) isoxazol-5-amine mapk_pathway MAPK/ERK Pathway compound_meta->mapk_pathway Weakly Modulates compound_para 3-(4-methylphenyl) isoxazol-5-amine compound_para->mapk_pathway Strongly Modulates bcl2 Bcl-2 (Anti-apoptotic) (Expression Downregulated) mapk_pathway->bcl2 bax Bax (Pro-apoptotic) (Expression Upregulated) mapk_pathway->bax mitochondrion Mitochondrial Outer Membrane Permeabilization bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 parp PARP cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: A hypothetical signaling pathway illustrating the induction of apoptosis.

Conclusion and Structure-Activity Relationship (SAR) Insights

This guide outlines a comprehensive experimental strategy for the direct comparison of the biological activities of 3-(3-methylphenyl)isoxazol-5-amine and its 4-methylphenyl isomer. Based on the hypothetical data, the 4-methylphenyl isomer demonstrates superior anticancer activity, as evidenced by a lower IC₅₀ value. This suggests that the position of the methyl group on the phenyl ring is a critical determinant of cytotoxic potency. The para-substitution may allow for a more favorable interaction with the binding pocket of a target protein compared to the meta-substitution, potentially due to reduced steric hindrance or improved electronic interactions.

The proposed Western blot analysis would further elucidate the mechanism, potentially showing a more pronounced induction of apoptosis by the 4-methylphenyl isomer, indicated by increased cleavage of Caspase-3 and PARP, and a greater reduction in the anti-apoptotic protein Bcl-2. These findings would underscore the importance of subtle structural modifications in drug design and provide a rationale for prioritizing the 4-methylphenyl scaffold for further lead optimization in the development of novel isoxazole-based anticancer agents.

References

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. [Link]

  • BCA (Bicinchoninic Acid) Protein Assay. (n.d.). Bio-protocol. [Link]

  • Pierce BCA Protein Assay Protocol V.2. (2018). [Link]

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Validation

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 3-(3-methylphenyl)isoxazol-5-amine Activity

In the landscape of contemporary drug discovery, the isoxazole scaffold stands out as a privileged structure, underpinning a diverse array of pharmacologically active agents.[1][2] This guide delves into the preclinical...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the isoxazole scaffold stands out as a privileged structure, underpinning a diverse array of pharmacologically active agents.[1][2] This guide delves into the preclinical evaluation of a specific isoxazole derivative, 3-(3-methylphenyl)isoxazol-5-amine, providing a comparative analysis of its potential in vitro and in vivo activities. While direct experimental data for this exact molecule is emerging, we can construct a robust predictive framework by examining structurally related analogs that have been extensively studied. This approach allows us to anticipate its biological profile and guide future research endeavors.

This document is intended for researchers, scientists, and drug development professionals. It will navigate the critical journey from initial laboratory-based (in vitro) assays to whole-organism (in vivo) studies, emphasizing the causal relationships between experimental design and observed outcomes. We will explore the potential therapeutic applications of this chemical series, supported by detailed experimental protocols and comparative data with relevant alternative compounds.

The Isoxazole Core: A Versatile Pharmacophore

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[1][3] Its unique electronic properties and ability to participate in various non-covalent interactions contribute to its promiscuity in binding to a wide range of biological targets. Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and central nervous system effects.[1][4][5] The specific substitution pattern on the isoxazole ring dictates its pharmacological activity and selectivity.

Our focus, 3-(3-methylphenyl)isoxazol-5-amine, incorporates a 3-aryl substituent and a 5-amino group. This arrangement is a common motif in compounds targeting enzymes and receptors. The 3-methylphenyl group provides a lipophilic region that can engage with hydrophobic pockets in target proteins, while the 5-amino group can act as a hydrogen bond donor, crucial for specific molecular recognition.

Comparative In Vitro Activity Profile

To predict the in vitro activity of 3-(3-methylphenyl)isoxazol-5-amine, we will analyze data from structurally similar 3-aryl-5-aminoisoxazole derivatives. The primary areas of investigation for such compounds often include anticancer and anti-inflammatory activities due to their ability to modulate key signaling pathways.

Anticancer Activity: Targeting Proliferative Pathways

Several 3,5-diarylisoxazole derivatives have been synthesized and evaluated for their potential as anticancer agents.[5] A common mechanism of action for such compounds is the inhibition of protein kinases, which are critical regulators of cell growth and proliferation.

Table 1: Comparative In Vitro Anticancer Activity of 3,5-Disubstituted Isoxazole Analogs

Compound ID3-Aryl Substituent5-SubstituentTarget Cell LineIC50 (µM)Reference
Analog A 4-Chlorophenyl2-Aminothiazol-4-ylM. tuberculosis0.5[6]
Analog B 4-MethylphenylPhenylureaMV4-11 (AML)< 0.1[3]
Analog C 4-FluorophenylCarboxamideHep3B (Hepatocellular Carcinoma)9.58[7]
Analog D PhenylAminePC3 (Prostate Cancer)15.2[5]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data in Table 1 suggests that the nature of the substituents at both the 3 and 5 positions of the isoxazole ring significantly influences the anticancer potency. For instance, the presence of a phenylurea moiety at the 5-position in Analog B leads to potent inhibition of FLT3 kinase in acute myeloid leukemia (AML) cells.[3] This provides a strong rationale for investigating the activity of 3-(3-methylphenyl)isoxazol-5-amine against a panel of cancer cell lines, particularly those where related kinases play a crucial role.

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cells.

  • Cell Culture: Culture the desired cancer cell line (e.g., PC3, MV4-11) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 3-(3-methylphenyl)isoxazol-5-amine) and a positive control (e.g., doxorubicin) in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Seeding in 96-well plates cell_culture->seeding compound_prep Compound Dilution treatment Cell Treatment seeding->treatment compound_prep->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the in vitro MTT cell viability assay.

Establishing the In Vivo Correlation: From Bench to Preclinical Models

A promising in vitro profile is the first step. The true test of a drug candidate lies in its performance within a living organism. In vivo studies are essential to evaluate a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), as well as its overall efficacy and safety.

In Vivo Efficacy in a Xenograft Model

Based on the potential anticancer activity observed in vitro, a logical next step is to evaluate the efficacy of 3-(3-methylphenyl)isoxazol-5-amine in a tumor xenograft model. In this model, human cancer cells are implanted into immunocompromised mice, which then develop tumors.

Table 2: Comparative In Vivo Antitumor Efficacy of Isoxazole Analogs in Xenograft Models

Compound IDTumor ModelDosing RegimenTumor Growth Inhibition (%)Reference
Analog B MV4-11 Xenograft50 mg/kg, p.o., q.d.100 (complete regression)[3]
Analog E A549 (Lung Cancer) Xenograft20 mg/kg, i.p., b.i.d.65Fictional Example

p.o.: per os (by mouth); i.p.: intraperitoneal; q.d.: once daily; b.i.d.: twice daily.

The remarkable in vivo efficacy of Analog B, leading to complete tumor regression, highlights the therapeutic potential of this class of compounds.[3] This strong in vitro-in vivo correlation (IVIVC) provides a compelling rationale for advancing 3-(3-methylphenyl)isoxazol-5-amine to similar in vivo studies.

This protocol describes a typical workflow for assessing the antitumor activity of a compound in a mouse xenograft model.

  • Animal Acclimatization: House immunocompromised mice (e.g., NOD/SCID or nude mice) in a pathogen-free environment for at least one week to acclimatize.

  • Tumor Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 10^6 MV4-11 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound (e.g., 3-(3-methylphenyl)isoxazol-5-amine) and vehicle control according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size.

  • Data Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the percentage of tumor growth inhibition compared to the vehicle-treated group.

Xenograft_Workflow cluster_setup Model Setup cluster_study Study Execution cluster_endpoint Endpoint Analysis acclimatization Animal Acclimatization implantation Tumor Cell Implantation acclimatization->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Compound Administration randomization->treatment euthanasia Euthanasia & Tumor Excision treatment->euthanasia End of Study analysis Data Analysis (TGI) euthanasia->analysis

Workflow for a murine xenograft efficacy study.

Future Directions and Conclusion

The comparative analysis presented in this guide strongly suggests that 3-(3-methylphenyl)isoxazol-5-amine holds significant promise as a therapeutic candidate, particularly in the realm of oncology. The established in vitro and in vivo activities of its structural analogs provide a solid foundation for its further development.

Future investigations should focus on:

  • In Vitro Profiling: A comprehensive screening of 3-(3-methylphenyl)isoxazol-5-amine against a broad panel of cancer cell lines and relevant protein kinases to identify its primary molecular targets.

  • Pharmacokinetic Studies: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are crucial for optimizing dosing regimens.

  • Toxicology Assessment: Preliminary toxicity studies to evaluate the safety profile of the compound.

By systematically progressing through these stages of preclinical development, the full therapeutic potential of 3-(3-methylphenyl)isoxazol-5-amine can be elucidated. The strong correlation between the in vitro and in vivo data for related isoxazole derivatives provides a high degree of confidence that this compound will exhibit a similarly robust and translatable activity profile. This guide serves as a roadmap for unlocking that potential and ultimately translating a promising molecule from the laboratory to the clinic.

References

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  • PubMed. (n.d.). Long-term Effects of alpha-amino-3-hydroxy-5-methyl-4-isoxazole Propionate and 6-nitro-7-sulphamoylbenzo(f)quinoxaline-2,3-dione in the Rat Basal Ganglia: Calcification, Changes in Glutamate Receptors and Glial Reactions. [Link]

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  • PubMed. (n.d.). Synthesis, monoamine transporter binding properties, and behavioral pharmacology of a series of 3beta-(substituted phenyl)-2beta-(3'-substituted isoxazol-5-yl)tropanes. [Link]

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  • ResearchGate. (n.d.). In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[4][8][9]triazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist. [Link]

  • ResearchGate. (n.d.). Mohammad Emad Azab PhD Professor (Associate) at Ain Shams University. [Link]

  • National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. [Link]

  • ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(3-methylphenyl)isoxazol-5-amine

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. This guide provides an in-depth, objective comparison...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 3-(3-methylphenyl)isoxazol-5-amine, a key intermediate in pharmaceutical synthesis. The focus of this document is on the critical process of cross-validation, ensuring consistency and reliability of analytical results across different methods.

Herein, we will explore the cross-validation of two powerful and commonly employed analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide will delve into the theoretical underpinnings of these methods, provide detailed experimental protocols, and present a comparative analysis of their performance based on key validation parameters.

The Imperative of Cross-Validation in Analytical Methodologies

Cross-validation is the systematic process of demonstrating that two or more distinct analytical methods provide equivalent and reliable results for the same analyte in a given sample matrix. This is not merely a procedural formality; it is a critical step in the lifecycle of an analytical method, particularly in a regulated environment. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide stringent guidelines on when cross-validation is necessary.[1][2][3][4][5][6] The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2) and Q14, offer a comprehensive framework for the validation of analytical procedures, which inherently includes the principles of cross-validation.[1][7][8][9][10][11][12][13][14][15]

The primary objective of cross-validation is to ensure the interchangeability of analytical methods, which is crucial in scenarios such as:

  • Method Transfer: When an analytical method is transferred between laboratories.

  • Method Evolution: When a validated method is updated or replaced with a newer technology.

  • Multi-site Studies: In clinical trials or manufacturing processes where samples are analyzed at different locations.

By demonstrating the equivalency of results, cross-validation provides confidence in the consistency and reliability of data throughout the drug development lifecycle.

Comparative Overview of Analytical Techniques

The selection of an analytical method is contingent on a multitude of factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the intended application. For 3-(3-methylphenyl)isoxazol-5-amine, both HPLC-UV and LC-MS/MS present viable and robust options.

Validation Parameter HPLC-UV LC-MS/MS Rationale for Performance
Linearity (R²) > 0.998> 0.999Both techniques exhibit excellent linearity over a defined concentration range. LC-MS/MS often demonstrates a wider dynamic range.
Limit of Detection (LOD) ng/mL rangepg/mL rangeThe mass spectrometric detector in LC-MS/MS provides significantly higher sensitivity compared to UV detection.
Limit of Quantification (LOQ) ng/mL rangepg/mL rangeSimilar to LOD, the superior sensitivity of MS detection allows for the accurate quantification of much lower concentrations of the analyte.
Accuracy (% Recovery) 98-102%95-105%Both methods can achieve high accuracy. The specificity of MS detection can sometimes mitigate matrix effects that may influence UV quantification.
Precision (%RSD) < 2%< 5%HPLC-UV systems are often highly reproducible. The complexity of the LC-MS/MS system can sometimes lead to slightly higher variability.
Specificity/Selectivity GoodExcellentWhile chromatographic separation in HPLC provides good specificity, co-eluting impurities with similar UV spectra can interfere. The mass-based detection of LC-MS/MS provides an additional dimension of selectivity, making it highly specific.
Robustness HighModerateHPLC-UV methods are generally more robust and less susceptible to minor variations in experimental conditions. The performance of LC-MS/MS can be more sensitive to changes in mobile phase composition and ion source parameters.

Note: The data presented in this table is illustrative and representative of typical performance for these analytical techniques. Actual performance may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of 3-(3-methylphenyl)isoxazol-5-amine using HPLC-UV and LC-MS/MS. These protocols are designed to be self-validating systems, with built-in checks to ensure data integrity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification of 3-(3-methylphenyl)isoxazol-5-amine in bulk drug substances and pharmaceutical formulations where high sensitivity is not the primary requirement.

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic acid in Water (e.g., 60:40 v/v). The optimal ratio should be determined during method development to achieve a retention time of approximately 3-5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for 3-(3-methylphenyl)isoxazol-5-amine should be determined by scanning a standard solution from 200-400 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of 3-(3-methylphenyl)isoxazol-5-amine reference standard in the mobile phase in a 10 mL volumetric flask.

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing 3-(3-methylphenyl)isoxazol-5-amine in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Validation Parameters to be Assessed:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.998.

  • Accuracy: Determine the recovery of a known amount of spiked standard into a placebo or sample matrix at three different concentration levels (low, medium, and high).

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst. The relative standard deviation (%RSD) should be ≤ 2%.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for applications requiring high sensitivity and selectivity, such as the analysis of 3-(3-methylphenyl)isoxazol-5-amine in biological matrices or for trace-level impurity profiling.

1. Instrumentation and Chromatographic Conditions:

  • System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column with a smaller particle size for better resolution (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution may be necessary to separate the analyte from complex matrix components.

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program: A typical gradient could be: 0-0.5 min, 10% B; 0.5-3.0 min, 10-90% B; 3.0-3.5 min, 90% B; 3.5-4.0 min, 90-10% B; 4.0-5.0 min, 10% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM): The precursor ion (the protonated molecule [M+H]⁺) and a suitable product ion for 3-(3-methylphenyl)isoxazol-5-amine need to be determined by direct infusion of a standard solution into the mass spectrometer.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal intensity of the analyte.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Sample Preparation (for biological matrices): A sample extraction step, such as protein precipitation or solid-phase extraction, will be necessary to remove matrix interferences.

4. Validation Parameters to be Assessed:

In addition to the parameters listed for HPLC-UV, the following should be evaluated for LC-MS/MS:

  • Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix by comparing the response of the analyte in a post-extraction spiked matrix with the response in a neat solution.

  • Recovery: Determine the efficiency of the sample extraction process by comparing the analyte response in a pre-extraction spiked matrix to that in a post-extraction spiked matrix.

Cross-Validation Workflow and Data Analysis

The cross-validation study should be designed to directly compare the results obtained from the HPLC-UV and LC-MS/MS methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_comparison Comparison and Evaluation Sample Homogeneous Sample Batch Prep_HPLC Prepare Samples for HPLC-UV Sample->Prep_HPLC Prep_LCMS Prepare Samples for LC-MS/MS Sample->Prep_LCMS Analyze_HPLC Analyze via HPLC-UV Prep_HPLC->Analyze_HPLC Analyze_LCMS Analyze via LC-MS/MS Prep_LCMS->Analyze_LCMS Data_HPLC Quantify using HPLC-UV Data Analyze_HPLC->Data_HPLC Data_LCMS Quantify using LC-MS/MS Data Analyze_LCMS->Data_LCMS Compare Compare Results Data_HPLC->Compare Data_LCMS->Compare Acceptance Acceptance Criteria Met? Compare->Acceptance

Caption: A generalized workflow for the cross-validation of two analytical methods.

Data Analysis and Acceptance Criteria:

A set of at least 20 representative samples should be analyzed by both methods. The results should be statistically compared, for example, by calculating the percentage difference for each sample and by performing a paired t-test. The acceptance criteria should be pre-defined in a validation protocol. A common acceptance criterion is that the results from the two methods should not differ by more than a certain percentage (e.g., ±15%).

Conclusion

The cross-validation of analytical methods is a scientifically rigorous process that underpins the reliability of data in research and drug development. Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of 3-(3-methylphenyl)isoxazol-5-amine, each with its own strengths and ideal applications. By following the detailed protocols and validation guidelines presented in this guide, researchers can confidently select and cross-validate the most appropriate analytical method for their specific needs, ensuring data of the highest quality and integrity.

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  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

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  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

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Validation

A Comparative Guide to the Metabolic Stability of Isoxazole Derivatives: From Core Principles to Strategic Design

Introduction: The Enduring Relevance of the Isoxazole Scaffold The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3][4][5]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3][4][5] Its unique electronic properties and versatile synthetic accessibility have cemented its role as a privileged scaffold in a multitude of clinically approved drugs, including the antibiotic sulfamethoxazole, the anti-inflammatory agent leflunomide, and the COX-2 inhibitor valdecoxib.[4][6] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, chief among them being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Metabolic stability—a measure of a compound's susceptibility to biotransformation by metabolic enzymes—is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[7][8][9][10][11] A compound that is metabolized too rapidly will likely fail to achieve therapeutic concentrations, while one that is too stable may accumulate to toxic levels. This guide provides a comprehensive comparison of the metabolic stability of isoxazole derivatives, grounded in experimental evidence. We will dissect the primary metabolic pathways, provide a detailed protocol for a foundational in vitro assay, and explore the crucial structure-metabolic stability relationships that empower rational drug design.

Pillar 1: Understanding the Metabolic Fate of Isoxazole Derivatives

The metabolic fate of an isoxazole-containing drug is governed by the inherent chemistry of the ring system and the nature of its substituents. While the aromaticity of the isoxazole ring confers a degree of stability, the weak N-O bond represents a potential metabolic liability.[4][12][13] Metabolism typically proceeds through two major routes: enzymatic modification of the ring's substituents or direct cleavage of the heterocyclic core.

  • Cytochrome P450 (CYP450)-Mediated Oxidation : This is the most common Phase I metabolic pathway for a vast number of xenobiotics, and isoxazole derivatives are no exception.[14][15] The CYP450 superfamily of enzymes, primarily located in the liver, catalyzes the oxidation of lipophilic sites on a molecule.[10][16] For isoxazole derivatives, this often involves the hydroxylation of alkyl or aryl substituents attached to the ring. The specific CYP isoforms involved can vary, but CYP3A4, CYP2C9, and CYP1A2 are frequently implicated in the metabolism of many drugs.[16][17][18]

  • Reductive Ring Cleavage : The Achilles' heel of the isoxazole ring is the N-O bond. Under certain biological conditions, this bond can undergo reductive cleavage, leading to the opening of the ring. This pathway is famously demonstrated by the anti-inflammatory drug leflunomide, which is a prodrug that undergoes ring scission to form its active metabolite, A771726.[19][20] This transformation can be catalyzed by CYP450 enzymes or other reductases and is often influenced by the substitution pattern on the ring; 3-unsubstituted isoxazoles are particularly susceptible.[19][20]

  • Hydrolytic Pathways : While less common than oxidation or reduction, hydrolytic cleavage can occur, particularly under acidic or basic conditions, which can be relevant in certain physiological compartments.[21] The stability of the isoxazole ring to hydrolysis is pH-dependent, with maximum stability generally observed in the neutral pH range.[21]

Pillar 2: The Self-Validating Protocol: Human Liver Microsomal (HLM) Stability Assay

To quantitatively assess and compare metabolic stability, the in vitro Human Liver Microsomal (HLM) stability assay is the workhorse of the drug discovery industry. Its widespread adoption stems from its high-throughput capability, cost-effectiveness, and its specific focus on CYP450-mediated Phase I metabolism, which is the primary clearance pathway for many small molecules.[8][15]

The causality behind this choice is clear: by isolating the microsomal fraction of liver cells, we enrich the concentration of key drug-metabolizing enzymes (CYPs and UGTs), allowing for a focused and reproducible measurement of metabolic turnover.[22] The protocol below is designed as a self-validating system, incorporating positive controls to ensure the enzymatic activity of the microsome batch and a negative control to account for non-enzymatic degradation.

Detailed Step-by-Step Methodology for HLM Assay

1. Materials and Reagents:

  • Pooled Human Liver Microsomes (e.g., from BioIVT)[23]

  • Test Isoxazole Derivatives & Positive Control Compounds (e.g., Verapamil, Dextromethorphan)[15][24]

  • Phosphate Buffer (100 mM, pH 7.4)[14][24]

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14][25]

  • Quenching Solution: Acetonitrile containing an internal standard (for LC-MS/MS analysis)[15]

  • 96-well incubation and collection plates

  • Incubator/shaking water bath set to 37°C[14][15]

  • Centrifuge for 96-well plates

  • LC-MS/MS system[15]

2. Preparation of Solutions:

  • Test Compounds: Prepare 10 mM stock solutions in DMSO. Further dilute to a 100 µM working solution in acetonitrile or methanol.[14] The final concentration of organic solvent in the incubation should be less than 1%.[24]

  • Microsomal Solution: Thaw HLM on ice and dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[23] Keep on ice at all times.

  • NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions in phosphate buffer.

3. Incubation Procedure:

  • In a 96-well plate, add the required volume of phosphate buffer.

  • Add the test compound working solution to achieve a final concentration of 1 µM.[24]

  • Pre-incubation: Add the diluted microsomal solution to each well. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[24] For the negative control (T=0 and cofactor-minus wells), add an equal volume of phosphate buffer instead.

  • Time Points: Incubate the plate at 37°C with shaking.[14] At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of the cold acetonitrile quenching solution containing the internal standard.[15][24]

4. Sample Analysis:

  • Seal the plate and vortex thoroughly to ensure complete protein precipitation.

  • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.[25]

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent test compound.[15]

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the line using linear regression, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[15]

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[15]

G cluster_prep Preparation cluster_inc Incubation @ 37°C cluster_analysis Analysis prep_cpd Prepare 1µM Test Compound Solution pre_inc Pre-incubate HLM & Compound prep_cpd->pre_inc prep_hlm Prepare 0.5 mg/mL HLM Solution prep_hlm->pre_inc prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_nadph->initiate pre_inc->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench with ACN + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Workflow for the Human Liver Microsomal (HLM) Stability Assay.

Pillar 3: Structure-Metabolic Stability Relationship (SMSR) - A Comparative Analysis

The true power of metabolic stability assays lies in their ability to inform medicinal chemistry efforts. By comparing structurally related isoxazole derivatives, we can deduce key principles to guide the design of more robust molecules.[26][27]

Key Strategies for Enhancing Metabolic Stability
  • Metabolic Blocking : If metabolite identification studies reveal a specific site of oxidation (a "metabolic hotspot"), this position can be blocked. A common strategy is the introduction of a fluorine atom or a methyl group, which are resistant to CYP-mediated oxidation.[7] For example, if an unsubstituted phenyl ring at the C5 position is rapidly hydroxylated, replacing it with a 4-fluorophenyl ring can significantly enhance metabolic stability.

  • Reducing Lipophilicity : Highly lipophilic compounds tend to be better substrates for CYP enzymes.[28] Reducing a molecule's lipophilicity (logP or logD) can decrease its affinity for the active sites of these enzymes. This can be achieved by replacing lipophilic groups (e.g., a t-butyl group) with more polar ones or by introducing heteroatoms into aromatic rings (e.g., replacing a phenyl ring with a pyridine ring).[28][29]

  • Steric Hindrance : Introducing bulky substituents near a metabolically labile site can sterically shield it from the active site of a metabolic enzyme, thereby slowing the rate of metabolism.[10]

  • Bioisosteric Replacement : This powerful strategy involves replacing a functional group (or in this case, the isoxazole ring itself) with another group that retains similar physical and chemical properties required for biological activity but possesses a different metabolic profile.[30][31] For instance, if the isoxazole ring itself is the site of metabolic cleavage, replacing it with a more stable heterocycle like a 1,3,4-oxadiazole or a pyrazole might be a viable strategy to improve stability while preserving key binding interactions.[32][33]

G cluster_problems Metabolic Liabilities cluster_solutions Design Strategies start Initial Isoxazole Lead Compound p1 Rapid Oxidation of Substituent start->p1 Identify p2 Isoxazole Ring Cleavage start->p2 Identify p3 High Lipophilicity (High CYP Affinity) start->p3 Identify s1 Introduce Blocking Group (e.g., Fluorine) p1->s1 Mitigate s2 Bioisosteric Replacement (e.g., Oxadiazole) p2->s2 Mitigate s3 Incorporate Polar Groups (e.g., Pyridine) p3->s3 Mitigate end Improved Metabolic Stability s1->end Achieve s2->end Achieve s3->end Achieve

Logical relationships between metabolic liabilities and design strategies.
Comparative Data of Isoxazole Derivatives

The following table summarizes hypothetical but representative data for a series of isoxazole derivatives, illustrating the impact of structural modifications on metabolic stability as determined by the HLM assay.

Compound IDStructure/Modificationt½ in HLM (min)CLint (µL/min/mg)Rationale for Change
LEAD-1 C5-Phenyl1592.4Initial lead compound shows rapid metabolism.
MOD-1A C5-(4-Fluoro)phenyl4530.8Fluorine at the para-position blocks potential hydroxylation, improving stability.[7]
MOD-1B C5-(4-Methoxy)phenyl< 10> 138.6Methoxy group is metabolically labile (O-dealkylation), decreasing stability.
MOD-2A C3-Methyl, C5-Phenyl2555.4Small alkyl group at C3 offers minor steric shielding compared to LEAD-1.
MOD-2B C3-t-Butyl, C5-Phenyl7019.8Bulky t-butyl group provides significant steric hindrance, slowing metabolism.[10]
MOD-3A Bioisostere: Phenyl replaced with Pyridine3836.5Increased polarity reduces lipophilicity and affinity for CYP enzymes.[29]
MOD-4A Bioisostere: Isoxazole replaced with 1,3,4-Oxadiazole> 120< 5.81,3,4-Oxadiazole ring is often more metabolically robust than isoxazole.[33]

Conclusion and Future Outlook

The metabolic stability of isoxazole derivatives is a multifaceted property that is highly dependent on the specific substitution pattern and overall molecular architecture. As this guide has demonstrated, a systematic and data-driven approach is essential for optimizing this critical ADME parameter. The workhorse in vitro liver microsomal assay provides a robust platform for rapidly assessing Phase I metabolic liability, generating the quantitative data needed to build meaningful structure-metabolic stability relationships.

By understanding the primary metabolic pathways—CYP450-mediated oxidation and ring cleavage—and employing rational design strategies such as metabolic blocking, lipophilicity reduction, and bioisosteric replacement, medicinal chemists can navigate the challenges of metabolic instability. The isoxazole scaffold will undoubtedly continue to be a valuable component in the drug discovery toolkit.[1][2][4] The successful advancement of next-generation isoxazole-based therapeutics will depend on the continued integration of early and predictive ADME profiling to engineer molecules with the requisite stability, efficacy, and safety.

References

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  • metabolic stability in liver microsomes. Mercell. [Link]

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  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. National Institutes of Health. [Link]

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  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Ligand-Binding Domain. Journal of Medicinal Chemistry. [Link]

  • Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Royal Society of Chemistry. [Link]

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  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Royal Society of Chemistry. [Link]

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PubMed Central. [Link]

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  • Design, synthesis and biological evaluation of isoxazole -naphthalene derivatives as anti-tubulin agents. ResearchGate. [Link]

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Comparative

Validation Guide: Establishing Indoleamine 2,3-dioxygenase 1 (IDO1) as a Novel Drug Target for 3-(3-methylphenyl)isoxazol-5-amine

This guide provides a comprehensive, technically detailed framework for the validation of Indoleamine 2,3-dioxygenase 1 (IDO1) as a novel drug target for the compound 3-(3-methylphenyl)isoxazol-5-amine. Our approach is g...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for the validation of Indoleamine 2,3-dioxygenase 1 (IDO1) as a novel drug target for the compound 3-(3-methylphenyl)isoxazol-5-amine. Our approach is grounded in a multi-tiered, self-validating experimental strategy, designed to rigorously assess target engagement, functional modulation, and therapeutic potential. We will compare the performance of our compound of interest (herein designated Cpd-X ) against a well-characterized clinical-stage IDO1 inhibitor, Epacadostat, to provide a clear benchmark for its activity and specificity.

Introduction: The Scientific Rationale for Investigating IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism. In the context of oncology, IDO1 has emerged as a critical immune checkpoint regulator. Its overexpression in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine metabolites. This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the proliferation of regulatory T cells (Tregs), thereby fostering an immunosuppressive environment that allows tumors to evade immune destruction.

The chemical structure of Cpd-X (3-(3-methylphenyl)isoxazol-5-amine) , featuring an isoxazole amine scaffold, presents a compelling starting point for a novel IDO1 inhibitor. This moiety has the potential to coordinate with the heme iron in the IDO1 active site or establish crucial hydrogen bond interactions with key amino acid residues, mimicking the binding of the natural substrate, L-tryptophan. Our hypothesis is that Cpd-X can effectively inhibit IDO1 enzymatic activity, leading to a reversal of tryptophan-depletion-mediated immunosuppression. This guide outlines the critical path to validating this hypothesis.

The Target Validation Workflow: A Phased Approach

Our validation strategy is built on a logical progression from direct biochemical evidence to complex cellular and in vivo models. Each phase is designed to answer a critical question, with clear go/no-go decision points.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular & Mechanistic Validation cluster_2 Phase 3: In Vivo Proof-of-Concept A Target Engagement (SPR / CETSA) B In Vitro Enzymatic Assay (IC50 Determination) A->B Confirms direct binding C Cellular Target Engagement (NanoBRET™) B->C Proceed if IC50 < 1µM D Functional Cellular Assay (Kynurenine Production) C->D Confirms intracellular activity F Pharmacokinetics & Target Engagement E Co-culture Immune Assay (T-cell Proliferation) D->E Links target to immune function E->F Proceed if immune rescue observed G Syngeneic Mouse Model (Tumor Growth Inhibition) F->G Establishes in vivo feasibility

Caption: Overall workflow for the validation of IDO1 as a target for Cpd-X.

Phase 1: Direct Target Engagement and Biochemical Inhibition

The foundational step is to unequivocally demonstrate that Cpd-X physically interacts with and inhibits the enzymatic activity of purified IDO1 protein.

Experiment: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To quantify the binding affinity and kinetics of Cpd-X to recombinant human IDO1 protein.

Methodology:

  • Recombinant His-tagged human IDO1 protein is immobilized on a CM5 sensor chip via amine coupling.

  • A series of Cpd-X concentrations (e.g., 0.1 nM to 10 µM) are injected over the chip surface.

  • The association (ka) and dissociation (kd) rates are monitored in real-time.

  • The equilibrium dissociation constant (KD) is calculated (KD = kd/ka).

  • Epacadostat is run as a positive control and comparator.

Trustworthiness: SPR provides direct, label-free evidence of interaction. The inclusion of a known binder (Epacadostat) validates the assay setup and the biological activity of the immobilized protein.

Experiment: In Vitro Enzymatic Inhibition Assay

Objective: To determine the potency of Cpd-X in inhibiting IDO1 enzymatic activity (IC50).

Methodology:

  • The assay is conducted in a 96-well plate format containing recombinant human IDO1, L-tryptophan (substrate), methylene blue (redox cofactor), and ascorbic acid.

  • Cpd-X and Epacadostat are serially diluted and added to the wells.

  • The reaction is initiated and incubated at 37°C.

  • The reaction is stopped, and the product, N-formylkynurenine, is converted to kynurenine.

  • Kynurenine concentration is measured by absorbance at 321 nm or by LC-MS.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Comparative Data (Hypothetical):

CompoundBinding Affinity (KD)Enzymatic Potency (IC50)
Cpd-X 150 nM210 nM
Epacadostat 15 nM25 nM

Phase 2: Cellular Target Engagement and Functional Efficacy

Demonstrating biochemical activity is necessary but not sufficient. We must prove that Cpd-X can engage IDO1 within the complex environment of a living cell and produce the desired biological downstream effect.

Experiment: Cellular Target Engagement (NanoBRET™ Assay)

Objective: To confirm and quantify the engagement of Cpd-X with IDO1 in living cells.

Methodology:

  • HEK293T cells are co-transfected with plasmids encoding for IDO1 fused to a NanoLuc® luciferase and a fluorescently-labeled tracer that binds to the IDO1 active site.

  • Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase donor and the fluorescent tracer acceptor.

  • Cells are treated with increasing concentrations of Cpd-X or Epacadostat.

  • The test compounds compete with the tracer for binding to IDO1, causing a dose-dependent decrease in the BRET signal.

  • The IC50 for target engagement is determined.

Expertise: This assay provides direct evidence of target binding in a physiological context, bridging the gap between biochemical assays and functional cell-based readouts.

Experiment: Functional Cellular Assay (IFNγ-stimulated Kynurenine Production)

Objective: To measure the ability of Cpd-X to inhibit IDO1 activity in a disease-relevant cellular model.

Methodology:

  • Human tumor cells known to express IDO1 (e.g., HeLa or SK-OV-3) are plated.

  • IDO1 expression is induced by stimulating the cells with interferon-gamma (IFNγ) for 24-48 hours.

  • Cells are then treated with Cpd-X or Epacadostat across a range of concentrations.

  • After incubation, the supernatant is collected, and the concentration of kynurenine is quantified using LC-MS/MS or a p-dimethylaminobenzaldehyde-based colorimetric assay.

  • The EC50 (the concentration required to inhibit 50% of kynurenine production) is calculated.

Comparative Data (Hypothetical):

CompoundCellular Target Engagement (IC50)Functional Kynurenine Inhibition (EC50)
Cpd-X 450 nM600 nM
Epacadostat 40 nM55 nM
Experiment: T-Cell Co-culture Assay

Objective: To demonstrate that inhibition of IDO1 by Cpd-X can rescue T-cell proliferation from suppression.

Methodology:

  • IFNγ-stimulated, IDO1-expressing tumor cells are co-cultured with human peripheral blood mononuclear cells (PBMCs) or purified T-cells.

  • T-cell proliferation is stimulated with anti-CD3/CD28 antibodies or a suitable antigen.

  • The co-culture is treated with Cpd-X or Epacadostat.

  • After 3-5 days, T-cell proliferation is measured via CFSE dilution assay using flow cytometry or by quantifying ATP levels (as an indicator of cell viability/proliferation).

  • A successful outcome is a dose-dependent restoration of T-cell proliferation in the presence of Cpd-X.

G node_IDO1 IDO1-Expressing Tumor Cell Tryptophan node_Kyn Kynurenine node_IDO1->node_Kyn Metabolism node_TCell_Active Effector T-Cell Proliferation Active node_IDO1->node_TCell_Active Tryptophan Available node_TCell_Suppressed Effector T-Cell Proliferation Blocked Apoptosis node_Kyn->node_TCell_Suppressed Suppression node_CpdX Cpd-X node_CpdX->node_IDO1 Inhibition

Caption: Mechanism of IDO1 inhibition by Cpd-X to rescue T-cell function.

Phase 3: In Vivo Target Validation

The final validation stage involves assessing the compound's behavior and efficacy in a living organism.

Experiment: Pharmacokinetics and In Vivo Target Engagement

Objective: To evaluate the pharmacokinetic (PK) profile of Cpd-X and confirm it reaches the tumor and inhibits IDO1 in vivo.

Methodology:

  • Cpd-X is administered to tumor-free mice to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • In parallel, tumor-bearing mice (using a syngeneic model like CT26 in BALB/c mice) are treated with Cpd-X.

  • At various time points post-dose, plasma and tumor tissue are harvested.

  • The concentrations of Cpd-X, tryptophan, and kynurenine are measured by LC-MS/MS.

  • Successful target engagement is demonstrated by a significant reduction in the kynurenine/tryptophan ratio in both plasma and tumor tissue compared to vehicle-treated controls.

Experiment: Syngeneic Mouse Model Efficacy Study

Objective: To determine if Cpd-X can inhibit tumor growth in an immunocompetent mouse model, alone or in combination with another immunotherapy (e.g., anti-PD-1).

Methodology:

  • BALB/c mice are inoculated with CT26 colon carcinoma cells, which express IDO1 upon IFNγ stimulation in vivo.

  • Once tumors are established, mice are randomized into treatment groups: Vehicle, Cpd-X, anti-PD-1 antibody, and Cpd-X + anti-PD-1.

  • Tumor volume is measured regularly.

  • At the end of the study, tumors can be excised for analysis of the immune infiltrate (e.g., CD8+/Treg ratio) by flow cytometry or immunohistochemistry.

  • A significant reduction in tumor growth, especially in the combination group, provides strong evidence for the therapeutic validation of the target.

Conclusion and Go/No-Go Decision

The validation of IDO1 as a novel target for 3-(3-methylphenyl)isoxazol-5-amine is contingent upon the successful completion of this multi-phase investigation. A positive outcome is defined by:

  • Phase 1: Clear evidence of direct binding (KD < 500 nM) and potent enzymatic inhibition (IC50 < 500 nM).

  • Phase 2: Confirmation of intracellular target engagement and functional inhibition of kynurenine production (EC50 < 1 µM), leading to a measurable rescue of T-cell function.

  • Phase 3: A suitable pharmacokinetic profile and demonstrated in vivo target modulation, culminating in significant anti-tumor efficacy in a syngeneic model.

If Cpd-X meets these criteria, it can be confidently declared a validated inhibitor of the novel target IDO1, justifying its advancement into further preclinical and clinical development. The comparative data against Epacadostat will provide essential context for its potential differentiation and clinical positioning.

References

  • Title: IDO1 in Cancer: A Gemini of Immune Checkpoints. Source: Cancers (Basel). URL: [Link]

  • Title: A colorimetric assay for the determination of indoleamine 2,3-dioxygenase activity. Source: Analytical Biochemistry. URL: [Link]

  • Title: Epacadostat, a potent inhibitor of indoleamine 2,3-dioxygenase, has antitumor activity in preclinical models. Source: Molecular Cancer Therapeutics. URL: [Link]

  • Title: Indoleamine 2,3-dioxygenase 1 (IDO1) and its therapeutic inhibition in cancer. Source: Journal for ImmunoTherapy of Cancer. URL: [Link]

  • Title: A robust and sensitive UPLC-MS/MS method for the determination of kynurenine and tryptophan in human plasma. Source: Journal of Chromatography B. URL: [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 3-(3-methylphenyl)isoxazol-5-amine: A Comprehensive Guide for Laboratory Professionals

Introduction In the fast-paced environment of drug discovery and development, the safe handling and disposal of chemical reagents are paramount to ensuring both personnel safety and environmental stewardship. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fast-paced environment of drug discovery and development, the safe handling and disposal of chemical reagents are paramount to ensuring both personnel safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(3-methylphenyl)isoxazol-5-amine, a compound often utilized in synthetic chemistry. As a Senior Application Scientist, my objective is to provide a procedural, step-by-step guide that goes beyond a simple checklist, offering insights into the causality behind these critical operational choices. This document is designed to be a trusted resource for researchers, scientists, and drug development professionals, fostering a culture of safety and responsibility in the laboratory.

While a specific Safety Data Sheet (SDS) for 3-(3-methylphenyl)isoxazol-5-amine was not found during the initial literature search, the following procedures are based on the known hazards of structurally similar isoxazole derivatives and established best practices for chemical waste management as outlined by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3][4][5][6][7][8][9][10][11][12]

Hazard Profile and Necessary Precautions

Based on data from analogous isoxazole compounds, 3-(3-methylphenyl)isoxazol-5-amine should be handled as a hazardous substance. Similar compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[13][14][15] Therefore, strict adherence to safety protocols is non-negotiable.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. Before handling 3-(3-methylphenyl)isoxazol-5-amine, all personnel must be equipped with the following:

  • Gloves: Wear compatible chemical-resistant gloves. Always inspect gloves for tears or punctures before use.[16]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[17]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[9] All work with the solid compound should be conducted within a certified chemical fume hood.[5]

Handling Procedures
  • Avoid breathing dust, fumes, or vapors.[16]

  • Wash hands thoroughly after handling.[16]

  • Do not eat, drink, or smoke in the laboratory.[16]

  • Ensure adequate ventilation, preferably by using a chemical fume hood.[13][15]

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a regulated process designed to protect human health and the environment.[7][8] The following protocol outlines the necessary steps for the safe disposal of 3-(3-methylphenyl)isoxazol-5-amine.

Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4][18]

  • Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for 3-(3-methylphenyl)isoxazol-5-amine and any materials contaminated with it. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[1][4][18][19]

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "3-(3-methylphenyl)isoxazol-5-amine," and the associated hazards (e.g., "Toxic," "Irritant").[1][3] The date of waste accumulation should also be clearly marked.[1]

  • Solid vs. Liquid Waste: Keep solid and liquid waste separate.[18]

    • Solid Waste: This includes unused or expired 3-(3-methylphenyl)isoxazol-5-amine, contaminated lab supplies (e.g., weigh boats, filter paper), and contaminated PPE.

    • Liquid Waste: This includes solutions containing 3-(3-methylphenyl)isoxazol-5-amine. Do not mix with other solvent waste streams unless compatibility has been verified.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Identification cluster_contain Containment cluster_segregate Segregation & Storage cluster_disposal Final Disposal A Identify Waste: 3-(3-methylphenyl)isoxazol-5-amine (Solid or Liquid) B Don Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Select Compatible, Leak-Proof Container B->C D Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date C->D E Segregate Solid vs. Liquid Waste D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Arrange for Pickup by Certified Hazardous Waste Contractor G->H I Complete Hazardous Waste Manifest H->I SpillManagement Start Spill Occurs Assess Assess Spill Size & Hazard Start->Assess SmallSpill Small, Manageable Spill? Assess->SmallSpill LargeSpill Large or Uncontrolled Spill SmallSpill->LargeSpill No Contain Contain Spill with Absorbent Material SmallSpill->Contain Yes Evacuate Evacuate Immediate Area LargeSpill->Evacuate Alert Alert Colleagues & Supervisor Evacuate->Alert CallEHS Call EHS / Emergency Response Alert->CallEHS Secure Secure Area & Await EHS CallEHS->Secure Cleanup Clean Up Spill Using Spill Kit Contain->Cleanup Dispose Dispose of Contaminated Materials as Hazardous Waste Cleanup->Dispose

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(3-methylphenyl)isoxazol-5-amine

As research and development in pharmaceuticals and medicinal chemistry advance, scientists are increasingly interacting with novel chemical entities. While these molecules hold immense promise, they also present unknown...

Author: BenchChem Technical Support Team. Date: January 2026

As research and development in pharmaceuticals and medicinal chemistry advance, scientists are increasingly interacting with novel chemical entities. While these molecules hold immense promise, they also present unknown hazard profiles. 3-(3-methylphenyl)isoxazol-5-amine is one such compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact isomer, this guide establishes a robust safety protocol by applying the principle of hazard assessment by analogy. We will base our recommendations on the known hazards of structurally similar isoxazole amines, ensuring a conservative and safety-first approach to its handling.

This document provides an in-depth, procedural framework for the safe handling, use, and disposal of 3-(3-methylphenyl)isoxazol-5-amine, with a primary focus on the selection and implementation of appropriate Personal Protective Equipment (PPE).

Hazard Identification and Risk Assessment: An Analog-Based Approach

Given the absence of specific toxicological data for 3-(3-methylphenyl)isoxazol-5-amine, we will extrapolate potential hazards from the well-documented analog, 3-Amino-5-methylisoxazole (CAS No. 1072-67-9). This analog shares the core isoxazol-5-amine structure, which is the likely driver of its primary hazards. The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact.

The known GHS hazard classifications for the analog compound are summarized below. We must assume that 3-(3-methylphenyl)isoxazol-5-amine presents, at a minimum, these same risks.

Hazard ClassCategoryHazard StatementGHS Pictogram
Skin Irritation2H315: Causes skin irritation[1][2]Exclamation
Serious Eye Irritation2H319: Causes serious eye irritation[1][2]Exclamation
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation[3]Exclamation
Flammable Solid2H228: Flammable solid[4]Flame

Data extrapolated from 3-Amino-5-methylisoxazole (CAS 1072-67-9). It is critical to handle 3-(3-methylphenyl)isoxazol-5-amine as if it possesses all these hazards.

Furthermore, some sources indicate that this class of compound may explode upon heating, shock, or friction.[2][5] This necessitates careful handling and storage away from ignition sources and precludes any grinding or high-energy processing outside of controlled systems.[2]

The Hierarchy of Controls: Engineering and Administrative Safeguards

Before any discussion of PPE, it is imperative to implement higher-level safety controls. PPE is the last line of defense, intended to protect against residual risks that cannot be eliminated through engineering or administrative measures.

  • Engineering Controls : All handling of 3-(3-methylphenyl)isoxazol-5-amine solid must be conducted within a certified chemical fume hood.[2] This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which is a primary exposure route.[3] A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[2]

  • Administrative Controls :

    • Designated Areas : Clearly demarcate the specific laboratory bench area where this compound is handled.

    • Training : All personnel must be trained on the potential hazards (as outlined in this guide), proper handling procedures, and emergency protocols before beginning work.

    • Hygiene : Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[6]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE is directly dictated by the analog-inferred hazards: skin and eye irritation, respiratory irritation, and potential flammability. The following PPE is mandatory for all procedures involving 3-(3-methylphenyl)isoxazol-5-amine.

Hand Protection
  • Requirement : Chemical-resistant, powder-free nitrile or neoprene gloves.[7] Never use latex or vinyl gloves, as they may offer insufficient protection.

  • Causality : The compound is a known skin irritant.[2] Nitrile gloves provide a robust barrier against this class of chemical. The "powder-free" specification prevents the aerosolization of chemical particles that may have contaminated the glove surface.

  • Protocol :

    • Always inspect gloves for tears or punctures before use.

    • Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6]

    • Dispose of contaminated gloves as hazardous waste immediately after use. Do not reuse disposable gloves.

    • For tasks with a high risk of splash or when handling larger quantities, consider double-gloving.

Eye and Face Protection
  • Requirement : Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[6]

  • Causality : The compound is classified as causing serious eye irritation.[2] Standard safety glasses do not provide a complete seal around the eyes and are insufficient protection against fine dust particles. Goggles are essential to prevent this severe hazard.

  • Protocol :

    • Goggles must be worn at all times when the compound is being handled, even inside the fume hood.

    • If there is a significant risk of splashing (e.g., during dissolution in a solvent), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face but is not a substitute for the seal provided by goggles.[8]

Body Protection
  • Requirement : A clean, buttoned laboratory coat is the minimum requirement. For handling quantities greater than a few milligrams or for any procedure that could generate significant dust, a disposable, polyethylene-coated polypropylene gown is required.[7]

  • Causality : A disposable gown prevents the chemical powder from contaminating personal clothing and provides a liquid-resistant barrier.[7] Standard cloth lab coats can absorb chemical dust, leading to prolonged, unnoticed skin exposure.

  • Protocol :

    • Ensure the lab coat or gown is fully fastened.

    • Remove the gown or lab coat before leaving the laboratory area.

    • Contaminated lab coats must be professionally laundered. Disposable gowns must be treated as hazardous waste.

Respiratory Protection
  • Requirement : Under normal conditions, all work should be performed inside a chemical fume hood, which serves as the primary respiratory protection. If, for any reason, work must be conducted outside of a fume hood where dust may be generated, a respirator is mandatory.

  • Causality : The compound may cause respiratory irritation.[3]

  • Protocol :

    • For nuisance dust exposure, a particle respirator (e.g., N95, P95, or FFP2) is required.[6]

    • If exposure limits are exceeded or in the event of a large spill, a full-face respirator with appropriate cartridges should be used.[1]

    • All personnel required to wear respirators must be properly fit-tested and trained in their use.

Safe Handling Workflow: From Preparation to Disposal

This workflow diagram illustrates the critical steps and decision points for safely handling 3-(3-methylphenyl)isoxazol-5-amine. Each step is a self-validating system; proceeding to the next step is contingent on the successful and safe completion of the previous one.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase A Verify Fume Hood Certification & Flow B Assemble All Apparatus & Reagents A->B C Don Required PPE (Gloves, Gown, Goggles) B->C D Weigh Compound (Use anti-static weigh boat) C->D Enter Hood E Perform Chemical Reaction / Dissolution D->E F Seal Primary Container Immediately E->F G Decontaminate Work Surface & Equipment F->G Exit Hood H Segregate & Seal Contaminated Waste G->H I Properly Doff PPE (Gloves last) H->I J Wash Hands Thoroughly I->J

Sources

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